molecular formula C17H19ClN2O B1280854 N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide CAS No. 342417-04-3

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Cat. No.: B1280854
CAS No.: 342417-04-3
M. Wt: 302.8 g/mol
InChI Key: OMUYXAYJDVKDPJ-UHFFFAOYSA-N
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Description

N-​(tert-​Butyl)​-​6-​chloro-​4-​(2-​methylphenyl)​nicotinamide is a reagent used in the synthesis of NK1/NK3 receptor antagonists used in the treatment of depression.>

Properties

IUPAC Name

N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-11-7-5-6-8-12(11)13-9-15(18)19-10-14(13)16(21)20-17(2,3)4/h5-10H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUYXAYJDVKDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a key chemical intermediate with significant applications in the pharmaceutical industry. Notably, it serves as a crucial building block in the synthesis of advanced therapeutic agents, including novel neurokinin-1 (NK1) receptor antagonists used in the management of chemotherapy-induced nausea and vomiting.[1] Its structural complexity, featuring a substituted pyridine core, necessitates a well-defined and efficient synthetic strategy. This guide provides a comprehensive overview of a plausible and scientifically sound pathway for the synthesis of this important molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (I), suggests a disconnection at the amide bond, leading to 6-chloro-4-(o-tolyl)nicotinic acid (II) and tert-butylamine. The nicotinic acid derivative (II) can be further disconnected at the C4-aryl bond, pointing to a precursor such as 6-chloronicotinic acid (III) and an o-tolyl organometallic reagent. This analysis forms the basis of the proposed three-step forward synthesis.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_forward Forward Synthesis I N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (I) II 6-chloro-4-(o-tolyl)nicotinic acid (II) III 6-chloronicotinic acid (III) tBuNH2 tert-butylamine oTol o-tolyl organometallic Start 2-chloro-5-methylpyridine III_f 6-chloronicotinic acid (III) II_f 6-chloro-4-(o-tolyl)nicotinic acid (II) I_f N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (I)

Step 1: Synthesis of 6-Chloronicotinic Acid (III)

The synthesis commences with the oxidation of a readily available starting material, 2-chloro-5-methylpyridine. This transformation targets the methyl group for conversion to a carboxylic acid, a foundational step for subsequent modifications.

Protocol: Cobalt-Catalyzed Oxidation of 2-chloro-5-methylpyridine

This protocol is adapted from established industrial methods for the preparation of 6-chloronicotinic acid.[2][3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
2-chloro-5-methylpyridine127.57100 g0.784
Chlorobenzene112.56450 g-
Cobalt (II) acetate177.023 g0.017
Oxygen32.00As required-
Methanol32.04600 g-

Procedure:

  • To a 1000 mL flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, add chlorobenzene (450 g), 2-chloro-5-methylpyridine (100 g), and cobalt (II) acetate (3 g).

  • Heat the stirred mixture to 80°C.

  • Introduce a steady stream of oxygen gas at a flow rate of approximately 0.4 L/min.

  • Maintain the reaction at 80°C for 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting slurry to collect the crude product, which will be a mixture of 6-chloronicotinic acid and the cobalt catalyst.

  • Transfer the crude product to a 1000 mL flask and add methanol (600 g).

  • Heat the mixture to reflux with stirring until the solid completely dissolves.

  • Slowly cool the solution to 5°C to induce crystallization of the product.

  • Maintain the temperature at 5°C and continue stirring for 1 hour.

  • Filter the white crystalline product, wash with a small amount of cold methanol, and dry under vacuum at 80°C for 4 hours.

Expected Yield: Approximately 79-80%.[2]

Step 2: Synthesis of 6-chloro-4-(o-tolyl)nicotinic acid (II)

This crucial step involves the introduction of the o-tolyl group at the C4 position of the pyridine ring. A selective 1,4-addition of an o-tolyl Grignard reagent to an activated derivative of 6-chloronicotinic acid, followed by an in-situ oxidation, is an efficient strategy. This approach is analogous to methodologies developed for the synthesis of related NK1 receptor antagonists.

Protocol: 1,4-Addition of o-tolylmagnesium bromide to a 6-chloronicotinic acid derivative

Part A: Preparation of o-tolylmagnesium bromide

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (approx.)Moles (approx.)
Magnesium turnings24.3121 g0.864
2-bromotoluene171.04123 g0.719
Anhydrous THF72.11500 mL-
Iodine253.811 crystal-

Procedure:

  • In a flame-dried 1000 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (21 g).

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of 2-bromotoluene (123 g) in anhydrous THF (500 mL) to the magnesium.

  • Initiate the reaction by gentle heating. Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: 1,4-Addition and Oxidation

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (approx.)Moles (approx.)
6-Chloronicotinic acid (III)157.56100 g0.635
Thionyl chloride118.97170 g1.43
Anhydrous THF72.111000 mL-
o-tolylmagnesium bromide solution-As prepared above~0.719
Chloranil245.88172 g0.700

Procedure:

  • In a separate flask, convert 6-chloronicotinic acid (100 g) to its acid chloride by reacting with thionyl chloride (170 g) under reflux. Remove the excess thionyl chloride under reduced pressure to obtain crude 6-chloronicotinoyl chloride.

  • Dissolve the crude 6-chloronicotinoyl chloride in anhydrous THF (500 mL) and cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add the prepared o-tolylmagnesium bromide solution to the cold solution of the acid chloride derivative.

  • After the addition is complete, allow the reaction to stir at -78°C for 2 hours.

  • In a separate flask, prepare a solution of chloranil (172 g) in THF (500 mL).

  • Transfer the reaction mixture from step 4 to the chloranil solution at room temperature.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 6-chloro-4-(o-tolyl)nicotinic acid can be purified by recrystallization or column chromatography.

Step 3: Amidation to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (I)

The final step involves the formation of the amide bond between the carboxylic acid of intermediate (II) and tert-butylamine. A common and effective method is to activate the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with the amine.

Protocol: Acyl Chloride Formation and Amidation

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (approx.)Moles (approx.)
6-chloro-4-(o-tolyl)nicotinic acid (II)247.68100 g0.404
Thionyl chloride118.9772 g0.605
Anhydrous Dichloromethane (DCM)84.93800 mL-
tert-butylamine73.1445 g0.615
Triethylamine101.1962 g0.613

Procedure:

  • In a flask, suspend 6-chloro-4-(o-tolyl)nicotinic acid (100 g) in anhydrous DCM (500 mL).

  • Add thionyl chloride (72 g) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2 hours, or until the reaction is complete (cessation of gas evolution and formation of a clear solution).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 6-chloro-4-(o-tolyl)nicotinoyl chloride.

  • In a separate flask, dissolve tert-butylamine (45 g) and triethylamine (62 g) in anhydrous DCM (300 mL) and cool the solution to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from step 4 in anhydrous DCM and add it dropwise to the amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

G

Conclusion

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. By leveraging a cobalt-catalyzed oxidation, a selective Grignard addition/oxidation sequence, and a standard amidation protocol, this key pharmaceutical intermediate can be accessed in a systematic and efficient manner. The successful execution of this synthesis relies on careful control of reaction conditions, particularly the anhydrous nature of the Grignard reaction and the controlled addition of reagents. This guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable production of this important molecular entity.

References

  • Preparation method of 6-chloronicotinic acid. (2014). CN103570612A.

Sources

An In-depth Technical Guide to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide: A Key Intermediate in Neurokinin-1 Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a critical chemical intermediate, primarily recognized for its integral role in the synthesis of advanced pharmaceutical compounds, most notably the neurokinin-1 (NK1) receptor antagonist, Netupitant.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its significance within the broader context of drug discovery and development. The document is intended to serve as a technical resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical sciences.

Introduction: The Significance of a Versatile Scaffold

The nicotinamide scaffold, a derivative of vitamin B3, is a privileged structure in modern drug discovery, valued for its metabolic stability and versatile chemical handles that allow for diverse functionalization.[2] Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, neuroprotective, and anti-cancer agents.[3][4] N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide emerges as a compound of significant interest due to its strategic design, incorporating key structural motifs that are pivotal for its function as a precursor to potent therapeutic agents.

This compound serves as a cornerstone in the multi-step synthesis of Netupitant, a selective NK1 receptor antagonist.[1] The NK1 receptor is a G protein-coupled receptor that mediates the biological effects of the neuropeptide Substance P. Antagonism of this receptor has been a successful strategy in the development of antiemetic drugs to manage chemotherapy-induced nausea and vomiting.[5][6] The structural features of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide are therefore deliberately crafted to facilitate subsequent chemical transformations leading to the final active pharmaceutical ingredient.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is essential for its effective utilization in synthetic chemistry and for process optimization in pharmaceutical manufacturing.

Identification and General Properties
PropertyValueSource
CAS Number 342417-04-3[1][7]
IUPAC Name N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide[7]
Molecular Formula C₁₈H₂₁ClN₂O[7]
Molecular Weight 316.83 g/mol [7]
Appearance White to off-white powder
Purity ≥98.0% (typical)
Predicted Physicochemical Data
PropertyPredicted ValueNotes
Melting Point No experimental data available. Expected to be a solid at room temperature.Based on its molecular weight and structure.
Boiling Point No experimental data available.High boiling point expected due to molecular size and polarity.
Solubility Sparingly soluble in water. Soluble in organic solvents like dichloromethane, ethyl acetate, and toluene.Prediction based on the lipophilic nature of the tolyl and tert-butyl groups.
pKa No experimental data available.The pyridine nitrogen is weakly basic.

Synthesis and Manufacturing

The synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative synthesis based on established methodologies for related 4-phenyl-pyridine derivatives, as detailed in the patent literature.[8]

Synthetic Pathway Overview

The synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide can be conceptualized as a convergent process, involving the formation of a key intermediate, N-tert-butyl-6-chloronicotinamide, followed by a Suzuki coupling reaction to introduce the o-tolyl group.

G A 6-Chloronicotinic Acid C N-tert-butyl-6-chloronicotinoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E N-tert-butyl-6-chloronicotinamide C->E Amidation D tert-Butylamine D->E H N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide E->H Suzuki Coupling F o-Tolylboronic Acid F->H G Pd Catalyst, Base G->H

Caption: Synthetic workflow for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-tert-butyl-6-chloronicotinamide

  • Reaction Setup: To a suspension of 6-chloronicotinic acid in an inert solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Acyl Chloride Formation: Slowly add thionyl chloride to the suspension at room temperature. Heat the reaction mixture to approximately 80°C and stir until the reaction is complete, typically monitored by the cessation of gas evolution and TLC analysis.

  • Amidation: Cool the reaction mixture to a lower temperature (e.g., 10°C) and slowly add tert-butylamine. The reaction is exothermic and should be controlled.

  • Workup and Isolation: After the addition is complete, stir the reaction mixture for a short period. Quench the reaction with an aqueous base, such as sodium hydroxide solution. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-tert-butyl-6-chloronicotinamide. The product can be further purified by recrystallization.

Step 2: Suzuki Coupling to form N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

  • Reaction Setup: In a reaction vessel, combine N-tert-butyl-6-chloronicotinamide, o-tolylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent system, such as a mixture of toluene and water.

  • Coupling Reaction: Heat the reaction mixture to reflux and maintain it under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel to afford N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a solid.

Spectroscopic Characterization

While a dedicated public record of the spectra for this specific compound is not available, the expected spectral data can be inferred from its structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and tolyl rings, as well as the aliphatic protons of the tert-butyl and methyl groups.

  • Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the pyridine and tolyl rings. The substitution pattern will lead to specific splitting patterns.

  • tert-Butyl Protons: A singlet at approximately 1.4 ppm, integrating to 9 protons.

  • Methyl Protons: A singlet at approximately 2.3 ppm, integrating to 3 protons, corresponding to the methyl group on the tolyl ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons.

  • Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm.

  • Aromatic Carbons: A series of signals in the range of 120-160 ppm.

  • tert-Butyl Carbons: A quaternary carbon signal around 52 ppm and a methyl carbon signal around 28 ppm.

  • Methyl Carbon: A signal for the tolyl methyl group around 20 ppm.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • [M]+: m/z ≈ 316.8

  • [M+H]+: m/z ≈ 317.8

  • Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group or cleavage of the amide bond.

Biological Significance and Applications in Drug Discovery

The primary importance of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide lies in its role as a key building block for the synthesis of Netupitant.[1] The nicotinamide core provides a rigid scaffold that correctly orients the pendant chemical groups for optimal interaction with the target receptor.

The Role of the Nicotinamide Scaffold

The nicotinamide moiety is not merely a passive linker. Its electronic properties and ability to participate in hydrogen bonding can influence the overall pharmacological profile of the final drug molecule.[9] In the context of NK1 receptor antagonists, the pyridine ring system is a common feature in many potent inhibitors.

G cluster_0 N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide cluster_1 Netupitant (NK1 Receptor Antagonist) A Nicotinamide Core E Final Drug Molecule A->E Scaffold B o-Tolyl Group B->E Pharmacophore Element C tert-Butyl Amide C->E Modified for Final Structure D Chloro Group D->E Reactive Handle for Further Synthesis

Sources

An In-depth Technical Guide to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide: A Key Intermediate in Modern Antiemetic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, identified by the CAS number 342417-04-3, is a critical chemical intermediate in the synthesis of advanced pharmaceutical agents. While not a therapeutic agent itself, its molecular architecture is fundamental to the creation of potent drugs targeting significant medical needs. This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its pivotal role in the development of neurokinin-1 (NK1) receptor antagonists, a class of drugs that has revolutionized the management of chemotherapy-induced nausea and vomiting (CINV).

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is essential for its synthesis, purification, and handling in a laboratory setting. The key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 342417-04-3[1][2]
Molecular Formula C₁₇H₁₉ClN₂O[1]
Molecular Weight 302.80 g/mol [1]
IUPAC Name N-(tert-butyl)-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide[2]
Appearance White to off-white solid[1]
SMILES CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC(C)(C)C)Cl[2]
InChI Key OMUYXAYJDVKDPJ-UHFFFAOYSA-N[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide: A Strategic Approach

The synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative synthetic route based on established organic chemistry principles and analogous transformations found in the patent literature.

Part 1: Synthesis of 6-Chloronicotinic Acid

The precursor, 6-chloronicotinic acid, can be prepared through the oxidation of 2-chloro-5-methylpyridine.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-methylpyridine in chlorobenzene.[3]

  • Catalyst Addition: Add cobalt acetate as a catalyst to the solution.[3]

  • Oxidation: While stirring, bubble oxygen gas through the reaction mixture. The reaction temperature is maintained between 60-120°C for 2-8 hours.[3]

  • Work-up: Upon completion of the reaction, cool the mixture and filter to isolate the crude 6-chloronicotinic acid.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure 6-chloronicotinic acid.[3]

Part 2: Synthesis of 6-chloro-4-(o-tolyl)nicotinic acid

This step involves a Suzuki coupling reaction to introduce the o-tolyl group onto the pyridine ring.

Experimental Protocol:

  • Reaction Setup: In an inert atmosphere, combine 6-chloronicotinic acid, o-tolylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up. Acidify the aqueous layer to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry to yield 6-chloro-4-(o-tolyl)nicotinic acid (CAS No. 342416-99-3).[4]

Part 3: Amide Formation to Yield N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

The final step is the coupling of the carboxylic acid with tert-butylamine to form the amide bond.

Experimental Protocol:

  • Activation of Carboxylic Acid: Suspend 6-chloro-4-(o-tolyl)nicotinic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent, such as thionyl chloride or oxalyl chloride, along with a catalytic amount of N,N-dimethylformamide (DMF), to convert the carboxylic acid to its more reactive acid chloride derivative.[5]

  • Amidation: In a separate flask, dissolve tert-butylamine in an anhydrous solvent. Cool this solution in an ice bath. Slowly add the freshly prepared acid chloride solution to the tert-butylamine solution while stirring.

  • Reaction: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a white to off-white solid.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 6-Chloronicotinic Acid cluster_part2 Part 2: Synthesis of 6-chloro-4-(o-tolyl)nicotinic acid cluster_part3 Part 3: Amide Formation A 2-chloro-5-methylpyridine B Oxidation (O₂, Cobalt Acetate) A->B C 6-Chloronicotinic Acid B->C E Suzuki Coupling (Pd Catalyst, Base) C->E D o-tolylboronic acid D->E F 6-chloro-4-(o-tolyl)nicotinic acid E->F H Amide Coupling (e.g., Thionyl Chloride) F->H G tert-butylamine G->H I N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide H->I

Caption: Synthetic workflow for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

Role in the Synthesis of Netupitant and Fosnetupitant

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a crucial building block in the industrial synthesis of Netupitant and its prodrug, Fosnetupitant.[6] These drugs are potent and selective antagonists of the neurokinin-1 (NK1) receptor and are used in combination with a 5-HT₃ antagonist, such as palonosetron, for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[7]

The synthesis of Netupitant involves the substitution of the chloro group on the nicotinamide ring of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide with a suitable amine, followed by further chemical modifications to arrive at the final active pharmaceutical ingredient.

Mechanism of Action of the Downstream Product: Netupitant

To appreciate the significance of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, it is essential to understand the mechanism of action of the final drug, Netupitant.

Chemotherapy can induce the release of substance P, a neuropeptide, in the brain.[8] Substance P then binds to and activates NK1 receptors located in the vomiting center of the brainstem, triggering the emetic reflex.[8][9][10] This pathway is particularly important in the delayed phase of CINV.

Netupitant is a highly selective antagonist of the NK1 receptor.[11] It competitively binds to this receptor, thereby blocking the binding of substance P and inhibiting the downstream signaling cascade that leads to nausea and vomiting.[12]

Fosnetupitant is a phosphorylated prodrug of Netupitant. After intravenous administration, it is rapidly converted to the active Netupitant in the body.

NK1_Receptor_Antagonism cluster_pathway Emetic Signaling Pathway cluster_intervention Therapeutic Intervention Chemo Chemotherapy SP Substance P Release Chemo->SP NK1R NK1 Receptor (in Brainstem) SP->NK1R Vomiting Emesis (Nausea & Vomiting) NK1R->Vomiting Netupitant Netupitant Netupitant->Block

Caption: Mechanism of action of Netupitant as an NK1 receptor antagonist.

Analytical Characterization

As an intermediate in pharmaceutical manufacturing, the purity and identity of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide must be rigorously controlled. While specific, detailed spectra are not publicly available, the following analytical techniques are standard for the characterization of such a compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): This technique would be employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the amide C=O and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound and for monitoring the progress of the synthesis.

Conclusion

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a testament to the intricate and vital role of chemical intermediates in the development of modern medicines. Its synthesis, while complex, provides the essential molecular framework for the production of Netupitant and Fosnetupitant, drugs that have significantly improved the quality of life for cancer patients undergoing chemotherapy. A thorough understanding of the chemistry and biological context of this intermediate is crucial for researchers and professionals in the field of drug development and manufacturing.

References

  • Biochemistry, Substance P. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Preparation method of 6-chloronicotinic acid. Google Patents.
  • Preparation of nicotinic acid amide. Google Patents.
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Foreword: The Critical Role of Intermediates in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a Core Intermediate in the Synthesis of Netupitant

In the intricate process of drug development and manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step journey. The efficiency, purity, and scalability of this journey are critically dependent on the strategic selection and synthesis of key chemical intermediates. These molecular building blocks are the linchpins of the entire synthetic route, and their robust production is paramount to the quality and accessibility of the final therapeutic agent. This guide focuses on one such pivotal molecule: N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide , a sophisticated intermediate essential for the synthesis of Netupitant, a next-generation antiemetic agent.

Introduction to Netupitant and its Mechanism of Action

Netupitant is a highly selective neurokinin 1 (NK₁) receptor antagonist.[1][2] It functions by blocking the action of substance P, an endogenous neurotransmitter found in high concentrations in the brainstem's vomiting center.[1][3] By inhibiting the binding of substance P to NK₁ receptors, Netupitant effectively mitigates the vomiting reflex.[1][2] This mechanism is particularly effective against the nausea and vomiting induced by chemotherapy.[1]

In clinical practice, Netupitant is part of a fixed-dose combination product, Akynzeo®, which pairs it with Palonosetron, a second-generation 5-HT₃ receptor antagonist.[4][5][6] This dual-pathway blockade—targeting both the NK₁ and 5-HT₃ signaling pathways involved in emesis—provides comprehensive protection against both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[6][7] The successful synthesis of Netupitant relies on the efficient construction of its complex substituted pyridine core, a process in which N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide serves as a cornerstone intermediate.

Chemical Profile: N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Before delving into its synthesis and application, it is essential to define the chemical identity of this key intermediate.

PropertyValue
Chemical Name N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide
Synonyms N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide[8]
CAS Number 342417-04-3[8][9][10]
Molecular Formula C₁₇H₁₉ClN₂O[11]
Molecular Weight 302.80 g/mol [11]
Structure Chemical Structure of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

This molecule features a substituted pyridine ring, which forms the central scaffold of Netupitant. The key functional groups are the chlorine atom at the 6-position, which serves as a leaving group for subsequent reactions, and the o-tolyl and N-tert-butylnicotinamide moieties, which are integral parts of the final Netupitant structure.

Synthesis of the Key Intermediate: A Strategic Approach

The construction of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a prime example of modern catalytic chemistry, leveraging a palladium-catalyzed cross-coupling reaction to efficiently form the critical aryl-aryl bond.

Retrosynthetic Analysis & Core Strategy

The most logical and industrially scalable approach to synthesizing this intermediate involves two main transformations:

  • Amide Bond Formation: The creation of the N-tert-butyl amide from a nicotinic acid precursor.

  • C-C Bond Formation: The coupling of an aryl group (o-tolyl) to the pyridine ring, typically via a Suzuki-Miyaura reaction.[12]

The order of these steps can be varied, but a common and effective strategy involves first preparing the N-tert-butyl-6-chloronicotinamide, which then undergoes the cross-coupling reaction.

Key Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst and a base.[12] Its widespread use in pharmaceutical synthesis is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[13]

The catalytic cycle is a well-understood, three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the nicotinamide derivative, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (o-tolyl) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species.[12][14]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar¹-Ar²) RedElim->Product ArylHalide N-tert-butyl-6- chloronicotinamide (Ar¹-X) ArylHalide->OxAdd BoronicAcid o-tolylboronic acid (Ar²-B(OH)₂) + Base BoronicAcid->Transmetal caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of the Intermediate

This protocol is a representative methodology based on established chemical principles. Researchers must conduct their own risk assessments and optimizations.

Step 1: Synthesis of N-tert-butyl-6-chloronicotinamide

  • To a stirred solution of 6-chloronicotinic acid (1.0 eq) in dichloromethane (DCM, 10 vol), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating the formation of the acyl chloride.

  • Cool the mixture back to 0 °C and slowly add a solution of tert-butylamine (2.5 eq) and triethylamine (3.0 eq) in DCM (5 vol). Causality Note: The excess amine and added triethylamine are crucial to neutralize the HCl generated during the reaction, driving the amidation to completion.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS for completion.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-tert-butyl-6-chloronicotinamide, which can be purified by recrystallization or used directly in the next step.

Step 2: Suzuki Coupling to form N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

  • To a reaction vessel purged with an inert gas (Nitrogen or Argon), add N-tert-butyl-6-chloronicotinamide (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Causality Note: The biphasic solvent system is effective for Suzuki couplings; the base is soluble in the aqueous phase, while the organic substrates and catalyst reside primarily in the organic phase.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the layers. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a solid.

Conversion to Netupitant: The Final Steps

With the core intermediate in hand, the final stage of the synthesis involves introducing the N-methylpiperazine side chain. This is typically achieved through a nucleophilic aromatic substitution (SₙAr) or a related cross-coupling reaction.

Key Reaction: Nucleophilic Aromatic Substitution / Buchwald-Hartwig Amination

The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack. It can be displaced by 1-methylpiperazine. While direct SₙAr reactions can be effective, often requiring high temperatures, modern pharmaceutical synthesis frequently employs palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination for milder conditions and higher yields.

An alternative, older method is the Ullmann condensation, which uses a copper catalyst to facilitate the formation of the C-N bond.[15] Though historically significant, it often requires stoichiometric copper and harsh conditions.[15][16]

G Intermediate N-(tert-butyl)-6-chloro- 4-(o-tolyl)nicotinamide Reaction C-N Coupling (e.g., Buchwald-Hartwig or Ullmann Condensation) Intermediate->Reaction Reagent 1-Methylpiperazine Reagent->Reaction Next_Intermediate N-(tert-Butyl)-6-(4-methylpiperazin-1-yl) -4-(o-tolyl)nicotinamide Reaction->Next_Intermediate caption Fig. 2: Conversion to the piperazine-substituted derivative.

Caption: Fig. 2: Logical workflow for the subsequent C-N bond formation.

This reaction yields N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide , which is the immediate precursor to Netupitant. The final step involves a separate reaction sequence to couple this piece with the 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid moiety to form the final Netupitant molecule.[3][17]

Analytical Characterization and Quality Control

Ensuring the purity and identity of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a non-negotiable aspect of the manufacturing process. A suite of analytical techniques is employed for this self-validating system.

TechniquePurposeExpected Results
RP-HPLC Purity assessment and reaction monitoringA single major peak with a specific retention time. Purity >99% is typically required.[7][18]
¹H NMR Structural confirmation and identificationCharacteristic peaks corresponding to the tert-butyl group (~1.4 ppm), o-tolyl methyl group (~2.2 ppm), aromatic protons, and the amide NH proton.
¹³C NMR Structural confirmation of the carbon skeletonDistinct signals for all 17 unique carbon atoms.
Mass Spec (MS) Molecular weight confirmationAn [M+H]⁺ ion peak at m/z ≈ 303.13, corresponding to the molecular formula C₁₇H₂₀ClN₂O⁺.
Melting Point Identity and purity checkA sharp, defined melting range.

The validation of analytical methods, as per ICH guidelines, is mandatory to ensure that they are accurate, precise, and robust for routine quality control.[18][19]

Conclusion

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is more than just a chemical step; it is a strategically designed intermediate that streamlines the synthesis of the vital antiemetic drug, Netupitant. Its synthesis, centered around the powerful and versatile Suzuki-Miyaura cross-coupling, exemplifies the principles of modern, efficient, and scalable pharmaceutical chemistry. The careful control over its synthesis and the rigorous analytical validation of its purity are fundamental to producing the final Netupitant API safely and effectively, ultimately benefiting patients undergoing challenging chemotherapy regimens.

References
  • Netupitant - Wikipedia. (n.d.).
  • Netupitant | C30H32F6N4O | CID 6451149 - PubChem. (n.d.). National Institutes of Health.
  • Spinelli, T., et al. (2016). Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting. The Journal of Clinical Pharmacology, 56(12), 1563-1572.
  • Netupitant and Palonosetron: MedlinePlus Drug Information. (2016, June 15). U.S. National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • Netupitant/palonosetron - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Keating, G. M. (2021). Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs, 81, 1445–1456.
  • Review of methods for netupitant and palonosetron analysis. (2024, November 5). Retrieved January 21, 2026, from [Link]

  • CN105601495A - Synthesis method of netupitant intermediates - Google Patents. (n.d.).
  • NETUPITANT - New Drug Approvals. (2014, January 6). Retrieved January 21, 2026, from [Link]

  • A novel validated RP-HPLC-DAD method for the simultaneous estimation of Netupitant and Palonosetron in bulk and pharmaceutical dosage form with forced degradation studies. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Method development and validation for simultaneous quantification of netupitant and palonosetron in bulk and pharmaceutical dosage form and their forced degradation study by rp-hplc - ResearchGate. (2025, August 10). Retrieved January 21, 2026, from [Link]

  • N-tert-butyl-6-chloro-4-(4-fluoro-2-methylphenyl)nicotinamide - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Depally, M., & Harika, K. S. L. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE STABILITY INDICATING FOR THE DETERMINATION OF NETUPITANT AND PALONOSETRON IN PURE FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM.
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

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  • (R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(4-methyl-1H-pyrazol-5-yl)nicotinamide - PubChem. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

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Spectroscopic Data for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. The guide emphasizes not just the data itself, but the rationale behind the analytical techniques and the interpretation of the resulting spectra, ensuring a thorough understanding of the compound's structural verification.

Introduction

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a substituted pyridine derivative. The structural elucidation of such novel compounds is fundamental in medicinal chemistry and drug discovery, where precise molecular architecture dictates biological activity. Spectroscopic methods provide the necessary toolkit for this confirmation, each offering a unique piece of the structural puzzle. This guide will walk through the essential spectroscopic techniques, presenting both the procedural logic and the detailed interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve adequate signal intensity.

    • The relaxation delay should be set to at least 1-2 seconds.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Diagram: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve sample in DMSO-d6 transfer Transfer to NMR tube dissolve->transfer spectrometer 400 MHz NMR Spectrometer transfer->spectrometer acquire Acquire FID spectrometer->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction calibrate Calibrate Spectrum correction->calibrate data_table Tabulate Data interpretation Interpret Spectrum

Caption: Workflow for ¹H NMR analysis.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.46s1HH-2 (Pyridine)
7.61bs1HNH (Amide)
7.45s1HH-5 (Pyridine)
7.18-7.32m4HAr-H (o-tolyl)
2.10s3HCH₃ (o-tolyl)
1.06s9HC(CH₃)₃ (tert-butyl)

Data sourced from a patent document, acquired in DMSO-d₆.[1]

  • Aromatic Region (7.18-8.46 ppm):

    • The two singlets at 8.46 ppm and 7.45 ppm are characteristic of the two protons on the pyridine ring. Their downfield shift is due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

    • The multiplet between 7.18 and 7.32 ppm, integrating to four protons, corresponds to the protons of the o-tolyl group.

  • Amide Proton (7.61 ppm):

    • The broad singlet at 7.61 ppm is assigned to the amide (N-H) proton. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

  • Aliphatic Region (1.06-2.10 ppm):

    • The singlet at 2.10 ppm, integrating to three protons, is assigned to the methyl group of the o-tolyl substituent.

    • The prominent singlet at 1.06 ppm, integrating to nine protons, is characteristic of the tert-butyl group, where all nine protons are chemically equivalent due to rapid rotation around the carbon-carbon single bonds.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

    • Set a wider spectral width (typically 0-200 ppm).

    • A larger number of scans is usually required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shift is referenced to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Predicted Chemical Shift (δ) ppmAssignment
~167.0C=O (Amide)
~159.0C-6 (Pyridine, C-Cl)
~152.0C-4 (Pyridine, C-Aryl)
~148.0C-2 (Pyridine)
~138.0C-ipso (Tolyl, C-Pyridine)
~136.5C-ortho (Tolyl, C-CH₃)
~130.5C-H (Tolyl)
~128.0C-H (Tolyl)
~126.0C-H (Tolyl)
~125.0C-H (Tolyl)
~122.0C-5 (Pyridine)
~120.0C-3 (Pyridine)
~51.0C (CH₃)₃ (tert-butyl)
~29.0C(C H₃)₃ (tert-butyl)
~20.0C H₃ (Tolyl)

Note: These are predicted values and should be used as a guide for experimental verification.

  • Carbonyl and Aromatic Carbons (120-167 ppm):

    • The peak at approximately 167.0 ppm is assigned to the amide carbonyl carbon, which is typically found in this downfield region.

    • The signals for the pyridine and tolyl ring carbons are expected between 120 and 160 ppm. The carbons attached to the electronegative chlorine (C-6) and the other ring carbons are expected to be the most downfield.

  • Aliphatic Carbons (20-51 ppm):

    • The quaternary carbon of the tert-butyl group is predicted around 51.0 ppm.

    • The three equivalent methyl carbons of the tert-butyl group are expected to resonate at approximately 29.0 ppm.

    • The methyl carbon of the o-tolyl group is predicted to be the most upfield signal, around 20.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (Solid State)
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Diagram: IR Spectroscopy Workflow

G cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Analysis grind Grind sample with KBr press Press into a thin pellet grind->press background Record Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec data_table Tabulate Absorption Bands sample_spec->data_table interpretation Interpret Functional Groups data_table->interpretation

Caption: Workflow for solid-state IR analysis.

IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
3305mN-H stretch (Amide)
~3050wC-H stretch (Aromatic)
~2960mC-H stretch (Aliphatic, tert-butyl)
1637sC=O stretch (Amide I)
~1550mN-H bend (Amide II) / C=C stretch (Aromatic)
~1450mC-H bend (Aliphatic)
~1050mC-Cl stretch

Data sourced from a patent document.[1] Intensities: s = strong, m = medium, w = weak.

Interpretation of the IR Spectrum
  • N-H Stretch (3305 cm⁻¹): The medium intensity peak at 3305 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

  • C-H Stretches (~2960-3050 cm⁻¹): The absorptions in this region correspond to the C-H stretching vibrations. The weaker band around 3050 cm⁻¹ is typical for aromatic C-H bonds, while the stronger absorption around 2960 cm⁻¹ is due to the aliphatic C-H bonds of the tert-butyl and tolyl methyl groups.

  • Amide I Band (1637 cm⁻¹): The strong absorption at 1637 cm⁻¹ is the characteristic Amide I band, which is primarily due to the C=O stretching vibration of the amide functional group.

  • Amide II Band and Aromatic C=C Stretches (~1550 cm⁻¹): The absorption in this region is likely a combination of the N-H bending vibration (Amide II band) and the C=C stretching vibrations of the pyridine and tolyl aromatic rings.

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-H bending and C-Cl stretching. The peak around 1050 cm⁻¹ is consistent with a C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Introduce the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-500).

MS Data Summary
m/zIon
303[M+H]⁺

Data sourced from a patent document, likely using Electrospray Ionization (EI) is mentioned, but ESI is more common for such molecules and would also yield the [M+H]⁺ ion.[1]

Interpretation of the Mass Spectrum

The molecular formula of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is C₁₇H₁₉ClN₂O. The calculated monoisotopic mass is approximately 302.12 g/mol . The observed ion at m/z 303 in the mass spectrum corresponds to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound. The presence of a chlorine atom would also be evident from the isotopic pattern, with a peak at m/z 305 having approximately one-third the intensity of the peak at m/z 303, corresponding to the [M+2+H]⁺ ion containing the ³⁷Cl isotope.

Conclusion

The collective spectroscopic data from ¹H NMR, predicted ¹³C NMR, IR, and MS analyses provide a cohesive and unambiguous confirmation of the structure of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. Each technique offers complementary information, from the connectivity of the carbon-hydrogen framework to the identification of functional groups and the overall molecular weight. This guide serves as a foundational reference for the analytical characterization of this compound, underscoring the importance of a multi-faceted spectroscopic approach in modern chemical research and development.

References

  • Google Patents. (n.d.). US6479483B2 - 4-phenyl-pyridine derivatives.

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (CAS No. 342417-04-3). As this molecule represents a key intermediate in the synthesis of neurokinin (NK1/NK3) receptor antagonists, a thorough understanding of its physicochemical properties is paramount for successful drug development, from formulation to regulatory submission.[1] This document outlines predictive analyses based on molecular structure, details robust experimental protocols for empirical determination of solubility and stability, and provides a strategic approach to data interpretation. The methodologies described herein are grounded in international regulatory standards, ensuring that the data generated is reliable, reproducible, and suitable for chemistry, manufacturing, and controls (CMC) documentation.

Introduction and Physicochemical Overview

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a substituted pyridine carboxamide. Its molecular structure, featuring a chlorinated pyridine core, a bulky tert-butyl amide group, and an o-tolyl substituent, dictates its physicochemical behavior. Understanding these properties is a critical first step in the preformulation process, directly influencing bioavailability, formulation strategies, and the design of analytical methods.[2]

Predicted Physicochemical Profile: Based on its structure, we can infer the following characteristics:

  • Low Aqueous Solubility: The significant hydrophobic surface area contributed by the tert-butyl and o-tolyl groups suggests that the molecule will be poorly soluble in aqueous media. The "like dissolves like" principle indicates its preference for non-polar environments.[3]

  • Weakly Basic Nature: The pyridine nitrogen atom is expected to have a low pKa, conferring weak basicity. This suggests that solubility will be pH-dependent, likely increasing under acidic conditions due to protonation of the pyridine ring.

  • Solubility in Organic Solvents: The compound is predicted to exhibit good solubility in common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Potential for Hydrolysis: The amide linkage presents a potential site for hydrolysis under strong acidic or basic conditions, a key consideration for stability studies.

This initial assessment guides the experimental design for a comprehensive characterization.

Comprehensive Solubility Assessment

Aqueous solubility is a master variable in drug development, governing the rate and extent of absorption for orally administered drugs.[4] The Biopharmaceutics Classification System (BCS) uses solubility as a primary criterion for granting biowaivers.[5][6][7] Therefore, a precise and robust determination of solubility across a physiologically relevant pH range is mandatory.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5] This protocol is designed to be compliant with WHO and ICH guidelines.[7][8]

Objective: To determine the equilibrium solubility of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in various aqueous and organic media.

Methodology:

  • Preparation of Media: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal environment.[5] Prepare other relevant organic solvents.

  • Sample Preparation: Add an excess amount of the compound to vials containing a fixed volume (e.g., 10 mL) of each test medium. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C for physiological relevance) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 3.1).

  • Data Reporting: Perform each determination in at least triplicate. Report the solubility in mg/mL. The relative standard deviation between replicates should not exceed 10%.[8]

Data Presentation: Predicted Solubility Profile

The following table summarizes the expected solubility profile based on the compound's structure. Actual experimental values would replace the placeholder data.

Solvent/Medium pH (at 37 °C) Predicted Solubility Category Hypothetical Value (mg/mL)
0.1 N HCl1.2Sparingly Soluble0.5 - 1.5
Acetate Buffer4.5Very Slightly Soluble0.05 - 0.1
Phosphate Buffer6.8Practically Insoluble< 0.01
Purified Water~7.0Practically Insoluble< 0.01
MethanolN/AFreely Soluble> 100
AcetonitrileN/ASoluble30 - 100
Dimethyl Sulfoxide (DMSO)N/AVery Soluble> 200
Workflow for Solubility Assessment

The logical flow for a comprehensive solubility assessment is depicted below.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Prep_API Source API (CAS: 342417-04-3) Add_Excess Add Excess API to Media Prep_API->Add_Excess Prep_Media Prepare Buffers (pH 1.2, 4.5, 6.8) & Organic Solvents Prep_Media->Add_Excess Equilibrate Equilibrate (Shake-Flask @ 37°C) Add_Excess->Equilibrate Separate Separate Solid/Liquid (Centrifugation) Equilibrate->Separate Quantify Quantify Supernatant (Validated HPLC-UV) Separate->Quantify Report Report Data (mg/mL, RSD < 10%) Quantify->Report

Caption: Workflow for Equilibrium Solubility Determination.

Intrinsic Stability and Degradation Pathway Analysis

Stability testing is a cornerstone of pharmaceutical development, providing critical data to establish a re-test period, recommend storage conditions, and ensure patient safety.[9][10][11] Forced degradation (stress testing) is the first step in this process, designed to intentionally degrade the molecule to identify likely degradation products and establish the specificity of the analytical method.[12][13][14]

Protocol: Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated quantitative analytical procedure capable of accurately measuring the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[15][16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[17]

Objective: To develop and validate an HPLC method that can separate and quantify N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide from all potential degradation products generated during stress testing.

Methodology:

  • Initial Screening: Begin with a reversed-phase C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see Section 3.2). The primary goal is to achieve baseline separation between the parent API peak and all degradant peaks.

  • Method Optimization: If co-elution occurs, systematically adjust chromatographic parameters such as the mobile phase pH, organic modifier (e.g., switch from acetonitrile to methanol), gradient slope, column temperature, and stationary phase (e.g., Phenyl-Hexyl or Cyano column).[17][18]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants, ensuring the main peak is spectrally homogeneous.

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19][20][21][22]

Protocol: Forced Degradation (Stress Testing)

This protocol is designed based on the principles outlined in ICH guideline Q1A(R2).[9][10][23] The goal is to achieve a target degradation of 5-20% of the API to ensure that relevant, but not secondary or tertiary, degradation products are formed.[13][23]

Objective: To identify potential degradation pathways and products of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide under various stress conditions.

Methodology:

  • Prepare Stock Solutions: Prepare a solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Apply Stress Conditions: Expose the API solution (and a solid sample for thermal and photolytic stress) to the conditions outlined in the table below. Include a control sample (unstressed) for comparison.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution at the end of the exposure period to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with the control, using the developed stability-indicating HPLC method.

Data Presentation: Forced Degradation Study Design and Hypothetical Outcomes
Stress Condition Typical Protocol Potential Degradation Pathway Hypothetical Outcome (% Degradation)
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of the tert-butyl amide bond to form 6-chloro-4-(o-tolyl)nicotinic acid.15%
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hoursHydrolysis of the tert-butyl amide bond. Potential for hydrolysis of the chloro-substituent at harsher conditions.18%
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the pyridine ring to form an N-oxide derivative.10%
Thermal Degradation Solid API at 105 °C for 48 hoursGeneral decomposition; unlikely to be a primary pathway for this stable structure.< 2%
Photostability Solid API exposed to ICH Q1B specified light conditions (1.2 million lux hours and 200 W·h/m²)Potential for radical-based reactions or rearrangement.5%
Workflow for Stability Assessment

The following diagram illustrates the process of conducting forced degradation studies and utilizing the results to validate a stability-indicating method.

Stability_Workflow cluster_stress Forced Degradation (ICH Q1A) cluster_method Analytical Method Development cluster_validation Method Validation & Pathway ID Stress_Conditions Apply Stress Conditions - Acid Hydrolysis - Base Hydrolysis - Oxidation (H₂O₂) - Thermal - Photolytic Analyze_Samples Analyze Stressed Samples & Control Stress_Conditions->Analyze_Samples Control Unstressed Control Sample Control->Analyze_Samples Develop_HPLC Develop HPLC-UV Method (C18, ACN/H₂O Gradient) Develop_HPLC->Analyze_Samples Assess_Sep Assess Separation (Parent vs. Degradants) Analyze_Samples->Assess_Sep Assess_Sep->Develop_HPLC Co-elution (Optimize) Validate_Method Validate per ICH Q2(R1) (Specificity, Linearity, etc.) Assess_Sep->Validate_Method Separation Achieved Identify_Deg Identify Degradation Pathways Validate_Method->Identify_Deg

Caption: Workflow for Forced Degradation and Method Validation.

Conclusion and Strategic Implications

The systematic evaluation of solubility and stability is not merely a data-gathering exercise; it is a strategic imperative. The data generated from the protocols described in this guide will directly inform critical decisions in the drug development pipeline for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide or any API derived from it. Poor solubility may necessitate salt screening or the development of enabling formulations (e.g., amorphous solid dispersions). The identification of specific degradation pathways under hydrolytic or oxidative stress will guide the selection of appropriate excipients, packaging, and storage conditions to ensure the final drug product is safe, effective, and stable throughout its shelf life. This foundational knowledge, built upon the principles of authoritative regulatory guidelines, de-risks development and accelerates the path to clinical application.

References

  • Duggirala, N. K., et al. (2016). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Delgado, D. R., & Tsinman, K. (2020). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Avdeef, A. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Pharma guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available at: [Link]

  • ResearchGate. (2014). (PDF) Stability indicating HPLC method development - a review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available at: [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Available at: [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available at: [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Available at: [Link]

  • Pion Inc. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube. Available at: [Link]

  • Martinez-Oquendo, L., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech. Available at: [Link]

  • World Health Organization. (2023). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-seventh report. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocol for the Synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to construct the 4-arylpyridine core, yielding 6-chloro-4-(o-tolyl)nicotinic acid. This intermediate is subsequently converted to the target amide via an acyl chloride intermediate, followed by coupling with tert-butylamine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and purification strategies.

Introduction

Nicotinamide derivatives are a prominent class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The specific target molecule, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (CAS No: 342417-04-3), has been identified as a reagent in the synthesis of NK1/NK3 receptor antagonists, which have potential applications in the treatment of depression[1]. The strategic incorporation of a tert-butyl group can enhance metabolic stability and modulate pharmacokinetic properties, while the substituted nicotinamide scaffold provides a versatile platform for further functionalization. This protocol outlines a robust and reproducible synthetic route, beginning with the formation of the key intermediate, 6-chloro-4-(o-tolyl)nicotinic acid (CAS No: 342416-99-3)[2].

The selected synthetic strategy is predicated on well-established and high-yielding transformations. The initial carbon-carbon bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura coupling, a powerful and versatile reaction for the synthesis of biaryl compounds[3][4][5]. The subsequent amidation is a fundamental transformation in organic synthesis, and the use of an acyl chloride intermediate ensures efficient coupling with the sterically hindered tert-butylamine.

Overall Synthetic Scheme

The synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is accomplished in two primary steps, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Formation 4,6-dichloronicotinic_acid 4,6-dichloronicotinic acid step1_reagents Pd catalyst, Base Solvent 4,6-dichloronicotinic_acid->step1_reagents o_tolylboronic_acid o-tolylboronic acid o_tolylboronic_acid->step1_reagents intermediate_acid 6-chloro-4-(o-tolyl)nicotinic acid step1_reagents->intermediate_acid C-C bond formation intermediate_acid_2 6-chloro-4-(o-tolyl)nicotinic acid thionyl_chloride Thionyl Chloride (SOCl2) DCM intermediate_acid_2->thionyl_chloride Activation acyl_chloride Acyl Chloride Intermediate thionyl_chloride->acyl_chloride Activation tert_butylamine tert-butylamine, Base DCM acyl_chloride->tert_butylamine Coupling final_product N-(tert-butyl)-6-chloro-4- (o-tolyl)nicotinamide tert_butylamine->final_product Coupling

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of 6-chloro-4-(o-tolyl)nicotinic acid

This initial step involves the creation of the core aryl-substituted pyridine structure through a Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex[4][5][6].

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,6-dichloronicotinic acid≥97%Commercial Source
o-tolylboronic acid≥98%Commercial Source
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercial SourceOther Pd catalysts can be substituted
Triphenylphosphine (PPh₃)≥99%Commercial SourceLigand for the Pd catalyst
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercial SourceBase
1,4-DioxaneAnhydrous, ≥99.8%Commercial SourceSolvent
TolueneAnhydrous, ≥99.8%Commercial SourceSolvent
WaterDeionizedIn-house
Diethyl etherACS gradeCommercial SourceFor workup
2 M Hydrochloric acid (HCl)Reagent gradeCommercial SourceFor acidification
Saturated sodium chloride solution (Brine)N/AIn-houseFor workup
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeCommercial SourceDrying agent
Experimental Protocol
  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dichloronicotinic acid (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add a degassed 3:1 mixture of toluene and water as the solvent. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 2 M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 6-chloro-4-(o-tolyl)nicotinic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Part 2: Synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

The second step is the formation of the amide bond. This is achieved by first activating the carboxylic acid group of the intermediate to an acyl chloride, followed by its reaction with tert-butylamine. The use of thionyl chloride is a common and effective method for this activation[7][8][9].

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-chloro-4-(o-tolyl)nicotinic acidSynthesized in Part 1N/AEnsure the material is dry
Thionyl chloride (SOCl₂)≥99%Commercial SourceUse in a well-ventilated fume hood
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial SourceSolvent
tert-Butylamine≥99%Commercial Source
Triethylamine (Et₃N)≥99%Commercial SourceBase
Saturated sodium bicarbonate solutionN/AIn-houseFor workup
Saturated sodium chloride solution (Brine)N/AIn-houseFor workup
Anhydrous sodium sulfate (Na₂SO₄)Laboratory gradeCommercial SourceDrying agent
Experimental Protocol

G start Start suspend_acid Suspend 6-chloro-4-(o-tolyl)nicotinic acid in anhydrous DCM start->suspend_acid add_socl2 Add thionyl chloride (SOCl₂) dropwise at 0 °C suspend_acid->add_socl2 reflux Reflux the mixture for 2-3 hours add_socl2->reflux remove_excess_socl2 Cool and remove excess SOCl₂ under vacuum reflux->remove_excess_socl2 dissolve_acyl_chloride Dissolve the crude acyl chloride in anhydrous DCM remove_excess_socl2->dissolve_acyl_chloride add_acyl_chloride Add the acyl chloride solution dropwise to the amine solution at 0 °C dissolve_acyl_chloride->add_acyl_chloride prepare_amine_solution Prepare a solution of tert-butylamine and triethylamine in DCM prepare_amine_solution->add_acyl_chloride stir_rt Stir at room temperature for 4-6 hours add_acyl_chloride->stir_rt workup Perform aqueous workup (wash with NaHCO₃ and brine) stir_rt->workup dry_and_concentrate Dry the organic layer (Na₂SO₄) and concentrate workup->dry_and_concentrate purify Purify the crude product (column chromatography or recrystallization) dry_and_concentrate->purify characterize Characterize the final product (NMR, MS, m.p.) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the amide formation.

  • Formation of the Acyl Chloride:

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 6-chloro-4-(o-tolyl)nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The solution should become clear.

    • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. This will yield the crude acyl chloride, which should be used immediately in the next step.

  • Amide Coupling:

    • In a separate flame-dried 250 mL round-bottom flask, dissolve tert-butylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool this solution to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent such as ethyl acetate/hexanes or isopropanol can be employed to obtain the pure product.

Characterization and Data

The identity and purity of the synthesized N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide should be confirmed by standard analytical techniques.

PropertyExpected Value/Method
Molecular Formula C₁₇H₁₉ClN₂O
Molecular Weight 302.80 g/mol
Appearance Off-white to pale yellow solid
Purity ≥98% (as determined by HPLC or qNMR)
¹H NMR Consistent with the proposed structure.
¹³C NMR Consistent with the proposed structure.
Mass Spectrometry ESI-MS: [M+H]⁺ at m/z 303.12 (for ³⁵Cl) and 305.12 (for ³⁷Cl)
Melting Point To be determined experimentally.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Inactive catalyst or incomplete reaction.Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. Increase reaction time or temperature.
Incomplete amide formation Deactivated acyl chloride or insufficient amine.Use the acyl chloride immediately after preparation. Ensure an adequate excess of tert-butylamine and base is used.
Difficult purification Presence of persistent impurities.Optimize the workup procedure. For column chromatography, try different solvent systems. Consider recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. The two-step sequence, involving a Suzuki-Miyaura coupling followed by an amide formation, is a robust and scalable method for accessing this important synthetic intermediate. By following the outlined procedures, researchers can confidently prepare this compound for its use in various research and development applications, particularly in the field of medicinal chemistry.

References

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  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Google Patents. (1984). Process for the purification of nicotinic acid amide I. US4447615A.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-6-chloronicotinamide. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 6-chloronicotinic acid. CN103570612A.
  • Google Patents. (1942). Preparation of nicotinic acid amide. US2280040A.
  • PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]

  • PubMed. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Retrieved from [Link]

  • ChemRxiv. (n.d.). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. Retrieved from [Link]

  • ResearchGate. (2025). 6-Chloronicotinic acid. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in drug design. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals such as the antiemetic Netupitant, the inherent structural motifs of this nicotinamide derivative suggest a broader potential for biological activity.[1] This guide outlines the compound's physicochemical properties, proposes potential therapeutic targets based on the known activities of related nicotinamide analogs, and provides detailed protocols for the systematic investigation of its pharmacological profile.

Introduction: Beyond an Intermediate

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a substituted pyridinecarboxamide that has proven crucial in the manufacturing of advanced pharmaceutical compounds.[1] The nicotinamide scaffold itself is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, and neuroprotective properties.[2][3][4][5] Nicotinamide is a fundamental component of the coenzyme NAD+, playing a critical role in cellular energy metabolism and redox homeostasis.[6][7] The exploration of synthetic nicotinamide derivatives is an emerging strategy for addressing pathologies linked to oxidative stress and cellular dysfunction.[4]

This application note moves beyond the established role of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a synthetic precursor and reframes it as a candidate for primary drug discovery efforts. We will explore its potential as a modulator of various cellular pathways and provide a strategic framework for its evaluation.

Physicochemical Properties and Structural Features

A thorough understanding of a compound's physicochemical properties is fundamental to any drug design campaign. The key characteristics of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide are summarized below.

PropertyValueSource
CAS Number 342417-04-3[8][9][10]
Molecular Formula C₁₇H₁₉ClN₂O
Molecular Weight 318.80 g/mol
Appearance White to off-white powder[1]
Purity Typically ≥98.0%[1]
IUPAC Name N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide[9]

The structure features a central pyridine ring, characteristic of nicotinamides, with several key substitutions that may influence its biological activity: a chloro group at the 6-position, an o-tolyl group at the 4-position, and a tert-butyl carboxamide group at the 3-position. These modifications can significantly impact the molecule's binding affinity, selectivity, and pharmacokinetic properties compared to endogenous nicotinamide.

Proposed Avenues for Investigation and Experimental Workflows

Based on the broad bioactivity of nicotinamide derivatives, we propose several high-priority avenues for investigating N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. The following sections outline the rationale and experimental protocols for each proposed target class.

Anticancer Activity

Nicotinamide derivatives have been explored as anticancer agents, targeting various pathways including VEGFR-2 and DNA demethylases like ALKBH2.[11][12] The structural complexity of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide warrants its evaluation as a potential antiproliferative agent.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Preparation (Stock Solution in DMSO) B Cell Viability Assay (e.g., MTT, CellTiter-Glo) Panel of Cancer Cell Lines A->B C IC50 Determination B->C D Cell Cycle Analysis (Flow Cytometry) C->D If Active E Apoptosis Assay (Annexin V/PI Staining) C->E If Active F Kinase Inhibition Profiling (e.g., VEGFR-2 Assay) C->F Hypothesis-driven G Target Engagement Assay F->G H Xenograft Mouse Model G->H Confirmed Target I Tumor Growth Inhibition H->I G Oxidative_Stress Oxidative Stress (e.g., H₂O₂ or tBHP) ROS Increased ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Compound N-(tert-butyl)-6-chloro- 4-(o-tolyl)nicotinamide Compound->ROS Scavenges? Cellular_Antioxidants Cellular Antioxidant Systems (e.g., Nrf2 pathway) Compound->Cellular_Antioxidants Activates? Cellular_Antioxidants->ROS Inhibits

Caption: Potential mechanism of neuroprotection by reducing reactive oxygen species (ROS).

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) or primary neurons on 96-well plates.

  • Pre-treatment: Treat the cells with various concentrations of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP), for a specified duration.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1 or a lactate dehydrogenase (LDH) assay to quantify cytotoxicity.

  • ROS Measurement: In a parallel experiment, use a fluorescent probe like DCFDA to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.

  • Data Analysis: Determine the compound's ability to rescue cells from oxidative stress-induced death and to reduce ROS production.

Enzyme Inhibition

Many nicotinamide analogs function as enzyme inhibitors. [13]For instance, they can inhibit nicotinamide N-methyltransferase (NNMT), which is linked to obesity and diabetes, or act as inhibitors of DNA demethylases. [11][13]Given its structure, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide could be screened against a panel of enzymes, particularly those involved in NAD+ metabolism or epigenetic regulation.

  • Reagents: Prepare a buffer solution appropriate for the target enzyme, the enzyme, the substrate, and N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

  • Assay Setup: In a 96-well plate, add the buffer, the compound at various concentrations, and the enzyme. Incubate for a short period to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

ADMET Prediction

In silico tools can provide an early assessment of the drug-like properties of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

ParameterPredicted PropertyImplication
Lipinski's Rule of Five Likely compliantGood oral bioavailability potential
LogP Moderately highGood membrane permeability, potential for CNS penetration
Metabolic Stability To be determined experimentallyKey for determining dosing regimen
Toxicity To be determined experimentallyCritical for safety assessment

Conclusion and Future Directions

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide represents a molecule of untapped potential in drug discovery. While its role as a synthetic intermediate is well-established, its structural similarity to a class of compounds with diverse and potent biological activities makes it a compelling candidate for further investigation. The protocols and workflows detailed in this guide provide a systematic approach to exploring its potential as an anticancer, neuroprotective, or enzyme-inhibiting agent. Future research should focus on the experimental validation of these proposed activities, a thorough investigation of its mechanism of action, and in vivo efficacy studies.

References

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed Central. Available at: [Link]

  • The Essential Role of N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. Semantic Scholar. Available at: [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Available at: [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central. Available at: [Link]

  • N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide | 342417-04-3. J&K Scientific. Available at: [Link]

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  • N-tert-butyl-6-chloro-4-(4-fluoro-2-methylphenyl)nicotinamide. LookChem. Available at: [Link]

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Application Notes & Protocols: The Strategic Role of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in the Synthesis of Advanced Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. While the broader class of nicotinamide derivatives is renowned for a wide spectrum of biological activities, from anticancer to immunomodulatory effects, this specific molecule, herein referred to as NC-01, serves a critical and distinct role as a high-purity, advanced chemical intermediate.[1] Its primary documented application is in the multi-step synthesis of potent NK1/NK3 receptor antagonists, such as Netupitant, which are vital for managing chemotherapy-induced nausea.[1][2] This guide will elucidate the core properties of NC-01, detail its handling and quality control protocols, and contextualize its utility as a foundational scaffold for the development of next-generation pharmaceutical agents.

Introduction: The Nicotinamide Scaffold in Modern Drug Discovery

The nicotinamide moiety, a form of vitamin B3, is a privileged scaffold in medicinal chemistry.[3] As a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), it is central to cellular metabolism and signaling.[3][4] This inherent biological relevance has inspired the development of numerous nicotinamide derivatives that target a diverse array of enzymes and receptors. Recent studies have demonstrated the potent anticancer, immunomodulatory, and anti-angiogenic effects of novel nicotinamide compounds, many of which function as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7]

Within this landscape, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (NC-01) emerges not as a direct bioactive agent, but as a crucial building block. Its precisely arranged functional groups—a reactive chloro-substituent, a sterically significant o-tolyl group, and a protective tert-butyl amide—make it an ideal precursor for constructing complex molecules with high specificity and efficacy. This document focuses on the practical application of NC-01 in synthetic workflows, providing the necessary protocols to ensure its effective and reproducible use in pharmaceutical development.

Compound Profile: N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (NC-01)

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and scalable synthesis. The key attributes of NC-01 are summarized below.

PropertyValueSource(s)
CAS Number 342417-04-3[2][8][9]
Molecular Formula C₁₇H₁₉ClN₂O
Molecular Weight 318.80 g/mol [8]
IUPAC Name N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide[8]
Appearance White to off-white powder[1]
Typical Purity ≥98.0%[1]
Storage Store in a cool, dry place away from incompatible materials.[10]

Primary Application: A Key Intermediate for NK1 Receptor Antagonists

The most significant and well-documented use of NC-01 is as a pivotal intermediate in the synthesis of Netupitant and its prodrug, Fosnetupitant.[1] These drugs are highly effective antiemetics, specifically designed to combat the severe nausea and vomiting induced by chemotherapy. The structural integrity and purity of NC-01 are critical, as they directly influence the yield and quality of the final Active Pharmaceutical Ingredient (API).[1]

The synthetic pathway leverages the unique structure of NC-01, where the chloro group at the 6-position of the pyridine ring is strategically displaced in a subsequent nucleophilic aromatic substitution reaction to build the final, more complex molecule.

G cluster_0 Synthetic Precursors Precursor_A 6-Chloronicotinic Acid Derivative Coupling Suzuki Coupling Precursor_A->Coupling Precursor_B o-tolylboronic acid Precursor_B->Coupling NC01 N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (NC-01) FinalSteps Multi-Step Transformation (e.g., Nucleophilic Substitution at C6-Cl) NC01->FinalSteps Amidation Amidation Reaction Coupling->Amidation Amidation->NC01 API Netupitant (API) FinalSteps->API

Caption: High-level synthetic workflow illustrating the role of NC-01.

Protocols for Handling, Quality Control, and Derivatization

To ensure the integrity of synthetic outcomes, rigorous handling and quality control of intermediates like NC-01 are essential. Furthermore, its scaffold presents opportunities for creating novel derivatives for research purposes.

Protocol 1: Standard Handling and Quality Verification

This protocol outlines the standard procedure for receiving, storing, and verifying the identity and purity of a new batch of NC-01.

Rationale: Contamination or degradation of a key intermediate can lead to failed reactions, impure products, and significant delays. This protocol establishes a baseline for material quality before its commitment to a synthetic route.

Materials:

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (NC-01)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • Deionized water with 0.1% formic acid

  • Analytical balance, glassware

  • HPLC-MS system with a C18 column

Procedure:

  • Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or contamination. The material should be a uniform white to off-white powder.[1]

  • Solubility Assessment (Small Scale):

    • Weigh approximately 1-2 mg of NC-01.

    • Test for solubility in common laboratory solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, DMSO) to determine appropriate solvents for reaction and analysis. Record qualitative observations.

  • Purity and Identity Verification via HPLC-MS:

    • Prepare a stock solution of NC-01 at 1 mg/mL in a suitable solvent (e.g., Methanol).

    • Prepare a working solution by diluting the stock to 10 µg/mL.

    • HPLC Method:

      • Column: Standard C18, 2.1 x 50 mm, 1.8 µm.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

      • Detection: UV at 254 nm.

    • MS Method (Positive ESI):

      • Scan for the expected [M+H]⁺ ion (m/z ≈ 319.12).

    • Analysis: The primary peak in the chromatogram should correspond to >98% of the total integrated area. The mass spectrum for this peak must show a strong signal for the calculated protonated mass.

  • Storage: Store the verified material in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Protocol 2: Exploratory Derivatization via Suzuki Coupling

This protocol provides a general method for leveraging the NC-01 scaffold to synthesize a small library of novel nicotinamide derivatives for biological screening. The reactive chloro-group is an ideal handle for palladium-catalyzed cross-coupling reactions.

Rationale: The nicotinamide core is a proven pharmacophore. By replacing the C6-chloro atom with various aryl or heteroaryl groups, researchers can rapidly generate novel chemical entities to explore structure-activity relationships (SAR) against targets like VEGFR-2 or other kinases.[6][7]

Materials:

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (NC-01)

  • Desired Aryl/Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add NC-01 (1.0 eq), the selected boronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture with vigorous stirring. Typical conditions are 80-110 °C for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue using column chromatography (silica gel) with an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_targets Potential Biological Targets Scaffold Nicotinamide Core Scaffold (from NC-01) Modification Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig) Scaffold->Modification VEGFR2 VEGFR-2 (Anti-Angiogenesis) NNMT NNMT (Metabolic Diseases) PARP PARPs (DNA Repair) OtherKinases Other Kinases / Enzymes Modification->VEGFR2 R-Group Targeting Modification->NNMT R-Group Targeting Modification->PARP R-Group Targeting Modification->OtherKinases R-Group Targeting

Caption: Diversification of the nicotinamide scaffold for new biological targets.

Conclusion and Future Outlook

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a specialized chemical tool of significant value in pharmaceutical synthesis. While it does not possess the direct biological activities seen in some other nicotinamide derivatives, its role as a key intermediate for drugs like Netupitant is indispensable. The protocols provided herein offer a framework for its proper handling, quality assurance, and use as a foundational scaffold for synthetic diversification. As researchers continue to explore the vast therapeutic potential of the nicotinamide framework, intermediates like NC-01 will remain critical for building the next generation of targeted therapies, enabling the translation of chemical design into clinical reality.

References

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  • ChemicalBook. N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide | 342417-04-3.
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  • PubMed Central. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2023).
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  • PubMed. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. (2023).
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  • Taylor & Francis. Nicotinamide – Knowledge and References.
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  • MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. (2018).
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  • PMC - PubMed Central. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024).
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  • PubMed. Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats. (2001).
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Application Notes and Protocols for the Experimental Use of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Neuromodulator

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a nicotinamide derivative with a chemical structure that suggests potential interaction with key central nervous system targets. While its role has been noted as a reagent in the synthesis of NK1/NK3 receptor antagonists[1], its intrinsic neuropharmacological properties remain largely unexplored. This guide puts forth a hypothetical framework, grounded in established methodologies, for the comprehensive investigation of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a putative positive allosteric modulator (PAM) of the GABA-A receptor.

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain.[2] Its potentiation through PAMs, such as benzodiazepines and certain neurosteroids, is a clinically validated strategy for producing anxiolytic, sedative, and anticonvulsant effects.[3][4] This document provides a structured, multi-tiered approach to systematically evaluate the neuropharmacological profile of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, from initial cytotoxicity assessments to in-depth in vitro and in vivo characterizations.

Part 1: Foundational Assessment - Cellular Viability and Cytotoxicity

Before embarking on functional studies, it is imperative to determine the compound's effect on cell health. A cytotoxicity assessment will establish a viable concentration range for subsequent experiments, ensuring that observed effects are due to specific pharmacological activity rather than cellular toxicity.

Protocol 1: MTT Assay for Neuronal Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • 96-well cell culture plates

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a period relevant to your planned functional assays (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

Data Interpretation: The absorbance values are directly proportional to the number of viable cells. A decrease in absorbance in compound-treated wells compared to vehicle controls indicates cytotoxicity. This data will allow for the determination of the compound's EC50 for toxicity.

ParameterDescription
Cell Type SH-SY5Y Neuroblastoma
Compound N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide
Time Points 24h, 48h
Assay MTT

Part 2: In Vitro Characterization - Probing the GABA-A Receptor Interaction

With a non-toxic concentration range established, the next logical step is to investigate the direct interaction of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide with the GABA-A receptor. Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing specific GABA-A receptor subtypes is a robust method for this purpose.[7]

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action where the compound acts as a PAM at the GABA-A receptor, enhancing the GABA-mediated chloride influx.

GABA_PAM_Pathway cluster_membrane Neuronal Membrane GABA_Receptor GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Enhanced) GABA_Receptor->Cl_in Channel Opens GABA GABA GABA->GABA_Receptor Binds to Orthosteric Site Compound N-(tert-butyl)-6-chloro- 4-(o-tolyl)nicotinamide (Hypothesized PAM) Compound->GABA_Receptor Binds to Allosteric Site Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_in->Hyperpolarization

Caption: Hypothesized GABA-A receptor modulation.

Protocol 2: Electrophysiological Recording in Xenopus Oocytes

This protocol will determine if the compound modulates GABA-induced currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Two-electrode voltage-clamp (TEVC) setup

  • Recording solution (ND96)

  • GABA solutions

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide solutions

Procedure:

  • Oocyte Preparation and Injection: Inject prepared oocytes with a mixture of cRNAs for the GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • TEVC Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -70 mV.

  • Baseline GABA Response: Perfuse the oocyte with a low concentration of GABA (EC5-EC20) to establish a baseline current response.

  • Co-application: Co-apply the same concentration of GABA with varying concentrations of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

  • Washout: Wash the oocyte with ND96 solution to allow the current to return to baseline.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. An increase in current amplitude upon co-application suggests positive allosteric modulation.

Experimental Workflow for Electrophysiology

Ephys_Workflow start Start prep Oocyte Preparation & cRNA Injection start->prep incubation Incubation (2-5 days) prep->incubation setup TEVC Setup (Voltage Clamp at -70mV) incubation->setup baseline Establish Baseline (Apply GABA EC5-20) setup->baseline record Record Current baseline->record I_baseline coapply Co-application (GABA + Compound) coapply->record I_modulated washout Washout analyze Analyze Data (Potentiation) washout->analyze record->coapply record->washout end End analyze->end

Caption: Electrophysiological screening workflow.

ParameterDescriptionExpected Outcome for a PAM
Receptor Subunits α1β2γ2
GABA Concentration EC5-EC20
Compound Concentrations 1 nM to 100 µMConcentration-dependent increase in GABA-evoked current
Holding Potential -70 mV

Part 3: In Vivo Behavioral Assessment - Investigating Anxiolytic Potential

If in vitro data suggests that N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a GABA-A PAM, it is likely to exhibit anxiolytic properties. Standard behavioral paradigms in rodents, such as the Elevated Plus Maze (EPM) and the Light-Dark Box test, can be used to assess these effects.[8][9]

Protocol 3: Elevated Plus Maze (EPM) Test

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent in the open arms.[9]

Materials:

  • Elevated Plus Maze apparatus

  • Rodents (mice or rats)

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide formulation for injection (e.g., in saline with a vehicle like Tween 80)

  • Video tracking software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: Record the session using a video camera and analyze the footage with tracking software to measure parameters such as time spent in open and closed arms, and the number of entries into each arm.

Protocol 4: Light-Dark Box Test

This test utilizes the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[10][11]

Materials:

  • Light-Dark Box apparatus

  • Rodents

  • Compound formulation

  • Video tracking software

Procedure:

  • Acclimation and Administration: Follow the same initial steps as for the EPM test.

  • Testing: Place the animal in the dark compartment of the box and allow it to explore freely for a set duration (e.g., 10 minutes).

  • Data Collection: Record and analyze the session to quantify the time spent in the light compartment and the number of transitions between the two compartments.

Data Interpretation for Behavioral Assays: An increase in the time spent in the open arms of the EPM or the light compartment of the Light-Dark Box, without a significant change in overall locomotor activity, is indicative of an anxiolytic-like effect.

Behavioral TestKey ParametersExpected Anxiolytic Effect
Elevated Plus Maze % Time in Open Arms, Open Arm EntriesIncrease
Light-Dark Box Time in Light Compartment, TransitionsIncrease
In Vivo Experimental Design Logic

InVivo_Design cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis acclimate Acclimate Animals groups Assign to Groups (Vehicle, Compound Doses) acclimate->groups administer Administer Compound/Vehicle groups->administer behavioral_test Behavioral Assay (EPM or Light-Dark Box) administer->behavioral_test record Record & Track Behavior behavioral_test->record stats Statistical Analysis record->stats conclusion conclusion stats->conclusion Draw Conclusions (Anxiolytic Potential)

Sources

Application Notes and Protocols for the In Vitro Characterization of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and its Derivatives as Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neuropharmacology and oncology.

Introduction: Unlocking Therapeutic Potential by Targeting the Substance P/NK1 Receptor Axis

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide serves as a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds, most notably Netupitant[1][2]. Netupitant is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor, a key component in the management of chemotherapy-induced nausea and vomiting (CINV)[3][4][5]. Its prodrug, Fosnetupitant, further enhances its clinical utility[6][7][8]. The NK1 receptor and its endogenous ligand, Substance P (SP), are implicated in a wide array of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and cancer cell proliferation[3][9][10].

Delayed emesis following chemotherapy is largely associated with the activation of NK1 receptors in the central nervous system by Substance P[4][5]. By competitively blocking this interaction, NK1 receptor antagonists like Netupitant effectively mitigate this distressing side effect of cancer treatment[3][11]. Furthermore, the overexpression of the NK1 receptor in various tumor types has opened a new avenue for therapeutic intervention, with NK1 receptor antagonists being investigated for their potential as broad-spectrum anticancer agents that can induce apoptosis in cancer cells[9][12].

This guide provides a comprehensive overview of the in vitro assays essential for characterizing the pharmacological activity of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide-derived compounds as NK1 receptor antagonists. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to ascertain the binding affinity, functional antagonism, and potential anti-proliferative effects of their novel chemical entities.

The Neurokinin-1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding Substance P, primarily couples to Gαq/11. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium is a hallmark of NK1 receptor activation and serves as a measurable endpoint in functional assays.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Stimulates Release Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream Triggers SP Substance P (Agonist) SP->NK1R Binds & Activates Antagonist NK1 Antagonist (e.g., Netupitant) Antagonist->NK1R Competitively Blocks

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: This assay quantifies the displacement of a known high-affinity radioligand (e.g., [125I]-Substance P) from the NK1 receptor by a non-labeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).

Materials:

  • Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human NK1 receptor.

  • Radioligand: [125I]-labeled Substance P.

  • Non-specific Binding Control: High concentration of a non-labeled NK1 receptor antagonist (e.g., Aprepitant).

  • Test Compound: Synthesized derivative of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and vacuum manifold .

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the cell membranes and radioligand to the desired concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand, and 25 µL of cell membrane suspension.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 25 µL of radioligand, and 25 µL of cell membrane suspension.

    • Test Compound: Add 50 µL of each concentration of the test compound, 25 µL of radioligand, and 25 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism via Calcium Flux Assay

Objective: To assess the ability of a test compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.

Principle: This cell-based assay utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free cytosolic calcium. An antagonist will inhibit the fluorescence increase induced by the agonist, Substance P.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Substance P.

  • Test Compound: Synthesized derivative of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium indicator dye in assay buffer.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Pre-incubation:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a pre-determined concentration of Substance P (typically the EC80) into each well.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of 2-3 minutes.

Data Analysis:

  • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the percentage of inhibition of the Substance P response against the log concentration of the test compound.

  • Determine the IC50 value using a sigmoidal dose-response curve fit.

Calcium_Flux_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed NK1R-expressing cells in microplate B 2. Load cells with calcium indicator dye A->B C 3. Pre-incubate with Test Compound B->C D 4. Measure baseline fluorescence C->D E 5. Inject Substance P (Agonist) D->E F 6. Kinetically measure fluorescence change E->F G 7. Calculate % inhibition of agonist response F->G H 8. Plot dose-response curve and determine IC50 G->H

Caption: Calcium Flux Assay Workflow.

Protocol 3: Cell Viability and Proliferation Assay

Objective: To evaluate the effect of the test compound on the viability and proliferation of cancer cells that overexpress the NK1 receptor.

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the test compound suggests anti-proliferative or cytotoxic effects.

Materials:

  • Cell Line: A cancer cell line known to express the NK1 receptor (e.g., MG-63 osteosarcoma cells)[10].

  • Test Compound: Synthesized derivative of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

  • Cell Culture Medium and Supplements.

  • MTT or WST-1 Reagent.

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance.

Procedure:

  • Cell Plating: Seed the cancer cells at a low density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound.

    • Include vehicle-only controls.

  • Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.

    • If using MTT, add a solubilization solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the log concentration of the test compound.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.

Data Presentation: Summary of In Vitro Pharmacological Profile

Assay TypeEndpoint MeasuredExample Result (for a potent antagonist)Cell/Tissue Type
Receptor Binding Ki (nM)0.5 - 5.0 nMHEK293-hNK1R membranes
Functional Antagonism IC50 (nM)1.0 - 10.0 nMCHO-hNK1R cells
Cell Viability GI50 (µM)5.0 - 25.0 µMMG-63 osteosarcoma cells

References

  • Netupitant - Wikipedia. Available at: [Link]

  • Netupitant | C30H32F6N4O | CID 6451149 - PubChem. Available at: [Link]

  • Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem. Available at: [Link]

  • What is Fosnetupitant used for? - Patsnap Synapse. Available at: [Link]

  • Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting - American Health & Drug Benefits. Available at: [Link]

  • What is the mechanism of Fosnetupitant? - Patsnap Synapse. Available at: [Link]

  • Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC. Available at: [Link]

  • Netupitant/Palonosetron, Fosnetupitant/Palonosetron Monograph for Professionals - Drugs.com. Available at: [Link]

  • Fosnetupitant, Palonosetron Solution for Injection - Cleveland Clinic. Available at: [Link]

  • Akynzeo (netupitant/palonosetron) dosing, indications, interactions, adverse effects, and more - Medscape Reference. Available at: [Link]

  • The Essential Role of N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide in Drug Development. Available at: [Link]

  • High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs - Kyushu University. Available at: [Link]

  • Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PubMed Central. Available at: [Link]

  • Profile of netupitant/palonosetron (NEPA) fixed dose combination and i | DDDT. Available at: [Link]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - MDPI. Available at: [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PubMed Central. Available at: [Link]

  • The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PubMed Central. Available at: [Link]

  • Comparative effectiveness of netupitant-palonosetron plus dexamethasone versus aprepitant-based regimens in mitigating chemotherapy-induced nausea and vomiting: a meta-analysis of randomized controlled trials - Oxford Academic. Available at: [Link]

  • Comparison of netupitant/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation - Frontiers. Available at: [Link]

  • Receptor Binding Assay - Part 1 - YouTube. Available at: [Link]

  • CALCIUM FLUX PROTOCOL. Available at: [Link]

  • RECEPTOR INTERNALIZATION ASSAYS | Innoprot. Available at: [Link]

  • In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant | Request PDF - ResearchGate. Available at: [Link]

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PubMed Central. Available at: [Link]

  • Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients - MDPI. Available at: [Link]

  • NETUPITANT - New Drug Approvals. Available at: [Link]

  • Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons - FUJIFILM Wako. Available at: [Link]

  • Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC. Available at: [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening - Molecular Devices. Available at: [Link]

  • Calcium assay to simultaneously monitor vehicle- and drug-treated... - ResearchGate. Available at: [Link]

  • Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview - YouTube. Available at: [Link]

  • Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy - SciELO Colombia. Available at: [Link]

  • Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. Available at: [Link]

  • Netupitant; palonosetron | C47H56F6N6O2 | CID 78759283 - PubChem. Available at: [Link]

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"In vivo" applications of "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide" in animal models

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the In Vivo Application of GW4064 (N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide) in Animal Models

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo applications of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide , more commonly known as GW4064 . As a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), GW4064 has emerged as a critical chemical tool for elucidating the role of FXR in various physiological and pathological processes.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction to GW4064 and the Farnesoid X Receptor (FXR)

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, or GW4064, is a synthetic, non-steroidal ligand that selectively activates FXR with high potency (EC50 = 15 nM).[2] It exhibits minimal to no activity on other nuclear receptors, making it a highly specific tool for interrogating FXR function in vivo.[2]

FXR is a nuclear hormone receptor primarily expressed in tissues with high exposure to bile acids, such as the liver, intestine, and kidneys.[3][4] It functions as an endogenous sensor for bile acids, playing a pivotal role in maintaining bile acid homeostasis, as well as regulating lipid, glucose, and energy metabolism.[3][5][6] Dysregulation of FXR signaling is implicated in a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity, as well as cholestatic liver diseases and certain cancers.[3][4][6] By activating FXR, GW4064 provides a mechanism to pharmacologically modulate these pathways, making it an invaluable compound for preclinical research in relevant animal models.

Mechanism of Action: The FXR Signaling Cascade

Upon binding by an agonist like GW4064, FXR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes central to metabolic control.

FXR_Signaling cluster_EC Extracellular Space cluster_Cyto Cytoplasm / Nucleus cluster_Genes Target Gene Regulation GW4064 GW4064 (Agonist) FXR FXR GW4064->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to SHP ↑ SHP FXRE->SHP FGF19 ↑ FGF19 (Intestine) FXRE->FGF19 Transport ↑ Bile Acid Transporters (BSEP, OSTα/β) FXRE->Transport SREBP1c ↓ SREBP-1c (Lipogenesis) FXRE->SREBP1c Represses PEPCK ↓ PEPCK / G6Pase (Gluconeogenesis) FXRE->PEPCK Represses CYP7A1 ↓ CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits FGF19->CYP7A1 Inhibits (in liver)

Caption: Simplified FXR Signaling Pathway Activated by GW4064.

Overview of In Vivo Applications in Animal Models

GW4064 has been successfully employed in a variety of rodent models to investigate the therapeutic potential of FXR activation. The choice of model is critical and is dictated by the specific research question.

Disease Area Animal Model Typical Dosing Regimen Key Findings References
Metabolic Disease High-Fat Diet (HFD)-induced obese C57BL/6 mice50 mg/kg, intraperitoneal (i.p.), twice weeklySuppressed weight gain, repressed hepatic steatosis, improved glucose homeostasis.[7][8]
Diabetes db/db mice (leptin receptor deficient)Daily oral gavage (dose varies)Lowered blood glucose, triglyceride, and cholesterol levels.[9]
Cholestatic Liver Disease Bile Duct Ligation (BDL) or ANIT-treated rats30 mg/kg, oral gavage, dailyReduced serum markers of liver damage (ALT, AST), decreased necrosis and inflammation.[10]
Short Bowel Syndrome Small Bowel Resection (SBR) in ratsOral gavage (dose varies)Corrected bile acid dysmetabolism and alleviated associated hepatotoxicity.[11][12]
Intestinal Barrier Dysfunction Lipopolysaccharide (LPS)-treated miceDose variesProtected intestinal barrier function.[13]
Cancer Hilar Cholangiocarcinoma rat modelDose variesIncreased FXR expression in tumor tissue.[1]

Application Notes: Rationale and Experimental Design Considerations

Formulation and Vehicle Selection

The lipophilic nature of GW4064 necessitates its dissolution in a suitable vehicle for in vivo administration. The choice of vehicle is paramount to ensure bioavailability and minimize toxicity.

  • For Oral Gavage: Corn oil is a commonly used and effective vehicle for GW4064 in rat studies.[10] It is well-tolerated and facilitates gastrointestinal absorption of lipophilic compounds. For mice, a suspension in a solution of 0.5% carboxymethylcellulose (CMC) can also be effective.

  • For Intraperitoneal (i.p.) Injection: A solution in Dimethyl Sulfoxide (DMSO) is frequently reported.[7][8] However, it is critical to keep the final volume of DMSO low to avoid peritoneal irritation and systemic toxicity. A common practice is to prepare a concentrated stock in DMSO and then dilute it further in a carrier like corn oil or saline for injection.

Causality: The vehicle must solubilize the compound without degrading it or causing adverse effects in the animal. Corn oil is favored for oral administration due to its metabolic compatibility and ability to enhance absorption of fat-soluble molecules. DMSO is a powerful solvent but must be used judiciously due to its own biological effects.

Dosing, Route, and Frequency
  • Dose-Response: It is advisable to perform a pilot study to determine the optimal dose for the specific animal model and desired endpoint. Doses in the literature range from 10 mg/kg to 50 mg/kg per day.[7][10]

  • Route of Administration:

    • Oral Gavage (p.o.): This route is often preferred as it mimics the clinical route of administration for many drugs and directly engages the enterohepatic FXR signaling axis.[10][11]

    • Intraperitoneal (i.p.): This route bypasses first-pass metabolism, which can be useful for ensuring systemic exposure, but may not fully recapitulate the physiological activation of intestinal FXR.[7][8]

  • Frequency: Daily administration is common for oral gavage studies to maintain steady-state plasma concentrations.[9][10] For i.p. injections, a less frequent schedule, such as twice weekly, has also been shown to be effective in long-term studies.[7][8]

Causality: The route and frequency are chosen to achieve and maintain a therapeutically relevant concentration of the agonist at the target tissues (liver and intestine). Oral gavage is more physiologically relevant for a compound targeting the enterohepatic system, while i.p. injection can ensure higher bioavailability if oral absorption is poor.

Detailed Experimental Protocols

Protocol 1: Preparation of GW4064 for Oral Gavage

This protocol describes the preparation of a GW4064 suspension in corn oil for administration to rodents.

Materials:

  • GW4064 powder

  • Corn oil (sterile)

  • Glass vial

  • Magnetic stirrer and stir bar or sonicator

  • Analytical balance

Procedure:

  • Calculate the total amount of GW4064 required for the entire study based on the number of animals, dose (e.g., 30 mg/kg), and study duration.

  • Weigh the precise amount of GW4064 powder and place it in a sterile glass vial.

  • Calculate the total volume of corn oil needed. For example, for a 30 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the volume per mouse is 0.25 mL.

  • Add the calculated volume of corn oil to the vial containing the GW4064 powder.

  • Mix thoroughly. For a suspension, use a magnetic stirrer for 30-60 minutes or sonicate until a homogenous suspension is achieved. Gentle warming may aid dissolution but should be done cautiously to avoid degradation.

  • Store the final preparation protected from light. Prepare fresh daily or weekly, depending on stability data (if available). Always vortex the suspension immediately before each use to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a step-by-step guide for the safe and effective administration of substances via oral gavage in mice, a critical technique for many GW4064 studies.[14][15][16]

Materials:

  • Properly restrained mouse

  • Syringe (1 mL)

  • Appropriate size gavage needle (typically 20-22 gauge for adult mice)[14][17]

  • Prepared GW4064 dosing solution

Mouse Weight (grams) Gavage Needle Gauge Needle Length Max Volume (10 mL/kg)
15 - 2022G1" - 1.5"0.15 - 0.20 mL
20 - 2520G1" - 1.5"0.20 - 0.25 mL
25 - 3518G1.5" - 2"0.25 - 0.35 mL
Source: Adapted from BenchChem and UBC Animal Care Committee guidelines.[14][16]

Procedure:

  • Measure Insertion Depth: Before the first procedure, measure the distance from the corner of the mouse's mouth to the last rib. This is the approximate depth to reach the stomach.[14] Mark this length on the gavage needle.

  • Restraint: Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck. The body should be held in a vertical position.[14][18]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth.[14] The mouse will often swallow, which helps guide the needle into the esophagus.

  • Advancement: Gently pass the needle down the esophagus to the pre-measured depth. Crucially, there should be no resistance. If resistance is met, withdraw immediately and restart.[15][18]

  • Administration: Once the needle is correctly positioned, slowly administer the substance over 2-3 seconds.[16]

  • Withdrawal: Gently and slowly withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor closely for at least 10-15 minutes for any signs of distress, such as difficulty breathing or gasping.[14][17]

Gavage_Workflow cluster_Prep Preparation cluster_Proc Procedure cluster_Post Post-Procedure A Calculate Dose & Volume (e.g., 30 mg/kg, 10 mL/kg) B Prepare GW4064 Suspension (e.g., in Corn Oil) A->B C Measure Gavage Needle Depth B->C D Properly Restrain Mouse (Vertical Position) C->D E Insert Needle into Diastema D->E F Gently Advance to Esophagus (No Resistance) E->F G Administer Substance Slowly (2-3 seconds) F->G H Slowly Withdraw Needle G->H I Return to Cage H->I J Monitor for Distress (min. 10-15 mins) I->J

Caption: Experimental Workflow for Oral Gavage in Mice.

References

  • Trauner, M., & Wagner, M. (2015). FXR signalling: a novel target in metabolic diseases. Diabetologia, 58(10), 2213–2221.
  • Liu, Y., Binz, J., Numerick, M. J., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis.
  • Ma, K., Saha, P. K., Chan, L., & Moore, D. D. (2006). Farnesoid X receptor is essential for normal glucose homeostasis.
  • Lefebvre, P., Cariou, B., Lien, F., Kuipers, F., & Staels, B. (2009). Role of bile acids and bile acid receptors in metabolic regulation. Physiological Reviews, 89(1), 147–191.
  • Scribd. (n.d.). Oral Gavage Procedure in Mice. Retrieved from [Link]

  • Zhang, Y., Lee, F. Y., Barrera, G., et al. (2006). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Lipid Research, 47(4), 772–781.
  • Wu, W., Liu, P., Li, J., et al. (2022). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 23(21), 13359.
  • Li, F., Jiang, C., Xu, J., et al. (2019). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(2), G108–G115.
  • Chiang, J. Y. (2013). Intestinal FXR and TGR5 signaling in metabolic regulation. Annual Review of Physiology, 75, 347–366.
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  • Zhang, Y., Lee, F. Y., Caron, S., et al. (2006). Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice. Proceedings of the National Academy of Sciences, 103(4), 1006–1011.
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  • Sun, L., Xie, C., Wang, G., et al. (2021). Regulation of bile acids and their receptor FXR in metabolic diseases. Frontiers in Physiology, 12, 711223.
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  • ResearchGate. (n.d.). The effects of the FXR synthetic agonist GW4064 on progression of different types of cancer. Retrieved from [Link]

  • Watanabe, M., Horai, Y., Houten, S. M., et al. (2011). Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure. Journal of Biological Chemistry, 286(30), 26913–26920.
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  • Li, F., et al. (2019). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(2), G108-G115.
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High-throughput screening with "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening for Modulators of Neuroinflammatory Signaling using N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Imperative for Novel Neuroinflammatory Modulators

Neuroinflammation is a critical underlying factor in a host of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder. The identification of novel small molecules that can precisely modulate inflammatory pathways in the central nervous system is a paramount objective in modern drug discovery. This document provides a comprehensive guide to the application of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, a nicotinamide derivative, in a high-throughput screening (HTS) campaign designed to identify modulators of a key, albeit hypothetically targeted, neuroinflammatory signaling pathway. Nicotinamide, a form of vitamin B3, is known to play roles in neuronal health, including neuroprotection.[1] This application note will detail the scientific rationale, step-by-step protocols, and data analysis workflows for a robust HTS campaign.

The core of this protocol is a cell-based reporter assay, a widely used method in HTS for its scalability and physiological relevance.[2] This primary screen will be followed by a series of validation and counter-screening steps to ensure the identification of true positive "hits" and to begin to delineate their mechanism of action. The entire workflow is designed to be automated and miniaturized for 384- or 1536-well plate formats, which is standard practice in HTS to increase throughput and reduce costs.[3][4]

Principle of the Primary Assay: A Reporter-Based Approach

To identify compounds that modulate our hypothetical "NeuroSignal-X" pathway, a HEK293 cell line has been engineered to express a luciferase reporter gene under the control of a response element that is activated upon pathway stimulation. In the presence of an agonist (e.g., a pro-inflammatory cytokine), the pathway is activated, leading to the transcription of the luciferase gene and a subsequent measurable luminescent signal. Inhibitors of this pathway will, therefore, cause a decrease in the luminescent output.

The workflow for this HTS campaign is outlined below.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (Z' > 0.5) AssayDev->PilotScreen Validate Robustness HTS Full Library HTS (10 µM) PilotScreen->HTS Proceed if Z' is met HitConfirmation Hit Confirmation (Fresh Compound) HTS->HitConfirmation Identify Primary Hits DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse Confirm Activity CounterScreen Counter-Screen (Cytotoxicity) DoseResponse->CounterScreen Prioritize Hits SAR Preliminary SAR CounterScreen->SAR Advance Validated Hits TargetEngagement Target Engagement Assay SAR->TargetEngagement Explore Chemical Space ValidatedHits Validated Lead Compounds TargetEngagement->ValidatedHits Confirm Mechanism

Caption: A generalized workflow for a small molecule high-throughput screening campaign.

Materials and Reagents

ReagentSupplierCatalog No.Storage Conditions
HEK293-NeuroSignal-X-Luciferase Cell LineIn-houseN/ALiquid Nitrogen
DMEM, High Glucose, GlutaMAX™Thermo Fisher105690104°C
Fetal Bovine Serum (FBS), QualifiedThermo Fisher26140079-20°C
Opti-MEM™ I Reduced Serum MediumThermo Fisher319850624°C
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamideChemicalBook342417-04-3Room Temperature
DMSO, Biotechnology GradeSigma-AldrichD2650Room Temperature
ONE-Glo™ Luciferase Assay SystemPromegaE6110-20°C
Recombinant Human Agonist (e.g., TNF-α)R&D Systems210-TA-20°C
384-well white, solid-bottom assay platesCorning3570Room Temperature

Protocol 1: Primary High-Throughput Screen

This protocol details the steps for screening a large compound library against the NeuroSignal-X reporter cell line. The goal is to identify "primary hits" that inhibit the agonist-induced signal.

1.1. Cell Culture and Plating:

  • Culture the HEK293-NeuroSignal-X-Luciferase cells in DMEM supplemented with 10% FBS.

  • On the day of the assay, harvest the cells using standard trypsinization methods.

  • Resuspend the cells in assay medium (Opti-MEM™) at a density of 2 x 10^5 cells/mL.

  • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well white assay plate (4,000 cells/well).

  • Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.

1.2. Compound Addition:

  • Prepare a 10 mM stock solution of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in 100% DMSO.

  • Perform serial dilutions to create a compound source plate. For the primary screen, a final assay concentration of 10 µM is typical.[5]

  • Using a pintool or acoustic liquid handler, transfer 40 nL of compound from the source plate to the assay plate. This results in a final DMSO concentration of 0.1%.

  • Control wells should receive 40 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Incubate the plates for 1 hour at 37°C, 5% CO2.

1.3. Pathway Stimulation and Signal Detection:

  • Prepare a 2X working solution of the agonist in assay medium.

  • Add 20 µL of the 2X agonist solution to all wells except for the negative control wells, which receive 20 µL of assay medium.

  • Incubate the plates for 16 hours at 37°C, 5% CO2.

  • Equilibrate the plates to room temperature for 20 minutes.

  • Add 40 µL of ONE-Glo™ Luciferase Assay reagent to each well.

  • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Read the luminescence on a compatible plate reader.

1.4. Data Analysis and Hit Selection:

  • Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[5]

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

  • Normalize the data using the plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - μ_neg) / (μ_pos - μ_neg))

  • Set a hit threshold, for example, >50% inhibition or three standard deviations from the mean of the sample field.

Protocol 2: Dose-Response and Cytotoxicity Counter-Screen

Compounds identified as primary hits must be validated. This involves confirming their activity with freshly prepared compound and determining their potency (IC50) and potential cytotoxicity.

2.1. Dose-Response Assay:

  • Follow the same procedure as the primary screen (Protocol 1).

  • Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of the hit compound, starting from 100 µM.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

2.2. Cytotoxicity Counter-Screen:

  • It is crucial to ensure that the observed inhibition is not due to cell death. A multiplexed assay can be used to assess viability.[6]

  • Plate and treat cells with the compound as in the dose-response assay, but do not add the agonist.

  • After the incubation period, add a reagent that measures cell viability, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.[2]

  • A compound is considered cytotoxic if it significantly reduces the viability signal at concentrations where it inhibits the primary assay signal.

Hypothetical Results and Data Interpretation

Below is a table summarizing hypothetical data for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and control compounds.

CompoundPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide78.2%2.5> 100> 40
Control Inhibitor (Staurosporine)95.5%0.051.224
Negative Compound (Scaffold Control)5.1%> 100> 100N/A

A high selectivity index suggests that the compound's inhibitory effect on the signaling pathway is not a result of general cytotoxicity.

Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Inside Nucleus Receptor GPCR Target G_Protein G-Protein Receptor->G_Protein Agonist Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor (TF) KinaseCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation ReporterGene Luciferase Gene Nucleus->ReporterGene TF Binding Inhibitor N-(tert-butyl)-6-chloro- 4-(o-tolyl)nicotinamide Inhibitor->KinaseCascade Inhibition

Caption: Hypothetical signaling pathway leading to reporter gene expression.

Conclusion and Future Directions

This application note outlines a robust and efficient HTS workflow for identifying and validating modulators of a hypothetical neuroinflammatory pathway using N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a lead compound. The multi-step process, from primary screening to dose-response and cytotoxicity assays, ensures a high degree of confidence in the identified hits.[3][5] Subsequent steps would involve preliminary structure-activity relationship (SAR) studies to explore chemical analogs and target deconvolution experiments to identify the precise molecular target of the compound.[5][7] The ultimate goal is the development of a novel therapeutic agent for the treatment of neuroinflammatory diseases.

References

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available at: [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • An, W. F., & Tolliday, N. (Eds.). (2010). Cell-based assays for high-throughput screening: methods and protocols. Humana Press. Available at: [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]

  • Coussens, T., & Auld, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Pharma Focus Asia. Available at: [Link]

  • Pharmaceutical Technology. (2022). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]

  • Bohn, K. S., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy. Available at: [Link]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. Available at: [Link]

  • Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening? Available at: [Link]

  • J&K Scientific. (n.d.). N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide. Available at: [Link]

  • PubChem. (n.d.). Nicotinamide. National Institutes of Health. Available at: [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

  • Rennie, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research. Available at: [Link]

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Application Notes & Protocols: N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a Hypothetical Chemical Probe for Neurokinin-1 Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Chemical Biology

Disclaimer: These application notes are presented for illustrative and educational purposes. N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a well-documented chemical intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Netupitant.[1] To date, there is no direct scientific literature validating its use as a chemical probe. The following content is a hypothetical exploration of how this molecule could be employed in a research setting, for instance, as a negative control or a synthetic precursor in the study of the NK1 receptor signaling pathway.

Introduction: Unveiling a Potential Tool from a Synthetic Intermediate

In the landscape of drug discovery, the journey of a molecule from a synthetic intermediate to a therapeutic agent is often complex. N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide stands as a pivotal precursor in the synthesis of Netupitant, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor.[1] Netupitant is clinically approved for the prevention of chemotherapy-induced nausea and vomiting.[1][2] While the final product, Netupitant, is a well-characterized drug, its precursors are often overlooked as potential research tools.

This guide puts forth a hypothetical framework for utilizing N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a chemical probe, primarily as a negative control, in assays interrogating the NK1 receptor. The structural relationship to Netupitant makes it an intriguing candidate to dissect structure-activity relationships and to validate on-target effects of more complex NK1 receptor antagonists.

Physicochemical Properties of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide:

PropertyValueSource
CAS Number 342417-04-3[3][4]
Molecular Formula C₁₇H₁₉ClN₂O[3]
Molecular Weight 302.80 g/mol [3]
Appearance White to off-white solid[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]

The Neurokinin-1 Receptor: A Key Player in Nociception and Inflammation

The Neurokinin-1 receptor (NK1R), also known as the Substance P receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathological processes.[5][6] Its endogenous ligand, Substance P, is a neuropeptide involved in pain transmission, inflammation, and mood regulation.[7][8]

Signaling Pathway Overview:

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαq family.[5] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][9] This signaling cascade ultimately leads to various cellular responses, including neuronal excitation and the release of pro-inflammatory mediators.

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gaq Gαq NK1R->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cell_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca_cyto->Cell_Response PKC->Cell_Response

Figure 1: Simplified NK1 Receptor Signaling Pathway.

Hypothetical Applications of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in NK1R Research

Given its status as a synthetic precursor to the potent NK1R antagonist Netupitant, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide can be hypothetically employed in the following contexts:

  • Negative Control in Binding Assays: To demonstrate the specificity of a radiolabeled ligand for the NK1 receptor, this compound can be used in competition binding assays. A lack of displacement of the radioligand would suggest that the core nicotinamide scaffold with these particular substitutions is insufficient for high-affinity binding.

  • Structure-Activity Relationship (SAR) Studies: As a foundational structure, it can serve as a starting point for synthetic efforts to explore which chemical modifications are critical for NK1 receptor affinity and antagonism.

  • Control for Off-Target Effects: In cellular or in vivo experiments with Netupitant, this precursor could be used to ascertain if any observed effects are independent of NK1 receptor blockade and potentially due to the general chemical scaffold.

Experimental Protocols

The following protocols are standard methods for studying GPCRs and are adapted here for the hypothetical investigation of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in the context of the NK1 receptor.

Radioligand Binding Assay for NK1 Receptor

This protocol aims to determine the binding affinity of a compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A constant concentration of a high-affinity radiolabeled NK1 receptor ligand is incubated with a cell membrane preparation expressing the NK1 receptor, in the presence of varying concentrations of the test compound. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., U373 MG astrocytoma cells).

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK1R antagonist.

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (test compound).

  • Netupitant (positive control).

  • Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Scintillation counter.

Protocol:

  • Compound Preparation: Prepare a stock solution of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and Netupitant in 100% DMSO. Create a serial dilution series in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or control at various concentrations.

    • Radioligand at a final concentration close to its Kd.

    • Cell membrane preparation (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Assay_Setup Set up Assay Plate: Membranes, Radioligand, Compound Compound_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: IC₅₀ and Ki Determination Counting->Analysis End End Analysis->End

Figure 2: Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay

This protocol measures the ability of a compound to antagonize Substance P-induced calcium release in cells expressing the NK1 receptor.

Principle: NK1 receptor activation by Substance P leads to an increase in intracellular calcium concentration.[5] This can be monitored using a calcium-sensitive fluorescent dye. An antagonist will inhibit this calcium response.[10][11]

Materials:

  • A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Substance P (agonist).

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (test compound).

  • Netupitant (positive control antagonist).

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the NK1R-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer. Add the test compound, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, or the positive control, Netupitant, at various concentrations and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add a pre-determined concentration of Substance P (typically the EC₈₀) to all wells simultaneously using the instrument's integrated fluidics.

  • Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to the calcium response. Plot the peak fluorescence response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium_Assay_Workflow Start Start Cell_Plating Plate NK1R-expressing Cells Start->Cell_Plating Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Compound_Incubation Incubate with Test Compound (Antagonist) Dye_Loading->Compound_Incubation Fluorescence_Reading Measure Fluorescence in Plate Reader Compound_Incubation->Fluorescence_Reading Agonist_Addition Add Substance P (Agonist) Fluorescence_Reading->Agonist_Addition Kinetic_Read Record Kinetic Fluorescence Response Agonist_Addition->Kinetic_Read Analysis Data Analysis: IC₅₀ Determination Kinetic_Read->Analysis End End Analysis->End

Figure 3: Workflow for Calcium Mobilization Assay.

Data Interpretation and Expected Outcomes

When using N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a hypothetical negative control, the expected outcome in both the radioligand binding and calcium mobilization assays would be a lack of significant activity, even at high concentrations. This would be in stark contrast to the positive control, Netupitant, which should exhibit potent inhibition in both assays, with IC₅₀ values in the low nanomolar range.

Such a result would reinforce the understanding that the specific structural features present in Netupitant, which are absent in its precursor, are essential for high-affinity binding to and antagonism of the NK1 receptor.

Conclusion

While N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is primarily recognized as a synthetic intermediate, its structural relationship to the potent NK1 receptor antagonist Netupitant provides a compelling, albeit hypothetical, rationale for its use as a research tool. By employing it as a negative control in well-defined in vitro assays, researchers can enhance the rigor of their SAR studies and gain deeper insights into the molecular determinants of NK1 receptor antagonism. The protocols detailed herein provide a robust framework for such investigations, paving the way for a more comprehensive understanding of this important therapeutic target.

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  • Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting. PubMed Central. Retrieved from [Link]

  • Gαq GPCR assays. ION Biosciences. Retrieved from [Link]

  • Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader. PubMed. Retrieved from [Link]

  • Akynzeo (netupitant/palonosetron) dosing, indications, interactions, adverse effects, and more. Medscape Reference. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link].

  • Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide. Retrieved from [Link].

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Application Note: Quantitative Analysis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, a substituted nicotinamide derivative of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods, we present two validated approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols herein are grounded in established principles of analytical chemistry and adhere to the guidelines for method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices.

Introduction: The Rationale for Method Selection

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a small molecule with potential pharmacological activity, making its accurate quantification essential for pharmacokinetic studies, formulation development, and quality control. The choice of an analytical method is contingent upon the specific requirements of the study, including the sample matrix, required sensitivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and accessibility.[5] It is particularly well-suited for the analysis of bulk drug substances, formulated products, and in vitro samples where the concentration of the analyte is relatively high. The chromophoric nature of the pyridine ring and aromatic substituents in the target molecule suggests good sensitivity for UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological fluids (plasma, urine, tissue homogenates), LC-MS/MS is the gold standard.[6][7] Its ability to selectively monitor specific parent-to-product ion transitions minimizes interference from complex biological matrices, enabling the quantification of low analyte concentrations.[6][7]

The following sections provide detailed, step-by-step protocols for both HPLC-UV and LC-MS/MS methods, including sample preparation, instrument parameters, and method validation considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is designed for the routine quantification of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in non-biological matrices.

Principle of the Method

The method utilizes reversed-phase HPLC to separate the analyte from potential impurities and excipients. The analyte is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a reference standard.

Experimental Protocol

2.2.1. Materials and Reagents

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (≥98%)

  • Phosphate buffered saline (PBS), pH 7.4 (for dissolution testing)

2.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

2.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

2.2.4. HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-13 min: 90-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes

2.2.5. Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the sample in methanol to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • For Formulated Product (e.g., tablets): Crush a tablet and dissolve the powder in a known volume of methanol. Sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Centrifuge to pellet excipients, and then dilute the supernatant to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.2.6. Data Analysis and Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4]

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy 98.0% - 102.0% recovery
Precision (%RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standards Prepare Standards filter_standards Filter Standards (0.45 µm) prep_standards->filter_standards prep_sample Prepare Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_system HPLC System (C18 Column, UV Detector) filter_standards->hplc_system Inject Standards filter_sample->hplc_system Inject Sample chromatogram Obtain Chromatograms hplc_system->chromatogram calibration_curve Generate Calibration Curve chromatogram->calibration_curve Standard Peaks quantification Quantify Analyte chromatogram->quantification Sample Peak calibration_curve->quantification

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is developed for the sensitive and selective quantification of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in biological matrices such as human plasma.

Principle of the Method

The analyte and an internal standard are extracted from the biological matrix. Chromatographic separation is achieved using a reversed-phase HPLC system. The analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] This allows for the highly selective detection of the analyte by monitoring a specific precursor-to-product ion transition.

Experimental Protocol

3.2.1. Materials and Reagents

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), if available. Alternatively, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Human plasma (with appropriate anticoagulant)

3.2.2. Instrumentation

  • LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Pipettes

3.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

  • Working Standard and IS Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create spiking solutions for the calibration curve. Prepare a working solution of the internal standard in methanol.

3.2.4. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient 0-0.5 min: 10% B, 0.5-3.0 min: 10-95% B, 3.0-3.5 min: 95% B, 3.5-3.6 min: 95-10% B, 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. Example: Analyte (Q1/Q3), IS (Q1/Q3)
Collision Energy To be optimized for each transition

3.2.5. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.[8][9]

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 Mobile Phase A:B.

  • Inject onto the LC-MS/MS system.

3.2.6. Data Analysis and Validation

The method should be validated according to the appropriate regulatory guidelines for bioanalytical method validation.

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect To be assessed
Recovery To be assessed
LC-MS/MS Bioanalytical Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms_system LC-MS/MS System (MRM Mode) reconstitute->lcms_system Inject peak_integration Peak Integration lcms_system->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Caption: Bioanalytical workflow for LC-MS/MS.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of a system suitability test before each analytical run ensures the performance of the chromatographic system. For the LC-MS/MS method, the use of a stable isotope-labeled internal standard, when available, is highly recommended to compensate for variations in sample processing and instrument response, thereby enhancing the robustness and reliability of the results.[10] The validation parameters and acceptance criteria provided are based on internationally recognized guidelines, ensuring that the methods are fit for their intended purpose.[1][2][3][4]

Conclusion

The analytical methods presented in this application note provide robust and reliable approaches for the quantification of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. The HPLC-UV method is suitable for routine analysis in quality control and formulation development, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. The choice of method should be guided by the specific analytical needs of the researcher. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reproducible data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]

  • How to prepare plasma samples for HPLC analysis? ResearchGate. [Link]

  • Fast LC/MS in the analysis of small molecules. ResearchGate. [Link]

  • A review on analytical profile of nicotinamide. J. Baqai Med. Univ. [Link]

  • Sample Preparation for HPLC. YouTube. [Link]

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Application Notes and Protocols for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in NAMPT Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide for the study of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition. This document details the scientific background of NAMPT as a therapeutic target, the properties of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, and validated, step-by-step protocols for in vitro enzymatic and cell-based assays. The causality behind experimental choices is explained to ensure robust and reproducible results. Visualized workflows and data presentation tables are included to facilitate experimental design and interpretation.

Introduction: The Critical Role of NAMPT in Cellular Metabolism and Disease

Nicotinamide Phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme and substrate for a multitude of cellular processes, including energy metabolism, DNA repair, and cellular signaling.[3][4] It serves as a critical cofactor for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are vital for maintaining genomic stability and regulating gene expression.[1][5]

Many cancer cells exhibit a heightened dependency on the NAMPT-mediated salvage pathway to meet their increased metabolic demands for rapid proliferation and survival.[4][6] This dependency is due to a high turnover of NAD+ and an inefficient de novo synthesis pathway from tryptophan in many tumor types.[6] Consequently, NAMPT is overexpressed in various cancers, including colorectal, ovarian, and breast cancers, making it an attractive therapeutic target in oncology.[6][7] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, disrupting cellular metabolism, causing energy depletion, and ultimately inducing apoptotic cell death.[4][6]

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a small molecule inhibitor of NAMPT. Its utility in research stems from its ability to specifically target this key enzyme, allowing for the investigation of the downstream consequences of NAD+ depletion in various cellular contexts.

Compound Profile: N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

This section provides essential information about the NAMPT inhibitor N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

PropertyValueSource
Chemical Name N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide[8]
CAS Number 342417-04-3[9]
Molecular Formula C17H19ClN2O[10]
Molecular Weight 302.80 g/mol [10]
Canonical SMILES CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC(C)(C)C)Cl[8]

Solubility and Storage: For in vitro studies, it is recommended to prepare a stock solution in a suitable organic solvent such as DMSO. The final concentration of the solvent in the assay should be kept low (typically ≤ 1%) to avoid off-target effects.[11] Store stock solutions at -20°C or -80°C for long-term stability.

Scientific Rationale for Experimental Design

The following protocols are designed to provide a comprehensive evaluation of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide as a NAMPT inhibitor. The experimental workflow logically progresses from direct enzyme inhibition to cellular consequences.

G cluster_0 Biochemical Validation cluster_1 Cellular Mechanism of Action cluster_2 Phenotypic Outcome A In Vitro NAMPT Enzyme Assay B Determine IC50 of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide A->B Quantifies direct enzyme inhibition D Confirm On-Target Effect: NAD+ Depletion B->D Informs cellular assay concentrations C Cell-Based NAD+ Quantification Assay C->D Measures intracellular consequence of inhibition F Determine GI50/CC50 in Cancer Cell Lines D->F Links mechanism to phenotype E Cell Viability/Cytotoxicity Assay E->F Assesses functional impact on cell survival

Caption: Experimental workflow for NAMPT inhibitor characterization.

Detailed Protocols

In Vitro NAMPT Enzymatic Assay

Objective: To determine the direct inhibitory effect of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide on NAMPT enzyme activity and to calculate its IC50 value.

Principle: This assay measures the enzymatic activity of recombinant NAMPT. The reaction involves the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). The production of NMN is then coupled to subsequent reactions that generate a detectable signal (colorimetric or fluorescent).[11][12]

Materials:

  • Recombinant human NAMPT protein

  • NAMPT assay buffer

  • Nicotinamide (substrate)[13]

  • PRPP (substrate)

  • ATP

  • NMNAT (coupling enzyme)

  • Alcohol Dehydrogenase (ADH) (for fluorescent readout)

  • WST-1 (for colorimetric readout)

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

  • Positive control inhibitor (e.g., FK866)

  • 96-well or 384-well microplates (black for fluorescence, clear for colorimetric)

  • Microplate reader

Protocol (based on a fluorescent assay principle): [11][14]

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the NAMPT enzyme in the provided dilution buffer to the recommended concentration (e.g., 12-25 ng/µl).[14]

  • Inhibitor Preparation: Prepare a serial dilution of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in the assay buffer. The concentrations should span a range appropriate for determining the IC50 (e.g., from 1 pM to 10 µM). Also, prepare dilutions of the positive control inhibitor.

  • Assay Setup:

    • Blank wells: Add assay buffer without the NAMPT enzyme.

    • Positive Control (No inhibitor) wells: Add diluted NAMPT enzyme and assay buffer.

    • Test Inhibitor wells: Add diluted NAMPT enzyme and the serial dilutions of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a master mix containing the substrates (Nicotinamide, PRPP, ATP) and coupling enzymes. Add this master mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Signal Detection: Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.[11]

  • Data Analysis:

    • Subtract the blank reading from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular NAD+ Quantification Assay

Objective: To measure the levels of intracellular NAD+ in cells treated with N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

Principle: This protocol describes a common method for extracting and quantifying NAD+ from cell lysates. The quantification can be performed using an enzymatic cycling assay or by a more sensitive method like HPLC or LC-MS.[5][15][16]

Materials:

  • Cancer cell line of interest (e.g., A2780, HCT-116)

  • Cell culture medium and supplements

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

  • Trichloroacetic acid (TCA) or Perchloric acid (HClO4) for extraction[15][16]

  • Potassium carbonate or KOH for neutralization

  • NAD+/NADH quantification kit (cycling assay) or access to HPLC/LC-MS equipment

  • Phosphate buffer

  • Protein quantification assay (e.g., BCA assay)

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (and a vehicle control) for a specified time (e.g., 24, 48, or 72 hours).

  • NAD+ Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold extraction buffer (e.g., 10% TCA) to each well to lyse the cells and precipitate proteins.[15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet the protein.

    • Carefully transfer the supernatant (containing NAD+) to a new tube. The pellet can be saved for protein quantification.

  • Neutralization: Neutralize the acidic extract to a pH of ~7.0 using a suitable base (e.g., potassium carbonate).

  • Quantification (Enzymatic Cycling Assay):

    • Follow the instructions provided with the commercial NAD+/NADH quantification kit. This typically involves adding the extracted sample to a reaction mixture that produces a fluorescent or colorimetric signal proportional to the amount of NAD+.

    • Create a standard curve using known concentrations of NAD+.

  • Quantification (HPLC/LC-MS): For more precise measurements, use reverse-phase HPLC or LC-MS.[5][16]

    • Inject the neutralized extract into the HPLC or LC-MS system.

    • NAD+ is typically detected by UV absorbance at 261 nm.[5]

    • Quantify the NAD+ peak by comparing its area to a standard curve.

  • Data Normalization:

    • Resuspend the protein pellet from the extraction step in a suitable buffer and measure the protein concentration.

    • Normalize the NAD+ levels to the total protein content for each sample (e.g., pmol NAD+/mg protein).[17]

G A Cell Seeding and Treatment B Cell Lysis and Acidic Extraction A->B C Centrifugation B->C D Supernatant Collection (NAD+ fraction) C->D E Protein Pellet (for normalization) C->E F Neutralization D->F H Protein Quantification E->H G Quantification (Cycling Assay or LC-MS) F->G I Data Analysis: Normalize NAD+ to protein G->I H->I

Caption: Workflow for cellular NAD+ quantification.

Cell Viability and Cytotoxicity Assay

Objective: To assess the effect of NAMPT inhibition by N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide on the viability and proliferation of cancer cells.

Principle: Various assays can be used to measure cell viability. Resazurin-based assays (like CellTiter-Blue) measure the metabolic activity of viable cells, while ATP-based assays (like CellTiter-Glo) quantify the amount of ATP, which is indicative of metabolically active cells.[18][19]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

  • Positive control cytotoxic drug

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Blue, WST-1, or CellTiter-Glo)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide to the wells. Include wells for vehicle control (DMSO) and a positive control cytotoxic agent.

  • Incubation: Incubate the plates for a desired period (typically 72 hours) at 37°C in a 5% CO2 incubator.[18]

  • Rescue Experiment (Optional but Recommended): To confirm that the observed cytotoxicity is due to NAMPT inhibition, include a set of wells treated with the inhibitor plus an excess of nicotinic acid (NA) or nicotinamide mononucleotide (NMN).[12][18] These molecules can be utilized by alternative pathways to bypass the NAMPT block and restore NAD+ levels, thus rescuing the cells.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Data Interpretation and Troubleshooting

  • Correlation of Data: A potent NAMPT inhibitor should exhibit a low IC50 in the enzymatic assay, lead to a significant dose-dependent decrease in cellular NAD+ levels, and result in a potent reduction in cell viability.

  • On-Target Specificity: The rescue experiment is crucial. If the cytotoxic effects of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide are reversed by the addition of NA (in NAPRT1-positive cells) or NMN, it strongly supports an on-target mechanism of action through NAMPT inhibition.[18][20]

  • Troubleshooting:

    • High IC50: Check the activity of the recombinant enzyme and the integrity of the substrates.

    • No NAD+ Depletion: Verify cell permeability of the compound. Ensure the treatment duration is sufficient for NAD+ turnover.

    • Low Cytotoxicity despite NAD+ Depletion: The chosen cell line may be less dependent on the NAMPT pathway or may efficiently utilize alternative NAD+ synthesis routes.

Conclusion

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide serves as a valuable research tool for investigating the biological roles of NAMPT and the consequences of NAD+ depletion. The protocols outlined in these application notes provide a robust framework for its characterization, from biochemical validation to the assessment of its cellular effects. By understanding the causality behind each experimental step, researchers can generate high-quality, reproducible data to advance the understanding of NAMPT biology and its potential as a therapeutic target.

References

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  • Chen, H., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. PubMed. Available at: [Link]

  • Clement, J., et al. (2014). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol, 4(19). Available at: [Link]

  • Li, Y., et al. (2023). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Signal Transduction and Targeted Therapy, 8(1), 110. Available at: [Link]

  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Enzymology, 587, 281-298. Available at: [Link]

  • Chen, H., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. PMC. Available at: [Link]

  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. Available at: [Link]

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  • NMN.com. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Available at: [Link]

  • O'Brien, T., et al. (2017). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Oncotarget, 8(52), 89635–89650. Available at: [Link]

  • Dixit, D., et al. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 23(1), 71-84. Available at: [Link]

  • O'Brien, T., et al. (2017). NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion. ResearchGate. Available at: [Link]

  • Hopkins, C. R., et al. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]

  • Lucena-Cacace, A., et al. (2019). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS One, 14(10), e0222616. Available at: [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Available at: [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Available at: [Link]

  • PubChem. (n.d.). Nicotinamide. Available at: [Link]

  • Sampath, D., et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer. Pharmacology & Therapeutics, 151, 16-31. Available at: [Link]

  • Hopkins, C. R., et al. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PubMed. Available at: [Link]

  • Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. Available at: [Link]

  • Harris, M. C., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. Bioorganic & Medicinal Chemistry, 65, 116778. Available at: [Link]

  • LookChem. (n.d.). N-tert-butyl-6-chloro-4-(4-fluoro-2-methylphenyl)nicotinamide. Available at: [Link]

  • PubChem. (n.d.). (R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(4-methyl-1H-pyrazol-5-yl)nicotinamide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As a key building block for NK1/NK3 receptor antagonists used in the treatment of depression and for managing chemotherapy side effects, a robust and high-yielding synthetic route is crucial.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Synthetic Overview

The synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide typically proceeds through a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biaryl scaffold by coupling a 4-substituted-6-chloronicotinic acid derivative with an o-tolylboronic acid.

  • Amide Bond Formation: Coupling of the resulting 6-chloro-4-(o-tolyl)nicotinic acid with the sterically hindered tert-butylamine.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format.

Troubleshooting and FAQs

Part 1: Suzuki-Miyaura Cross-Coupling for 6-chloro-4-(o-tolyl)nicotinic acid

Question 1: I am observing low to no conversion in the Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Suzuki coupling of pyridine derivatives is a common issue, often referred to as the "2-pyridyl problem," which can be attributed to several factors.[2][3]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this transformation.

    • Recommendation: Employ more electron-rich and bulky phosphine ligands, such as those from the Buchwald-type family (e.g., XPhos, SPhos, or RuPhos).[4] These ligands promote the reductive elimination step and can stabilize the catalytic species. Using a pre-catalyst like NiCl₂(PCy₃)₂ in green solvents such as 2-Me-THF has also shown success in similar couplings.

  • Instability of Boronic Acid: Pyridineboronic acids are known to be unstable and can undergo protodeboronation, especially under harsh basic conditions, leading to the formation of the deborylated starting material.[4]

    • Recommendation: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[5][6][7][8] Running the reaction at a lower temperature, if feasible, can also minimize this side reaction.[4] Ensure the quality of the o-tolylboronic acid, as degradation during storage can affect reactivity.

  • Solvent System: The choice of solvent is crucial for both solubility of reactants and catalyst performance.

    • Recommendation: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water or toluene/water.[5] The ratio should be optimized to ensure all components remain in solution at the reaction temperature.

  • Degassing: Oxygen can deactivate the palladium catalyst.

    • Recommendation: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[4]

Troubleshooting Workflow for Suzuki Coupling

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Question 2: I am observing significant amounts of homocoupling of the o-tolylboronic acid. How can I suppress this side reaction?

Answer:

Homocoupling is often a result of oxygen in the reaction mixture or an inappropriate catalyst/ligand combination.

  • Oxygen Contamination: As mentioned, oxygen can lead to oxidative homocoupling of the boronic acid. Rigorous degassing is the first line of defense.

  • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.

  • Reaction Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes promote homocoupling.

Part 2: Amide Bond Formation with tert-Butylamine

Question 3: The amide coupling of 6-chloro-4-(o-tolyl)nicotinic acid with tert-butylamine is failing or giving very low yields. What is the cause and what are the solutions?

Answer:

This is a classic case of a sterically hindered coupling. The bulky tert-butyl group on the amine and the ortho-tolyl group on the nicotinic acid create significant steric hindrance around the reaction centers. Standard coupling reagents like EDC/HOBt or DCC/DMAP are often not effective enough to overcome this.[9][10]

  • Use of Potent Coupling Reagents: More powerful phosphonium or uronium/aminium-based coupling reagents are necessary for hindered couplings.

    • Recommendation: Employ reagents such as HATU, HBTU, PyBOP, or COMU.[9] These reagents form highly activated esters that are more susceptible to nucleophilic attack by the hindered amine.

  • Conversion to a More Reactive Intermediate: Converting the carboxylic acid to a more reactive species can facilitate the reaction.

    • Recommendation: Convert the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH before adding the tert-butylamine.[9][10] Acyl fluorides are highly reactive and less sterically demanding.

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy.

    • Recommendation: If the initial attempts at room temperature fail, consider heating the reaction. Microwave irradiation can also be effective in reducing reaction times and improving yields for stubborn couplings.[9]

  • Solvent and Base Selection: The choice of solvent and base is critical.

    • Recommendation: Use a polar aprotic solvent like DMF or NMP to ensure good solubility. A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) is essential to prevent it from competing with the tert-butylamine.[9]

Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation

Coupling ReagentClassAdvantagesDisadvantages
EDC/HOBtCarbodiimideInexpensive, commonOften ineffective for hindered couplings
DCC/DMAPCarbodiimideEffective for some couplingsDCU byproduct can be difficult to remove
HATUUronium/AminiumHighly effective for hindered couplingsExpensive, potential for side reactions
HBTUUronium/AminiumEffective for hindered couplingsLess reactive than HATU
PyBOPPhosphoniumHighly effective, good for peptide synthesisByproducts can be challenging to remove
COMUUronium/AminiumNewer generation, highly effectiveExpensive
TFFH/BTFFHFluorinating AgentForms highly reactive acyl fluoridesRequires careful handling

Question 4: I am observing the formation of an unexpected byproduct during the amide coupling reaction. What could it be?

Answer:

Side reactions in hindered couplings often arise from the high activation required.

  • Decarboxylation: Nicotinic acid derivatives can undergo decarboxylation at elevated temperatures, especially in the presence of a catalyst.[11] If you are running the reaction at a high temperature, this could be a competing pathway.

  • Side Reactions with Coupling Reagents: Some coupling reagents can react with the amine to form guanidinium byproducts, reducing the amount of amine available for the desired reaction. The order of addition of reagents can be crucial in minimizing this. It is generally recommended to activate the carboxylic acid first before adding the amine.

Part 3: Purification and General Troubleshooting

Question 5: I am having difficulty purifying the final product, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. What are some effective purification strategies?

Answer:

The purification of N-tert-butyl amides can sometimes be challenging due to their physical properties.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.

  • Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is a standard method.

    • Recommendation: Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate. The polarity of the final product will depend on the specific structure, but a starting point could be a 10-30% ethyl acetate in hexanes mixture.

  • Acid-Base Extraction: If there are acidic or basic impurities, an aqueous acid/base wash during the workup can be very effective. For example, washing the organic layer with a dilute HCl solution will remove any unreacted amine, and a wash with a dilute sodium bicarbonate solution will remove any unreacted carboxylic acid.

General Troubleshooting Logic

General_Troubleshooting start Low Overall Yield step1_check Analyze Purity of Intermediate 6-chloro-4-(o-tolyl)nicotinic acid start->step1_check step2_check Analyze Final Product Purity step1_check->step2_check Pure troubleshoot_suzuki Troubleshoot Suzuki Coupling step1_check->troubleshoot_suzuki Impure troubleshoot_amide Troubleshoot Amide Coupling step2_check->troubleshoot_amide Impure troubleshoot_purification Optimize Purification step2_check->troubleshoot_purification Pure but low yield troubleshoot_amide->troubleshoot_purification

Caption: A logical approach to troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-4-(o-tolyl)nicotinic acid via Suzuki-Miyaura Coupling

  • To a reaction vessel, add 4-chloro-6-chloronicotinic acid (1.0 eq), o-tolylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (e.g., XPhos, 6 mol%).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

Protocol 2: Synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

  • Dissolve 6-chloro-4-(o-tolyl)nicotinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add tert-butylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Cook, X. A. F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • BenchChem. (2025). Improving the efficiency of coupling reactions with hindered amines.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047-11052.
  • Chemguide. (n.d.). Hydrolysing Nitriles.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of nitriles.
  • Cook, X. A. F., et al. (2021).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Reddit. (2023). r/Chempros: Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • ResearchGate. (2025).
  • PubMed. (n.d.).
  • Natarajan, P., & Metin, O. (2023). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857.
  • Drugs.com. (2025). Nicotinic Acid Side Effects: Common, Severe, Long Term.
  • Semantic Scholar. (n.d.). A General Solution for the 2-Pyridyl Problem.
  • Asmat, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • ResearchGate. (n.d.).
  • YouTube. (2021).
  • Natarajan, P., & Metin, O. (2023). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source.
  • ChemicalBook. (2025). N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide | 342417-04-3.
  • ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.

Sources

Technical Support Center: Purification of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues observed during the purification of this and structurally related compounds.

Introduction to Purification Challenges

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a substituted pyridine derivative, a class of compounds often synthesized via cross-coupling reactions. The purification of such molecules can be complex due to the potential for various impurities, including unreacted starting materials, catalyst residues, and reaction byproducts. The guidance provided herein is based on established principles of organic purification and common challenges associated with related chemical structures.

Hypothetical Synthesis and Potential Impurities

A plausible synthetic route for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide involves a Suzuki-Miyaura cross-coupling reaction. Understanding this potential synthesis is key to anticipating and addressing purification challenges.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Reaction Work-up cluster_purification Purification SM1 N-(tert-butyl)-4,6-dichloronicotinamide Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) SM1->Reaction SM2 o-tolylboronic acid SM2->Reaction Workup Aqueous Wash Organic Layer Separation Solvent Evaporation Reaction->Workup Crude Crude Product Workup->Crude Purification_Steps Column Chromatography Recrystallization Crude->Purification_Steps Pure Pure Product Purification_Steps->Pure

Caption: Hypothetical Suzuki-Miyaura synthesis workflow.

This synthetic approach can lead to several classes of impurities that pose purification challenges:

  • Unreacted Starting Materials: Residual N-(tert-butyl)-4,6-dichloronicotinamide and o-tolylboronic acid.

  • Homocoupling Byproducts: Formation of biphenyl derivatives from the boronic acid.

  • Catalyst Residues: Residual palladium catalysts, which can cause discoloration of the final product.

  • Solvent and Reagent Residues: Trapped solvents or residual base.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

Problem 1: Low Purity After Initial Work-up

Symptom: HPLC or NMR analysis of the crude product shows significant levels of impurities.

Possible Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials suggests the reaction did not go to completion.

    • Troubleshooting: Re-evaluate the reaction conditions (temperature, time, stoichiometry of reagents). Ensure the palladium catalyst is active.

  • Ineffective Aqueous Wash: Polar impurities, such as boronic acids and inorganic salts, may persist.

    • Troubleshooting: Perform multiple washes with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove residual water and some polar compounds.

Problem 2: Discolored Product (Yellow, Brown, or Black)

Symptom: The isolated product has a distinct color, suggesting the presence of impurities.

Possible Causes & Solutions:

  • Palladium Catalyst Residues: Palladium complexes are often colored and can be difficult to remove.

    • Troubleshooting Protocol: Charcoal Treatment

      • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane).

      • Add a small amount of activated charcoal (approximately 5-10% by weight of the crude product).

      • Stir the mixture at room temperature for 30-60 minutes.

      • Filter the mixture through a pad of Celite® to remove the charcoal.

      • Wash the Celite® pad with fresh solvent to recover any adsorbed product.

      • Concentrate the filtrate to obtain the decolorized product.

    • Troubleshooting Protocol: Scavenging Resins

      • Specialized resins with thiol or amine functionalities can be used to bind and remove residual palladium. Follow the manufacturer's protocol for the specific resin.

  • Product Degradation: The compound may be unstable under certain conditions (e.g., exposure to air, light, or high temperatures).

    • Troubleshooting: Handle the compound under an inert atmosphere (nitrogen or argon) if possible. Protect from light and avoid excessive heat during purification.

Problem 3: Difficulty with Crystallization

Symptom: The product oils out or fails to crystallize from the chosen solvent system.

Possible Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Troubleshooting: First, attempt to improve the purity of the material using column chromatography before proceeding with crystallization.

  • Inappropriate Solvent System: The solubility of the compound in the chosen solvent may be too high or too low.

    • Troubleshooting Protocol: Solvent Screening for Recrystallization

      • In separate small vials, test the solubility of a small amount of the purified product in a range of solvents with varying polarities at room temperature and upon heating.

      • Ideal solvents are those in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.

      • If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Heat to redissolve and then allow to cool slowly.

Solvent Polarity Suggested Solvents for Screening
Non-polar Hexanes, Heptane, Cyclohexane
Intermediate Polarity Toluene, Dichloromethane, Ethyl Acetate
Polar Aprotic Acetone, Acetonitrile
Polar Protic Isopropanol, Ethanol, Methanol

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide?

A1: Normal-phase column chromatography on silica gel is typically the most effective method for purifying compounds of this type. A gradient elution system often provides the best separation.

Recommended Starting Conditions for Column Chromatography:

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20-30%). The optimal gradient will depend on the specific impurity profile.
Detection UV visualization at 254 nm.

Q2: How can I remove unreacted N-(tert-butyl)-4,6-dichloronicotinamide?

A2: The starting material is less polar than the desired product due to the absence of the tolyl group. Therefore, it should elute earlier during normal-phase column chromatography. Careful fractionation during chromatography should allow for its separation.

Q3: My purified product shows a broad melting point. What does this indicate?

A3: A broad melting point is a classic indicator of an impure sample. Even small amounts of impurities can disrupt the crystal lattice and cause the compound to melt over a range of temperatures. Further purification by recrystallization or chromatography is recommended.

Q4: Is the tert-butyl group susceptible to cleavage during purification?

A4: The N-tert-butyl amide is generally stable under standard purification conditions (chromatography, mild work-up). However, exposure to strong acidic conditions should be avoided as this could potentially lead to cleavage.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purity_check Purity Check cluster_color_check Color Check cluster_actions Purification Actions cluster_end Final Product Start Crude Product Analysis Analyze Purity (HPLC/NMR) Start->Analysis Purity_OK Purity > 98%? Analysis->Purity_OK Color_OK Product Colorless? Purity_OK->Color_OK Chromatography Column Chromatography Purity_OK->Chromatography No Charcoal Charcoal Treatment / Scavenging Resin Color_OK->Charcoal No Recrystallize Recrystallization Color_OK->Recrystallize Yes Chromatography->Analysis Charcoal->Color_OK Pure_Product Pure Product Recrystallize->Pure_Product

Caption: A decision-making workflow for purification.

References

General principles of purification and chromatography are based on widely accepted laboratory practices. For specific synthetic procedures that may inform purification strategies for related compounds, the following resources may be helpful.

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2012). Elsevier.[Link]

  • Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. (2010). John Wiley & Sons.[Link]

  • Suzuki-Miyaura Cross-Coupling. Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483.[Link]

Technical Support Center: Overcoming Solubility Challenges with N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (CAS 342417-04-3). This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimentation with this compound. As a senior application scientist, my goal is to provide you with both the theoretical understanding and practical methodologies to effectively work with this molecule.

I. Understanding the Molecule: Physicochemical Profile

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated at low pH, potentially increasing solubility.

  • Aromatic Rings (Tolyl and Pyridine): These bulky, nonpolar groups contribute to the compound's hydrophobicity.

  • Tert-butyl Group: This large aliphatic group further enhances lipophilicity.

  • Amide and Chloro Substituents: These polar groups may offer some limited interaction with polar solvents.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address potential issues you may face.

Initial Solubility Assessment

Question 1: I am starting my work with N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. How should I perform an initial solubility screen?

Answer: A systematic solubility screen is crucial. The goal is to identify a suitable solvent or solvent system for your specific application (e.g., in vitro assays, analytical method development).

Experimental Protocol: Initial Solubility Screening

  • Solvent Selection: Choose a range of solvents with varying polarities. A recommended starting panel is provided in the table below.

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into separate glass vials.

  • Solvent Addition: Add a measured volume of the first solvent to achieve a high target concentration (e.g., 10 mg/mL).

  • Equilibration: Mix thoroughly using a vortex mixer. To ensure equilibrium is reached, agitate the samples at a controlled temperature (e.g., 25°C) for several hours or overnight. Sonication can be used to break up aggregates, but use it judiciously to avoid heating the sample.

  • Visual Observation: Observe the vials for any undissolved material. If the compound dissolves completely, it is soluble at that concentration. If not, proceed to the next step.

  • Serial Dilution: For samples with undissolved material, perform serial dilutions with the same solvent to determine the approximate solubility range.

  • Confirmation (Optional but Recommended): For a more quantitative assessment, centrifuge the supersaturated samples, collect the supernatant, and determine the concentration using a suitable analytical method like HPLC-UV.

Table 1: Recommended Solvents for Initial Screening

SolventPolarity IndexExpected SolubilityApplication Notes
Water/PBS (pH 7.4)10.2Likely Very LowEssential for understanding behavior in physiological buffers.
Dimethyl Sulfoxide (DMSO)7.2Likely HighCommon stock solution solvent for in vitro assays. Be mindful of final concentration to avoid cellular toxicity.
Ethanol (EtOH)4.3Moderate to HighA less toxic alternative to DMSO for some applications.
Methanol (MeOH)5.1Moderate to HighUseful for analytical purposes.
Acetonitrile (ACN)5.8ModerateOften used in HPLC mobile phases.[3]
Dichloromethane (DCM)3.1HighA non-polar solvent, useful for understanding lipophilic character but not for aqueous-based experiments.
Addressing Poor Aqueous Solubility

Question 2: As predicted, the compound shows very low solubility in my aqueous assay buffer. What are my options?

Answer: When dealing with poor aqueous solubility, the primary goal is to increase the concentration of the dissolved compound without compromising its activity or the integrity of the experiment. Several strategies can be employed, ranging from simple adjustments to more complex formulation approaches.[4][5][6]

Workflow for Enhancing Aqueous Solubility

Caption: Decision workflow for enhancing aqueous solubility.

Strategy 1: Co-solvents

The use of a water-miscible organic solvent can significantly enhance the solubility of lipophilic compounds.

  • Common Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400.

  • Causality: These solvents reduce the polarity of the aqueous medium, making it more favorable for the nonpolar solute to dissolve.

  • Best Practices:

    • Prepare a high-concentration stock solution in 100% co-solvent (e.g., 10-50 mM in DMSO).

    • For the final working solution, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <1%, and ideally <0.1%) to minimize effects on the biological system.

    • Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Strategy 2: pH Adjustment

The nicotinamide structure contains a pyridine nitrogen which can be protonated. This suggests that the solubility of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide may be pH-dependent.

  • Mechanism: At a pH below the pKa of the pyridine nitrogen, the molecule will become protonated and carry a positive charge. This ionized form is generally more water-soluble than the neutral form.

  • Experimental Approach:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4).

    • Attempt to dissolve the compound in each buffer.

    • Measure the solubility at each pH.

  • Considerations:

    • Compound Stability: Ensure the compound is stable at the pH required for solubilization. Extremes of pH can lead to hydrolysis of the amide bond. A preliminary stability study (e.g., incubating the compound at different pH values and analyzing for degradation by HPLC) is recommended.

    • Experimental Compatibility: The required pH for dissolution must be compatible with your experimental system (e.g., cell viability, enzyme activity).

Strategy 3: Advanced Formulation Approaches

If co-solvents and pH adjustment are insufficient or incompatible with your experimental design, more advanced formulation strategies can be considered.[7][8][9]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior to the aqueous solvent.[7]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer. Add the compound and stir or sonicate until dissolved. The required molar ratio of cyclodextrin to compound will need to be determined empirically.

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize lipophilic compounds.

    • Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

    • Caution: Surfactants can interfere with biological assays and may exhibit cellular toxicity. Their use should be carefully controlled and validated.

III. Preparing Stock Solutions

Question 3: What is the best practice for preparing and storing a stock solution of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide?

Answer: Proper preparation and storage of stock solutions are critical for ensuring the reproducibility of your experiments.

Protocol: Stock Solution Preparation and Storage

  • Solvent of Choice: Based on your initial solubility screen, select a suitable solvent. For most in vitro biological applications, 100% DMSO is the standard choice.

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution against a light source to ensure there are no particulates.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in appropriately labeled, low-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation or precipitation.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated environment to protect from moisture. The compound is supplied as a white to off-white solid and should be stored under an inert gas (nitrogen or argon) at 2-8°C for long-term stability in its solid form.[1]

  • Pre-use Check: Before use, thaw an aliquot completely and bring it to room temperature. Centrifuge the vial briefly to collect the contents at the bottom. Visually inspect for any signs of precipitation. If precipitation has occurred, gentle warming and vortexing may be required to redissolve the compound.

IV. Summary and Key Takeaways

  • N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is likely a lipophilic compound with poor aqueous solubility.

  • A systematic approach to solubility testing is the first step in successful experimental design.

  • The use of co-solvents (like DMSO) is the most common and straightforward method for solubilization in in vitro settings.

  • pH adjustment may be a viable strategy, but the stability of the compound and compatibility with the experimental system must be verified.

  • Advanced formulation techniques, such as the use of cyclodextrins, offer powerful alternatives but require careful optimization.

  • Proper preparation and storage of stock solutions are paramount for experimental consistency.

This guide provides a foundational framework for addressing the solubility challenges associated with N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. By understanding the physicochemical properties of the molecule and applying these systematic troubleshooting strategies, you can enhance the reliability and success of your research.

References

  • PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). N-tert-butyl-6-chloro-4-(4-fluoro-2-methylphenyl)nicotinamide. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(9), 1426. Retrieved from [Link]

  • Angene Chemical. (n.d.). N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide. Retrieved from [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Journal of Chemical and Engineering Data. (2020). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(10). Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 7(4), 442–465. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.

Overview of Synthetic Strategy

The synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is typically achieved through a two-stage process. The first stage involves the construction of the bi-aryl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second stage is the formation of the amide bond, a step that presents unique challenges due to steric hindrance.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Amide Bond Formation A 6-chloro-4-halopyridine-3-carboxylic acid C 4-(o-tolyl)-6-chloronicotinic acid A->C Suzuki-Miyaura Coupling [Pd cat., Base] B o-tolylboronic acid B->C D 4-(o-tolyl)-6-chloronicotinic acid F N-(tert-butyl)-6-chloro-4- (o-tolyl)nicotinamide D->F Amide Coupling (e.g., HATU, DIPEA) E tert-butylamine E->F

Caption: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. The questions are organized by the synthetic stage.

Part 1: The Suzuki-Miyaura Coupling Reaction

Q1: My Suzuki coupling reaction is showing low conversion or failing completely. What are the most common culprits?

A1: Failure in a Suzuki coupling reaction typically points to one of three areas: the catalyst system, the reaction conditions, or the integrity of the reagents.

  • Catalyst Inactivation: The Palladium(0) catalyst is the heart of the reaction. It can be oxidized to inactive Pd(II) if oxygen is present. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[3][4]

  • Base Selection: The base is critical for activating the boronic acid and facilitating the transmetalation step.[5] For this substrate, an inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is often more effective than weaker bases like sodium carbonate. The choice of base can significantly impact yield.[6]

  • Boronic Acid Integrity: Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form unreactive cyclic anhydrides (boroxines) upon storage. It is highly recommended to use fresh, high-purity boronic acid or to verify its quality before use.

  • Solvent Choice: A mixture of an organic solvent and water is typically required. Common systems include 1,4-dioxane/water, DME/water, or Toluene/water. The water is essential for dissolving the inorganic base.

Q2: I'm observing a significant amount of homocoupling of my o-tolylboronic acid. How can I minimize this side reaction?

A2: Homocoupling (formation of bitolyl) is often a result of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid. Rigorous degassing of your solvent and maintaining a positive pressure of inert gas throughout the reaction is the most effective preventative measure. Additionally, adding the aryl halide and catalyst before adding the base and boronic acid can sometimes mitigate this issue.

Part 2: The Amide Bond Formation

Q3: Why is the amide coupling between 4-(o-tolyl)-6-chloronicotinic acid and tert-butylamine so difficult?

A3: This reaction is challenging due to severe steric hindrance. The tert-butyl group is one of the bulkiest non-aromatic substituents used in synthesis. Its size physically blocks the nitrogen atom's lone pair from effectively attacking the activated carboxylic acid intermediate.[7] This significantly slows the rate of the desired reaction, allowing side reactions or decomposition of the activated intermediate to dominate.

Q4: My standard coupling conditions using EDC/HOBt are giving no product. What should I do?

A4: This is a very common outcome for this type of sterically hindered coupling. Reagents like EDC (a carbodiimide) form an O-acylisourea intermediate. If this intermediate is not rapidly attacked by the amine, it can rearrange to a stable, unreactive N-acylurea, which terminates the reaction.[7]

Your next step should be to switch to a more potent coupling reagent system.

Reagent SystemClassKey Advantages & ConditionsDisadvantages
HATU / DIPEA Uronium SaltHighly effective for hindered amines. Rapidly forms a highly reactive activated ester. Protocol: Pre-activate acid with HATU (1.1 eq) & DIPEA (2-3 eq) for 5-15 min before adding amine (1.0-1.2 eq).[7]More expensive than carbodiimides.
PyBOP / DIPEA Phosphonium SaltExcellent for reducing racemization (if applicable) and coupling hindered partners.[7]Byproducts can sometimes complicate purification.
SOCl₂ or (COCl)₂ Acid Chloride FormationForms the highly reactive acyl chloride, which readily reacts with hindered amines.Harsh conditions (heat may be required), generates HCl, and can lead to side reactions on sensitive functional groups.[8]

Q5: What is "pre-activation" and why is it important for this reaction?

A5: Pre-activation is the strategy of mixing the carboxylic acid, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) before adding the hindered amine.[7] This allows for the complete formation of the highly reactive activated ester intermediate. By adding the amine only after this intermediate is formed, you maximize the chance of the desired reaction occurring and minimize potential side reactions where the amine might react with the coupling reagent itself.

G Start Low / No Amide Yield? CheckReagents Are starting materials pure? (Acid & Amine) Start->CheckReagents CheckReagents->Start No, purify & retry ChangeReagent Switch to a more potent coupling reagent (e.g., HATU, PyBOP) CheckReagents->ChangeReagent Yes PreActivate Implement Pre-Activation Strategy: 1. Mix Acid + HATU + DIPEA 2. Stir 10 min 3. Add tert-butylamine ChangeReagent->PreActivate CheckConditions Optimize Conditions: - Anhydrous Solvent (DMF, DCM)? - Temperature? PreActivate->CheckConditions AcidChloride Consider conversion to Acyl Chloride (SOCl₂ or Oxalyl Chloride) Success Reaction Successful AcidChloride->Success CheckConditions->AcidChloride No CheckConditions->Success Yes

Caption: Troubleshooting decision tree for the difficult amide coupling.

Part 3: Purification & Analysis

Q6: How can I effectively purify the final product and remove unreacted starting materials or coupling byproducts?

A6:

  • Standard Workup: After the reaction is complete, a standard aqueous workup is the first step. Quench the reaction with water or a mild aqueous acid (like saturated NH₄Cl solution) and extract the product into an organic solvent like Ethyl Acetate or Dichloromethane. Washing the organic layer with brine will help remove residual water.

  • Removal of Byproducts: If you used a uronium (HATU) or phosphonium (PyBOP) reagent, the byproducts are generally water-soluble and can be removed during the aqueous workup. If you used a carbodiimide like EDC, the resulting urea byproduct might be sparingly soluble. It can often be removed by filtration if it precipitates or by washing the crude product with a solvent in which the urea is soluble but the desired product is not (e.g., cold diethyl ether).

  • Chromatography: The most reliable method for obtaining high-purity material is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (like Hexanes or Heptane) and gradually increasing the polarity with a more polar solvent (like Ethyl Acetate), is usually effective.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization.

  • To a reaction vessel, add 6-chloro-4-bromonicotinic acid (1.0 equiv), o-tolylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv).

  • Seal the vessel and purge with Argon for 15 minutes.

  • Add degassed solvents (e.g., a 4:1 mixture of 1,4-Dioxane:Water).

  • Add the base, such as K₃PO₄ (3.0 equiv).

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS or TLC until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield crude 4-(o-tolyl)-6-chloronicotinic acid.

Protocol 2: Hindered Amide Coupling via Pre-activation

Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).

  • Dissolve the 4-(o-tolyl)-6-chloronicotinic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Add HATU (1.1 equiv) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise and stir the mixture at room temperature for 10-15 minutes. This is the pre-activation step.

  • In a separate flask, dissolve tert-butylamine (1.2 equiv) in a small amount of the reaction solvent.

  • Slowly add the amine solution to the pre-activated acid mixture.

  • Stir at room temperature and monitor the reaction to completion by LC-MS (typically 2-16 hours).

  • Once complete, proceed with an aqueous workup and purification as described in the FAQs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide in Drug Development. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Corral, M. G., et al. (2008). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 49(35), 5195-5198. [Link]

Sources

Technical Support Center: N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-NC4T-DP-2601

Version: 1.0

Last Updated: January 20, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. As this appears to be a novel or non-publicly documented molecule, this guide synthesizes established principles from structurally related compounds—namely substituted chloropyridines, nicotinamides, and N-tert-butyl amides—to provide a robust framework for investigating its degradation pathways. The methodologies and troubleshooting advice provided are grounded in ICH guidelines for forced degradation studies to ensure scientific rigor and regulatory alignment.[1][2][3]

The primary objective is to equip users with the foundational knowledge and practical tools to anticipate, identify, and troubleshoot stability issues, thereby accelerating method development and ensuring the integrity of their research.

Section 1: Frequently Asked Questions (FAQs) - Predicted Stability Profile

Q1: What are the most probable degradation pathways for this molecule under standard stress conditions?

A1: Based on its structure—a nicotinamide core with chloro, o-tolyl, and N-tert-butyl amide substitutions—the most likely degradation pathways involve hydrolysis of the amide bond, displacement of the chloro group, and oxidation of the tolyl methyl group.

  • Hydrolytic Degradation (Acidic/Basic): The amide bond is susceptible to hydrolysis, which would cleave the molecule into 6-chloro-4-(o-tolyl)nicotinic acid and tert-butylamine.[4] This reaction is typically accelerated under both acidic and basic conditions.[5]

  • Oxidative Degradation: The primary site for oxidation is likely the methyl group on the tolyl ring, which could be oxidized to a benzyl alcohol and subsequently to a carboxylic acid. The aromatic amine functionality could also be susceptible to oxidation, potentially leading to N-oxide formation or more complex coupling reactions.[6][7]

  • Photolytic Degradation: Chlorinated pyridines are known to be susceptible to photodegradation.[8][9][10] UV light exposure could lead to dechlorination (replacement of Cl with H) or the formation of hydroxylated species.[9]

  • Thermal Degradation: While generally stable, prolonged exposure to high heat could promote hydrolysis or other complex decomposition reactions.

Q2: How does the N-tert-butyl group influence the stability of the amide bond?

A2: The bulky tert-butyl group provides significant steric hindrance around the amide carbonyl. This can slow the rate of hydrolysis compared to less hindered amides because it impedes the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon. However, under forcing conditions (e.g., strong acid/base, high temperature), hydrolysis will still occur.

Q3: Is the chloro-substituent on the pyridine ring stable?

A3: The chlorine atom at the 6-position of a pyridine ring is activated towards nucleophilic substitution. Under hydrolytic (especially basic) or photolytic conditions, it can be displaced by a hydroxyl group to form the corresponding 6-hydroxy derivative. This is a critical potential degradation product to monitor.[8][11]

Q4: My chromatogram shows an unexpected peak after oxidative stress with H₂O₂. What could it be?

A4: The most probable cause is the oxidation of the tolyl methyl group to a hydroxymethyl group (-CH₂OH) or a carboxylic acid group (-COOH). Another possibility is the formation of an N-oxide on the pyridine ring nitrogen. To confirm, you would need to use a mass spectrometer (LC-MS) to determine the mass of the impurity. An increase of 16 amu suggests hydroxylation, while an increase of 30 amu (after initial hydroxylation and subsequent oxidation) could indicate the carboxylic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your stability and degradation studies.

Issue / Observation Potential Cause(s) Troubleshooting Steps & Rationale
Rapid & Extensive Degradation (>20%) in Acid/Base Hydrolysis Conditions are too harsh (concentration, temperature, or time).1. Reduce Stressor Concentration: Start with 0.1 M HCl or NaOH and decrease to 0.01 M if degradation is still too high. Rationale: Lowering the concentration of the catalyst slows the reaction rate.2. Lower Temperature: Conduct the experiment at room temperature before attempting elevated temperatures (e.g., 50-60°C). Rationale: Hydrolysis is temperature-dependent; lower temperatures will reduce the degradation rate.3. Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours) instead of a single 24-hour point. Rationale: The goal of forced degradation is to achieve 5-20% degradation to ensure degradation products can be reliably detected without being obscured by excessive breakdown.[1][12]
No Degradation Observed Under Photolytic Conditions Insufficient light exposure; compound is stable in the solid state but may degrade in solution.1. Confirm Light Exposure: Ensure your sample is exposed to a minimum of 1.2 million lux hours and 200 watt-hours/m² as per ICH Q1B guidelines.[12][13] Rationale: This ensures a standardized and sufficient amount of light energy is applied.2. Test in Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and expose it to the light source. Rationale: Molecules are more mobile and reactive in solution, making them more susceptible to photodegradation.
Multiple New Peaks in Oxidative Stress Sample (H₂O₂) Over-stressing leading to secondary degradation products; reaction of H₂O₂ with mobile phase components.1. Reduce H₂O₂ Concentration: Use a lower concentration, such as 3% H₂O₂, and analyze at shorter time points. Rationale: High concentrations of peroxide can cause rapid and complex oxidation, making it difficult to identify the primary degradants.[1]2. Run a Blank: Inject a sample of the mobile phase mixed with H₂O₂ (and neutralized if necessary) to check for extraneous peaks. Rationale: This helps to distinguish true degradants from artifacts caused by the analytical method itself.
Peak Shape Tailing for Parent Compound and Degradants Secondary interactions with HPLC column; inappropriate mobile phase pH.1. Adjust Mobile Phase pH: If degradants are acidic (e.g., from hydrolysis or oxidation), ensure the mobile phase pH is at least 2 units below their pKa to keep them protonated and improve peak shape.2. Use a Different Column: Consider a column with a different stationary phase (e.g., a phenyl column if π-π interactions are suspected with the aromatic rings). Rationale: Tailoring the chromatography to the analyte's chemical properties is key for good separation.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Stock Solution Preparation
  • Objective: To prepare a stock solution for stress studies.

  • Procedure:

    • Accurately weigh approximately 10 mg of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

    • Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the mark with the same solvent to achieve a final concentration of 1 mg/mL.

    • This stock will be used for all subsequent stress conditions.

Protocol 2: Standard Forced Degradation Study (as per ICH Q1A(R2))[1][3]
  • Objective: To induce degradation under various stress conditions to identify potential degradants.

  • Methodology: For each condition below, mix 1 mL of the 1 mg/mL stock solution with 1 mL of the stressor solution in a suitable vial.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

  • Sample Quenching:

    • For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute all stressed samples to a target concentration of ~50 µg/mL with mobile phase and analyze by a stability-indicating HPLC-UV/MS method.

Section 4: Visualizations of Potential Pathways & Workflows

Plausible Degradation Pathways

The following diagram illustrates the most likely primary degradation products based on the molecule's chemical structure.

G cluster_main N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) main Parent Compound hydrolysis_acid 6-chloro-4-(o-tolyl)nicotinic Acid main->hydrolysis_acid Amide Cleavage oxidation_alcohol Tolyl-CH₂OH derivative main->oxidation_alcohol oxidation_noxide Pyridine N-Oxide main->oxidation_noxide photo_dechloro 6-H-dechlorinated derivative main->photo_dechloro Dechlorination photo_hydroxy 6-OH-hydroxylated derivative main->photo_hydroxy Nucleophilic Substitution hydrolysis_amine tert-butylamine oxidation_acid Tolyl-COOH derivative oxidation_alcohol->oxidation_acid

Caption: Predicted degradation pathways under stress conditions.

Experimental Workflow for a Forced Degradation Study

This workflow outlines the logical steps from sample preparation to data analysis.

G A Prepare 1 mg/mL Stock Solution B Aliquot Stock for 5 Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Apply Stress Conditions (Defined Time, Temp, Concentration) B->C D Quench/Neutralize Samples (if applicable) C->D E Dilute to Final Concentration (~50 µg/mL) D->E F Analyze via Stability-Indicating HPLC-UV/MS Method E->F G Identify & Quantify Degradants (Compare to Control) F->G H Propose Degradation Pathways G->H

Caption: Standard workflow for conducting forced degradation studies.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Forced Degradation Testing in Pharma Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products Source: PubMed URL: [Link]

  • Title: Nicotinamide | C6H6N2O Source: PubChem - NIH URL: [Link]

  • Title: Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation Source: ResearchGate URL: [Link]

  • Title: Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions Source: SpringerLink URL: [Link]

  • Title: Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules Source: PubMed URL: [Link]

  • Title: A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis Source: ResearchGate URL: [Link]

  • Title: Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products Source: ResearchGate URL: [Link]

  • Title: The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine Source: PubMed URL: [Link]

  • Title: Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system Source: Oxford Academic URL: [Link]

  • Title: Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride Source: PMC - NIH URL: [Link]

  • Title: The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions Source: ACS Publications URL: [Link]

  • Title: Enzyme and Process Development for Production of Nicotinamide Source: ResearchGate URL: [Link]

  • Title: Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase Source: MDPI URL: [Link]

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Technical Support Center: N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cellular assays involving this nicotinamide derivative. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and reproducibility of your experimental results.

Introduction to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a substituted pyridinecarboxamide. While it is known as a key intermediate in the synthesis of pharmaceutical compounds like the NK1/NK3 receptor antagonist Netupitant, its intrinsic biological activities in various cellular contexts are an area of active investigation.[1][2] As with any novel or less-characterized small molecule, its behavior in cellular assays can be influenced by a variety of factors, from its physicochemical properties to its potential interactions with cellular pathways. This guide is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Handling and Preparation

Question 1: I am having trouble dissolving N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. What is the recommended solvent and how can I improve its solubility?

Answer:

Poor solubility is a common hurdle for many organic small molecules. Based on its chemical structure (a substituted nicotinamide), N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is predicted to be hydrophobic.

Initial Steps:

  • Recommended Solvent: Start with 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Gentle Warming: If the compound does not readily dissolve, gentle warming of the solution (up to 37°C) can be beneficial.

  • Vortexing/Sonication: Vigorous vortexing or brief sonication can also aid in dissolution.

Troubleshooting Insoluble Compound:

  • Precipitation in Media: If you observe precipitation when diluting the DMSO stock into your aqueous cell culture medium, it indicates that the compound is crashing out of solution. To mitigate this:

    • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium. High concentrations of DMSO can be toxic to cells.

    • Serial Dilutions: Perform serial dilutions in your cell culture medium rather than a single large dilution step.

    • Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility.

Quantitative Solubility Assessment: For rigorous experimental work, it is advisable to determine the kinetic solubility of your compound in your specific cell culture medium.

Parameter Recommendation
Primary Solvent DMSO
Stock Concentration 10-50 mM
Final DMSO in Media ≤ 0.5%
Solubility Aids Gentle warming, vortexing, sonication

Question 2: How should I store the solid compound and its stock solutions to ensure stability?

Answer:

The stability of nicotinamide and its derivatives can be influenced by factors such as temperature, pH, and light exposure.[3]

Storage Recommendations:

  • Solid Compound: Store the lyophilized powder at -20°C in a desiccated environment to protect it from moisture.

  • DMSO Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Once a stock solution is in a solvent like DMSO, it is generally recommended to use it within 3 months to prevent loss of potency.

  • Aqueous Solutions: Avoid preparing and storing aqueous solutions of the compound for extended periods, as they are more prone to degradation. Prepare fresh dilutions in cell culture medium for each experiment.

Section 2: Experimental Design and Execution

Question 3: I am observing unexpected cytotoxicity in my assay, even at low concentrations. What could be the cause?

Answer:

Unexpected cytotoxicity can stem from several sources, including the intrinsic properties of the compound, issues with its formulation, or off-target effects.

Troubleshooting Workflow for Unexpected Cytotoxicity:

A Unexpected Cytotoxicity Observed B Verify Stock Solution Integrity (No precipitation, correct concentration) A->B C Assess Solvent Toxicity (Vehicle control with equivalent DMSO concentration) A->C D Evaluate Compound Purity (Check for contaminants via LC-MS if possible) A->D E Perform Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) B->E C->E D->E F Consider Off-Target Effects (Does the cytotoxicity correlate with a known pathway?) E->F G Investigate Assay Interference (Could the compound interfere with the assay chemistry?) E->G

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Detailed Steps:

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.

  • Dose-Response Curve: Perform a broad dose-response curve to determine the EC50/IC50 for cytotoxicity. This will help you define a non-toxic concentration range for your functional assays.

  • Assay Interference: Some compounds can interfere with assay readouts. For example, a colored compound can affect absorbance-based assays, or a reducing agent can interfere with assays that use tetrazolium dyes (like MTT). Run a control with the compound in cell-free media to check for such interference.

Question 4: My results are inconsistent between experiments. How can I improve reproducibility?

Answer:

Reproducibility is key to reliable data.[4][5] Inconsistent results with a small molecule can often be traced back to subtle variations in experimental conditions.

Key Areas for Standardization:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[4] Senescent or unhealthy cells can respond differently to treatment.

  • Seeding Density: Use a consistent cell seeding density, as this can affect the final cell number and the effective concentration of the compound per cell.

  • Incubation Times: Standardize the duration of compound treatment and the timing of assay readouts.

  • Compound Preparation: Prepare fresh dilutions of the compound from a validated stock solution for each experiment.

Experimental Protocol for Ensuring Reproducibility:

  • Cell Culture:

    • Thaw a fresh vial of low-passage cells.

    • Culture cells in a consistent medium formulation and serum concentration.

    • Regularly test for mycoplasma contamination.

  • Assay Plate Setup:

    • Seed cells evenly across the plate to avoid edge effects.

    • Allow cells to adhere and resume growth for a consistent period (e.g., 24 hours) before treatment.

  • Compound Treatment:

    • Use a calibrated multichannel pipette for adding the compound.

    • Randomize the plate layout to minimize systematic errors.

  • Data Analysis:

    • Use a standardized method for data normalization (e.g., to vehicle control).

    • Perform multiple biological replicates.

Section 3: Mechanistic and Pathway-Specific Inquiries

Question 5: As a nicotinamide derivative, could N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide be affecting cellular metabolism, specifically NAD+ levels?

Answer:

This is a very insightful question. Nicotinamide is a key precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs and sirtuins.[6][7] It is plausible that a nicotinamide derivative could influence NAD+ metabolism.

Hypothetical Signaling Pathway Involvement:

cluster_0 Cellular Environment cluster_1 Potential Cellular Interactions Compound N-(tert-butyl)-6-chloro- 4-(o-tolyl)nicotinamide NAMPT NAMPT (Rate-limiting enzyme) Compound->NAMPT Inhibition/Activation? NAD_pool Cellular NAD+ Pool NAMPT->NAD_pool Synthesis Sirtuins Sirtuins NAD_pool->Sirtuins Substrate PARPs PARPs NAD_pool->PARPs Substrate

Sources

Technical Support Center: Optimizing Dose-Response Curves for Novel Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The compound "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide" appears to be a novel or proprietary molecule with limited public data. This guide, therefore, focuses on the universal principles and best practices for establishing a robust dose-response curve for any new small-molecule inhibitor, using a hypothetical nicotinamide analog, hereafter referred to as "CpdX," as our working example. These methodologies are grounded in established pharmacological principles and are broadly applicable to your research.

Frequently Asked Questions (FAQs)

Q1: I have a new compound, CpdX. Where do I even begin to select a concentration range for my first dose-response experiment?

A: This is a critical first step. Starting with too narrow or misplaced a range can lead to uninformative results. A logical approach is to perform a broad-range finding study first.

Rationale: The goal of the initial experiment is not to generate a perfect IC50, but to identify the concentrations that span the full dynamic range of your assay—from no effect to maximal effect.[1][2]

Recommended Strategy: Broad-to-Narrow Approach

  • Initial Wide-Range Screen: Test CpdX over a very broad concentration range using logarithmic or half-log dilutions. A typical starting point might be from 100 µM down to 1 nM.[1] This wide net is likely to capture the potency of most novel inhibitors.

  • Dilution Scheme: Use a serial dilution factor of 3x to 10x for this initial screen. This allows you to cover several orders of magnitude with a manageable number of data points.

  • Data Analysis: Plot your response (e.g., % cell viability, enzyme activity) against the log of the CpdX concentration. This initial curve will likely be coarse, but it should indicate the approximate range where the biological activity occurs.

  • Refined Experiment: Based on the results of the wide-range screen, design a second experiment with a narrower range of concentrations (e.g., 8-12 points) centered around the estimated IC50. For this, a 2-fold or 3-fold serial dilution is common.[1][3]

Parameter Initial Range-Finding Study Refined IC50 Determination
Top Concentration 10 µM - 200 µM (solubility permitting)[1]~10-20x the estimated IC50
Number of Points 6 - 88 - 12
Dilution Factor 1:5 or 1:101:2 or 1:3
Goal Identify the active rangePrecisely calculate the IC50
Q2: My compound is dissolved in DMSO. How can I be sure the solvent isn't affecting my results?

A: This is an essential control. Dimethyl sulfoxide (DMSO) is cytotoxic at higher concentrations and can influence cell behavior even at lower, non-lethal doses.[4][5][6]

Key Considerations & Protocol:

  • Determine DMSO Tolerance: Before starting your CpdX experiments, you must run a DMSO dose-response curve on your specific cell line and assay system. Test the same concentrations of DMSO that will be present in your final experiment.

  • Keep Final DMSO Concentration Constant and Low: The final concentration of DMSO across all wells (including "vehicle" controls) should be identical and kept as low as possible, ideally ≤0.5%.[7] Many cell lines tolerate up to 1%, but this must be verified.[4]

  • Vehicle Control is Mandatory: Every plate must include wells treated with the highest concentration of DMSO used in the compound dilution series. This "vehicle control" serves as your 0% inhibition (or 100% viability) baseline for data normalization.[8]

Troubleshooting Guide

Q3: Why is my dose-response curve flat or showing no inhibition?

A: A flat curve indicates that the compound is not producing an effect within the tested concentration range. Several factors could be at play.

Potential Cause Explanation & Recommended Action
Inactive Compound The most straightforward reason: CpdX may not be an inhibitor of the target in your specific assay context.
Concentration Range Too Low Your compound may be less potent than anticipated. Action: Re-test using a higher concentration range (e.g., shifting the entire curve up by one or two logs).
Poor Solubility CpdX may be precipitating out of solution at higher concentrations, preventing it from interacting with the target. Action: Visually inspect the wells of your plate under a microscope for precipitate. Check the compound's solubility data. Consider using a different solvent or adding a solubilizing agent, but be sure to validate its effect on the assay.
Assay Signal Issues The assay itself may not be working correctly. Action: Always run a positive control inhibitor for your target on the same plate. If the positive control also fails, troubleshoot the assay reagents and protocol.
Incorrect Target Engagement The compound may not be reaching its intracellular target. Action: For cell-based assays, ensure your incubation time is sufficient for cell permeability and target engagement.
Q4: My data points are highly variable, and the error bars are large. What's causing this?

A: High variability obscures the true dose-response relationship and reduces confidence in your IC50 value. The source is often technical inconsistency.[9][10]

Self-Validation Checklist:

  • Cell Seeding Uniformity: Are cells evenly distributed across the plate? Edge effects (where wells on the perimeter of a plate behave differently) are common.[10]

    • Solution: Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow cells to settle evenly. Consider not using the outer rows and columns for experimental data.

  • Pipetting Accuracy: Small volume errors during serial dilutions or reagent additions can be magnified, especially at lower concentrations.[11]

    • Solution: Use calibrated pipettes. For serial dilutions, ensure thorough mixing after each transfer step.[3] When adding reagents, change pipette tips between concentrations.

  • Assay Incubation Times: Are incubation times for compound treatment and assay development consistent across all plates?

    • Solution: Use a multichannel pipette or automated liquid handler for simultaneous reagent addition. Stagger the processing of plates if necessary to maintain consistent timing.

  • Cell Health: Are the cells healthy and in the logarithmic growth phase? Stressed or overly confluent cells respond inconsistently.[12]

    • Solution: Use cells with a low passage number and ensure they are at the optimal density for your assay duration.

Q5: My curve is biphasic (U-shaped or an inverted U). What does this mean?

A: A biphasic dose-response curve, also known as hormesis, suggests that the compound has different effects at low versus high concentrations.[13][14][15] This is not necessarily an artifact and can reveal complex biology.

Possible Interpretations:

  • Multiple Targets: CpdX might inhibit your primary target at one concentration range but engage a secondary target with a different effect at a higher concentration range.

  • Off-Target Toxicity: At high concentrations, the compound may induce a general cytotoxic effect that is unrelated to its primary mechanism of action, causing the curve to change direction.

  • Assay Interference: High concentrations of a compound can sometimes directly interfere with the assay chemistry or detection method (e.g., light scattering, autofluorescence).[9]

Troubleshooting Steps:

  • Data Fitting: Do not use a standard sigmoidal curve fit. Use a biphasic or bell-shaped dose-response model to properly analyze the data.[16][17]

  • Orthogonal Assays: Test the compound in a different assay format that measures a distinct endpoint (e.g., if you see a biphasic curve in a cell viability assay, try a target-specific biochemical assay).

  • Counter-Screen: Test for assay interference by running the assay in a cell-free system with just the detection reagents and your compound.

Experimental Protocols & Workflows

Protocol 1: Master Serial Dilution for IC50 Determination

This protocol describes creating a 10-point, 3-fold serial dilution series in a 96-well plate, resulting in a final assay volume of 100 µL.

  • Compound Stock Preparation: Prepare a 10 mM stock solution of CpdX in 100% DMSO.

  • Intermediate Dilution Plate:

    • In a 96-well plate (the "dilution plate"), add 20 µL of 100% DMSO to wells A2 through A10.

    • Add 30 µL of your 10 mM CpdX stock to well A1. This will be your highest concentration.

    • Perform a 3-fold serial dilution: Transfer 10 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

    • Using a fresh tip, transfer 10 µL from well A2 to well A3. Mix thoroughly.

    • Repeat this process down to well A10.

  • Assay Plate Preparation:

    • Add 99 µL of cell suspension in media to each well of your final 96-well "assay plate".

    • Transfer 1 µL from each well of the dilution plate to the corresponding well of the assay plate. This 1:100 dilution ensures the final DMSO concentration is 1% (or less if your initial stock was less than 100% DMSO).

    • Add 1 µL of 100% DMSO to your vehicle control wells.

Protocol 2: Cell Viability Measurement using a Luminescent ATP Assay (e.g., CellTiter-Glo®)

This protocol is based on a common method for assessing cell viability by measuring ATP levels, which are indicative of metabolically active cells.[18][19][20]

  • Plate Setup: Prepare a 96-well white, opaque-walled plate with cells and your CpdX dilution series as described above. Include "cells + vehicle" controls and "media only" (no cells) background controls.

  • Compound Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Reagent Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[20] This is crucial for consistent enzyme kinetics.

  • Assay Reagent Addition: Prepare the luminescent assay reagent according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®).[20][21] Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]

  • Signal Development:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (media only wells) from all other measurements.

    • Normalize the data by setting the average signal from the vehicle-treated wells as 100% viability.

    • Plot the normalized viability (%) against the log[CpdX] and fit a four-parameter logistic curve to determine the IC50.

Visualizations

Workflow for Dose-Response Curve Optimization

DoseResponseWorkflow cluster_prep Phase 1: Preparation & Range Finding cluster_ic50 Phase 2: Definitive IC50 Assay cluster_analysis Phase 3: Analysis & Troubleshooting prep Prepare High-Concentration Stock Solution (e.g., 10mM in DMSO) dmso_test Determine DMSO Tolerance of Cell Line (Vehicle Control) range_find Wide-Range Screen (e.g., 100µM to 1nM, 10x dilution) dmso_test->range_find narrow_range Narrow-Range Assay (8-12 points, 2x or 3x dilution) range_find->narrow_range Inform Starting Concentration replicates Perform Assay (n≥3 biological replicates) narrow_range->replicates data_acq Acquire Data (e.g., Luminescence, Fluorescence) replicates->data_acq normalize Normalize Data to Controls (Vehicle = 100%, No Cells = 0%) data_acq->normalize fit_curve Fit Curve (4-Parameter Logistic) & Calculate IC50 normalize->fit_curve troubleshoot Troubleshoot Anomalies (Flat, Biphasic, High Variance) fit_curve->troubleshoot

Caption: Experimental workflow for optimizing a dose-response curve.

Decision Tree for Troubleshooting Common Issues

TroubleshootingTree start Analyze Initial Dose-Response Curve q_shape What is the curve shape? start->q_shape flat Flat / No Response q_shape->flat Flat biphasic Biphasic (U-Shaped) q_shape->biphasic Biphasic good_shape Good Sigmoidal Shape q_shape->good_shape Sigmoidal q_variance Is data variance high? sol_variance1 Check Cell Plating Uniformity q_variance->sol_variance1 Yes sol_variance2 Verify Pipetting Technique q_variance->sol_variance2 Yes sol_variance3 Ensure Consistent Incubation Times q_variance->sol_variance3 Yes final Proceed with IC50 Calculation q_variance->final No sol_flat1 Increase Concentration Range flat->sol_flat1 sol_flat2 Check Compound Solubility flat->sol_flat2 sol_flat3 Verify Positive Control flat->sol_flat3 sol_biphasic1 Use Biphasic Curve Fit biphasic->sol_biphasic1 sol_biphasic2 Run Orthogonal Assay biphasic->sol_biphasic2 sol_biphasic3 Check for Assay Interference biphasic->sol_biphasic3 good_shape->q_variance

Caption: A decision tree for troubleshooting dose-response curve results.

References

  • ResearchGate. (2024). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Kineon. (2023). The Biphasic Dose Curve Principle in Light Therapy. Retrieved from [Link]

  • GraphPad. (2026). Equation: Biphasic dose-response. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry. Retrieved from [Link]

  • PubMed. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Universal Delayed Difference Model Fitting Dose-response Curves. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • MDPI. (n.d.). Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025). Biphasic Equation. Retrieved from [Link]

  • Carolina Biological Supply Company. (n.d.). How to Perform Serial Dilutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Best practice in therapeutic drug monitoring. Retrieved from [Link]

  • Medilex. (2023). Reference Ranges for Drug Concentrations. Retrieved from [Link]

  • ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Pharmacodynamic principles and target concentration intervention. Retrieved from [Link]

  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Retrieved from [Link]

  • Project Euclid. (n.d.). Optimal designs for dose response curves with common parameters. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guideline for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the oral bioavailability of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists facing challenges with the oral delivery of poorly soluble drug candidates. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to navigate the complexities of preclinical drug development.

Part 1: Frequently Asked Questions (FAQs) & Initial Compound Assessment

This section addresses the foundational questions a researcher might have when beginning work with a new chemical entity like N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

Question: What is N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and why should I be concerned about its bioavailability?

Answer: N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (CAS 342417-04-3) is a chemical reagent used in the synthesis of neurokinin (NK) 1 and NK3 receptor antagonists, which have potential applications in treating conditions like depression.[1] Like many novel chemical entities developed in modern drug discovery, its molecular structure suggests high lipophilicity and potentially low aqueous solubility.[2] It is estimated that up to 90% of drug candidates in the development pipeline face solubility challenges.[3] Poor solubility is a primary cause of low and erratic oral bioavailability, which can lead to insufficient drug concentration at the target site and, ultimately, therapeutic failure.[4][5] Therefore, addressing bioavailability early is critical for the successful development of this compound class.[2]

Question: How do I classify my compound to understand its primary absorption barrier?

Answer: The Biopharmaceutics Classification System (BCS) is the essential framework for this purpose. It categorizes drugs based on their aqueous solubility and intestinal permeability.[2]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given the structural characteristics of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, it is highly probable that it falls into BCS Class II or IV . The rate-limiting step for absorption of BCS Class II drugs is dissolution.[6][7] For these compounds, enhancing solubility and dissolution rate is the most direct path to improving oral bioavailability.[6][8]

Question: What initial in vitro assays should I run to confirm my compound's challenges?

Answer: Before initiating extensive formulation work or animal studies, a few key in vitro assays can provide a clear picture of the challenges ahead:

  • Kinetic and Thermodynamic Solubility Testing: Determine the compound's solubility in physiologically relevant media (e.g., simulated gastric and intestinal fluids at pH 1.2, 4.5, and 6.8). According to BCS criteria, a drug is considered poorly soluble if its highest dose strength is not soluble in 250 mL of aqueous media across this pH range.[2]

  • Caco-2 Permeability Assay: This cell-based assay is the gold standard for predicting intestinal permeability. It measures the rate of drug transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[9][10] This will help you distinguish between a BCS Class II (high permeability) and Class IV (low permeability) compound.

  • In Vitro Metabolic Stability: Using liver microsomes or hepatocytes, this assay assesses the compound's susceptibility to first-pass metabolism.[9] Extensive metabolism can significantly reduce bioavailability independent of absorption.

Part 2: Troubleshooting Guide for Poor In Vivo Performance

This section is structured to address the most common and critical issue encountered in early development: poor results from the first animal pharmacokinetic (PK) studies.

Core Problem: "We are observing low and variable plasma concentrations of our N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide derivative in a rat PK study. What are the potential causes and how do we troubleshoot this?"

Answer: This is a classic challenge for poorly soluble compounds. Low and variable exposure points to issues with solubility, dissolution, and/or permeability. The following workflow provides a systematic approach to diagnose and solve the problem.

G cluster_0 Phase 1: Problem Diagnosis cluster_1 Phase 2: Strategy Implementation A Initial Observation: Low & Variable Plasma Exposure in Rat PK Study B Step 1: Re-evaluate Compound & Formulation Properties A->B C Is the compound fully solubilized in the dosing vehicle? B->C D Did the compound precipitate upon dosing into the GI tract? C->D Yes G Strategy A: Enhance Dissolution Rate (Primary Approach for BCS Class II) C->G No H Strategy B: Maintain Solubilization In Vivo C->H No E Is intestinal permeability a co-limiting factor (BCS Class IV)? D->E No J Select & Develop Enabling Formulation: - Nanosuspension - Amorphous Solid Dispersion (ASD) - Lipid-Based System (SEDDS/SMEDDS) D->J Yes I Strategy C: Address Permeability (For BCS Class IV) E->I Yes E->J No G->J H->J I->J K Re-evaluate in Animal PK Study J->K

Caption: Troubleshooting Workflow for Poor Oral Bioavailability.
Detailed Q&A for the Troubleshooting Workflow:

Question: How do I check if my compound was fully solubilized in the dosing vehicle? (Step 1)

Answer: Visual inspection is the first step. Your dosing formulation should be a clear solution. If you are using a suspension, ensure it is homogenous and easily re-suspendable. However, visual clarity can be misleading. It is critical to measure the concentration of the dosing solution/suspension before administration to confirm the intended dose was prepared correctly. For suspensions, particle size analysis is also crucial, as large particles will dissolve very slowly.[11][12][13]

Question: My compound was dissolved in a co-solvent system (e.g., PEG 400/water), but bioavailability is still poor. Why? (See Diamond C)

Answer: This is a common pitfall. While co-solvents can dissolve the drug in the formulation, the solvent quickly disperses upon entering the aqueous environment of the stomach.[14] This can cause the drug to rapidly precipitate into a poorly soluble, often large, crystalline form, leading to minimal absorption. This is known as "in vivo precipitation." The solution is not to find a better solvent, but to employ a formulation strategy that enhances the dissolution rate of the solid particles or keeps the drug solubilized in the gut.[15]

Question: How do I select the right formulation strategy? (Leading to J)

Answer: The choice of an enabling formulation technology depends on the compound's physicochemical properties, the required dose, and its BCS classification.

Formulation Strategy Mechanism of Action Best Suited For Potential Challenges
Particle Size Reduction (Nanosuspension) Increases surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[16][17]BCS Class II compounds; highly crystalline, high-melting-point drugs.Physical instability (particle growth); requires specialized equipment (homogenizers, mills).[18]
Amorphous Solid Dispersion (ASD) Disperses the drug in an amorphous (high-energy) state within a polymer matrix, avoiding the need to overcome crystal lattice energy for dissolution.[3][19][20]Compounds that can be made amorphous; can achieve supersaturation in the gut.[19]Physical instability (recrystallization); polymer selection is critical; potential for drug-polymer interactions.[20][21]
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid/surfactant mixture. The formulation self-emulsifies in the GI tract to form fine droplets, keeping the drug in solution.[22][23]Lipophilic (high logP) compounds; can enhance lymphatic transport, avoiding first-pass metabolism.[24][25]High excipient load; potential for GI side effects; drug may precipitate from the emulsion.

Part 3: Key Experimental Protocols

This section provides condensed, step-by-step methodologies for preparing and evaluating common formulations.

Protocol 1: Preparation of a Nanosuspension via Wet Media Milling

Objective: To reduce the particle size of the crystalline drug to the sub-micron range to enhance dissolution velocity.

Methodology:

  • Slurry Preparation: Prepare a pre-suspension of the N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide derivative (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1-2% w/v of a polymer like HPMC or a surfactant like Poloxamer 188).

  • Milling: Introduce the slurry into a laboratory-scale media mill charged with milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).

  • Processing: Mill at a controlled temperature (e.g., 5-10°C to dissipate heat) for a specified duration (e.g., 2-8 hours). Collect samples periodically.

  • Analysis: Measure the particle size distribution of the samples using laser diffraction or dynamic light scattering (DLS) until the desired size (e.g., D90 < 500 nm) is achieved and stable.

  • Separation: Separate the nanosuspension from the milling media via sieving.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To create a molecular dispersion of the amorphous drug in a polymer matrix.

Methodology:

  • Solution Preparation: Dissolve the drug and a stabilizing polymer (e.g., PVP-VA, HPMC-AS) in a common volatile organic solvent (e.g., acetone, methanol, or a mixture). A typical drug loading is 10-40%.

  • Spray Drying: Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer. Key parameters to control are inlet temperature, solution feed rate, and atomization gas flow.

  • Powder Collection: Collect the resulting ASD powder using a cyclone separator.

  • Characterization:

    • Confirm Amorphous Nature: Use Differential Scanning Calorimetry (DSC) to check for the absence of a melting endotherm and the presence of a single glass transition temperature (Tg).

    • Assess Homogeneity: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

    • Evaluate Performance: Conduct dissolution testing in simulated intestinal fluids to observe for supersaturation and precipitation kinetics compared to the crystalline drug.

Part 4: In Vivo Study Design & Considerations

Question: What is the best preclinical species for an oral bioavailability study?

Answer: The rat is the most common species for initial PK screening due to cost and ethical considerations. However, for bioavailability, other species may be more predictive of human outcomes. The dog is frequently used as a second species. The pig, particularly the minipig, is gaining recognition as a highly suitable model due to the anatomical and physiological similarities of its gastrointestinal tract to that of humans.[26][27] The choice of species can be critical, and data from multiple species provides a more robust dataset for human dose prediction.[28][29]

Question: My formulation performs well in dissolution tests, but still fails in vivo. What could be the reason?

Answer: This highlights the "in vitro-in vivo correlation (IVIVC)" gap.[30] Several factors could be at play:

  • Precipitation Kinetics: Your formulation might achieve supersaturation in vitro, but the drug could be precipitating too quickly in vivo before it can be absorbed. Including a precipitation inhibitor (a secondary polymer) in your formulation can help.[31]

  • First-Pass Metabolism: High hepatic or intestinal metabolism can eliminate the drug before it reaches systemic circulation. An IV dosing arm in your PK study is essential to calculate absolute bioavailability and distinguish absorption issues from clearance issues.

  • Transporter Effects: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the lumen. This would be indicated by a low permeability classification from a Caco-2 assay showing a high efflux ratio.[32]

  • GI Tract Conditions: Factors like GI transit time, local pH, and the presence of food can significantly impact drug absorption and are not always fully captured by simple in vitro tests.[22]

The following diagram illustrates the decision-making process for selecting a bioavailability enhancement strategy.

G cluster_0 Advanced Formulation Strategies A Start: Poorly Soluble Compound (e.g., N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide) B Is the compound ionizable (acidic/basic)? A->B C Attempt Salt Formation B->C Yes F Is the compound highly lipophilic (LogP > 3)? B->F No D Is the salt form sufficiently soluble & stable? C->D E Proceed with Salt Form D->E Yes D->F No G Lipid-Based System (LBDDS) is a strong candidate. (e.g., SEDDS/SMEDDS) F->G Yes H Is the compound crystalline with a high melting point? F->H No L Evaluate all viable strategies in parallel via in vitro dissolution/permeation testing. G->L I Nanosuspension is a strong candidate. H->I Yes J Can the compound be made amorphous & stabilized? H->J No I->L K Amorphous Solid Dispersion (ASD) is a strong candidate. J->K Yes J->L No K->L

Sources

Validation & Comparative

A Comparative Guide to NK1 Receptor Antagonists: Evaluating N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Neurokinin-1 (NK1) receptor antagonists, with a special focus on the evaluation of a novel compound, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, against clinically approved and widely researched agents such as Aprepitant, Rolapitant, and Maropitant. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NK1 receptor pharmacology and the development of new antiemetic, anxiolytic, and anti-inflammatory therapeutics.

Introduction: The Neurokinin-1 Receptor and Its Therapeutic Significance

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathological processes, including the regulation of mood, stress responses, inflammation, pain transmission, and, most notably, the emetic reflex.[1][2] Blockade of the NK1 receptor has proven to be a highly effective strategy for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4][5]

The therapeutic landscape of NK1 receptor antagonists is dominated by a few well-characterized molecules. This guide will use these established agents as benchmarks for the evaluation of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, a compound identified in patent literature as a potential NK1 receptor antagonist. Due to the limited publicly available data on this specific molecule, we will outline a comprehensive, field-proven workflow for its characterization and direct comparison with existing drugs.

The Competitive Landscape: A Snapshot of Key NK1 Antagonists

A thorough understanding of the existing NK1 antagonists is crucial for contextualizing the potential of a new chemical entity (NCE). The following table summarizes the key features of the most prominent NK1 receptor antagonists.

Compound Status Primary Indications Mechanism of Action Key Features
Aprepitant Approved (Human)CINV, PONV[3][6][7]Selective NK1 Receptor Antagonist[3][5][6]Oral formulation; extensive clinical data available.[3][8]
Fosaprepitant Approved (Human)CINV[9]Prodrug of Aprepitant[9]Intravenous formulation for acute settings.[9]
Rolapitant Approved (Human)Delayed CINV[4]Selective NK1 Receptor Antagonist[4]Long half-life, effective for delayed emesis.[1]
Maropitant Approved (Veterinary)Emesis, Motion Sickness in dogs and cats[1]Selective NK1 Receptor AntagonistBroad-spectrum antiemetic in veterinary medicine.[1]
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide Preclinical/ResearchPutative NK1 AntagonistPutative NK1 Receptor AntagonistLimited publicly available data.

A Roadmap for Characterization: Evaluating N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

The following sections detail a logical, stepwise approach to fully characterize N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and compare its performance against the established antagonists.

In Vitro Characterization: Establishing Potency, Selectivity, and Mechanism of Action

The initial phase of evaluation focuses on in vitro assays to determine the compound's fundamental pharmacological properties.

Objective: To determine the binding affinity (Ki) of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide for the NK1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled NK1 antagonist (e.g., [³H]-Aprepitant) and varying concentrations of the unlabeled test compound (N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide) and reference compounds (Aprepitant, Rolapitant).

  • Separation and Detection: Separate bound from unbound radioligand via rapid filtration. Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Expected Outcome: A lower Ki value for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide compared to the reference compounds would indicate a higher binding affinity for the NK1 receptor.

Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

Protocol:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human NK1 receptor in 96- or 384-well microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide or reference antagonists.

  • Agonist Stimulation and Measurement: Stimulate the cells with a fixed concentration of Substance P (EC80) and measure the change in fluorescence intensity in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Determine the IC50 values for the inhibition of the Substance P-induced calcium signal.

Expected Outcome: A potent antagonist will exhibit a low IC50 value, indicating its effectiveness in blocking the downstream signaling of the NK1 receptor.

G cluster_0 NK1 Receptor Signaling Pathway Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release Ca2+ Release ER->Ca2+ Release Antagonist Antagonist Antagonist->NK1 Receptor Blocks

Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetic Profile

Successful in vitro characterization warrants progression to in vivo models to assess the compound's efficacy and pharmacokinetic properties in a physiological context.

Objective: To evaluate the antiemetic efficacy of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in a relevant animal model.

Protocol (Cisplatin-Induced Emesis in Ferrets or Musk Shrews):

  • Animal Acclimatization: Acclimate ferrets or musk shrews to the experimental conditions.

  • Compound Administration: Administer N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide or a reference antagonist (e.g., Aprepitant, Maropitant) at various doses via the desired route (e.g., oral, intravenous).

  • Emetogen Challenge: After a predetermined pre-treatment time, administer a highly emetogenic dose of cisplatin.

  • Observation: Observe the animals for a defined period (e.g., 24-72 hours) and record the number of retches and vomits.

  • Data Analysis: Compare the emetic episodes in the compound-treated groups to the vehicle-treated control group.

Expected Outcome: A significant reduction in the number of emetic episodes in the group treated with N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide would demonstrate its in vivo antiemetic efficacy.

G cluster_workflow In Vivo Antiemetic Efficacy Workflow A Animal Acclimatization B Dosing Groups: - Vehicle Control - Reference Antagonist - Test Compound (Multiple Doses) A->B C Compound Administration (e.g., Oral Gavage) B->C D Emetogen Challenge (e.g., Cisplatin Injection) C->D E Observation Period (Record Retching & Vomiting) D->E F Data Analysis (Comparison to Vehicle) E->F G Efficacy Determination F->G

Caption: Experimental Workflow for In Vivo Antiemetic Efficacy Testing.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

Protocol (Rodent PK Study):

  • Compound Administration: Administer a single dose of the compound to rodents (e.g., rats, mice) via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Expected Outcome: The PK profile will provide critical information on the compound's duration of action and suitability for a desired dosing regimen. A long half-life, similar to Rolapitant, might suggest efficacy in delayed CINV.[1]

Comparative Data Summary and Future Directions

The following table should be populated with experimental data as it is generated for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide to allow for a direct and objective comparison with the established NK1 antagonists.

Parameter Aprepitant Rolapitant Maropitant N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide
NK1 Binding Affinity (Ki, nM) ~0.1~0.7~0.5To be determined
Functional Antagonism (IC50, nM) ~0.2~1.0~1.5To be determined
In Vivo Efficacy (ED50, mg/kg) Varies by modelVaries by model~1.0 (dogs)To be determined
Half-life (t½, hours) 9-13 (human)~180 (human)[1]~6-8 (dogs)To be determined
Oral Bioavailability (%) ~60-65 (human)Not specified20-30 (dogs)To be determined

Conclusion

While N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is structurally positioned as a potential NK1 receptor antagonist, a comprehensive experimental evaluation is required to validate its activity and therapeutic potential. The outlined workflow provides a robust framework for its characterization, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies. The data generated from these experiments will be essential in determining whether this novel compound offers any advantages over existing therapies, such as improved potency, a more favorable pharmacokinetic profile, or a better safety margin. Continued research and development in this area are crucial for advancing the treatment of emesis and other NK1-mediated disorders.

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A Comparative Guide to Nicotinamide-Based Neurokinin-1 (NK1) Receptor Antagonists: Featuring Netupitant and its Precursor, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of nicotinamide-based neurokinin-1 (NK1) receptor antagonists, with a primary focus on Netupitant. We will explore its performance in relation to other key analogs, supported by experimental data. Additionally, we will shed light on its crucial synthetic intermediate, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide , and its pivotal role in the generation of this potent therapeutic agent.

Introduction: From a Key Intermediate to a Potent Antagonist

In the landscape of pharmaceutical synthesis, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is a testament to the precision of medicinal chemistry. N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (CAS: 342417-04-3) serves as a prime example of such a critical building block.[1][2] While this compound itself is a reagent and not intended for direct therapeutic use, its molecular framework is fundamental to the synthesis of Netupitant, a highly selective and potent NK1 receptor antagonist.[3][4]

Nicotinamide, a form of vitamin B3, and its derivatives have emerged as versatile scaffolds in drug discovery, demonstrating a wide range of biological activities.[5] In the context of neuropharmacology, the modification of the nicotinamide core has led to the development of potent antagonists targeting the NK1 receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a key player in the signaling pathways associated with nausea, vomiting, and pain.[6][7] Consequently, NK1 receptor antagonists have become a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[6]

This guide will delve into the comparative pharmacology of Netupitant, placing it alongside other significant nicotinamide-based NK1 receptor antagonists. We will examine their binding affinities, functional potencies, and pharmacokinetic profiles, providing a comprehensive resource for researchers in the field.

The Role of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in the Synthesis of Netupitant

The synthesis of Netupitant from its key intermediate, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, involves a multi-step process that highlights the strategic chemical transformations necessary to achieve the final, pharmacologically active molecule. The structural journey from the intermediate to the final drug underscores the importance of a stable and high-quality starting material for efficient and reliable drug manufacturing.[8][9]

Below is a simplified representation of the synthetic pathway:

Netupitant Synthesis Intermediate N-(tert-butyl)-6-chloro-4- (o-tolyl)nicotinamide Step1 Multi-step synthesis Intermediate->Step1 Key Precursor Netupitant Netupitant Step1->Netupitant Final Product

Caption: Synthetic pathway from N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide to Netupitant.

Comparative Performance of Nicotinamide-Based NK1 Receptor Antagonists

The efficacy of an NK1 receptor antagonist is determined by several key parameters, including its binding affinity (Ki), functional inhibitory potency (IC50), and its pharmacokinetic profile. Below is a comparative summary of Netupitant and other prominent nicotinamide-based NK1 receptor antagonists.

Table 1: In Vitro Potency of Selected NK1 Receptor Antagonists

CompoundTargetAssay TypeKi (nM)IC50 (nM)Cell LineReference(s)
Netupitant Human NK1Radioligand Binding0.95-CHO cells[10]
Aprepitant Human NK1Radioligand Binding0.12--[10]
Rolapitant Human NK1Radioligand Binding0.66--[10]
VapreotideGuinea-pig NK1Radioligand Binding-330Bronchial tissue[11]

Note: Ki and IC50 values can vary depending on the specific assay conditions. For a direct comparison of inhibitor potencies, the Ki value is generally preferred as it represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration.[12][13]

Table 2: Comparative Pharmacokinetic Profiles of Oral NK1 Receptor Antagonists

ParameterNetupitantAprepitantRolapitant
Bioavailability >60% (estimated)~60-65%High
Protein Binding >99%>95%Not specified
Metabolism Primarily CYP3A4Primarily CYP3A4Not specified
Elimination Half-life 88 hours9-13 hours160 hours
Reference(s) [1][6][7]

Structure-Activity Relationship (SAR) Insights

The pyridine core of nicotinamide is a critical structural motif for the activity of these NK1 receptor antagonists. Structure-activity relationship studies have revealed that substitutions on the pyridine ring significantly influence binding affinity and selectivity. For instance, the presence of bulky and lipophilic groups, such as the o-tolyl and tert-butyl moieties in the precursor molecule, are often crucial for effective interaction with the receptor's binding pocket.[5][14] The specific arrangement of these substituents dictates the compound's ability to competitively block the binding of Substance P.[15][16]

Experimental Methodologies for Characterizing NK1 Receptor Antagonists

To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for the key in vitro assays used to evaluate the performance of nicotinamide-based NK1 receptor antagonists.

Radioligand Binding Assay for NK1 Receptor

This assay quantifies the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.[17][18][19][20]

Experimental Workflow:

Radioligand Binding Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Receptor Preparation (e.g., cell membranes expressing NK1) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Radioligand (e.g., [3H]-Substance P) Radioligand->Incubate TestCompound Test Compound (e.g., Netupitant) TestCompound->Incubate Separate Separate Bound and Free Radioligand (e.g., filtration) Incubate->Separate Detect Detect Radioactivity (Scintillation Counting) Separate->Detect Analyze Calculate Ki value Detect->Analyze

Caption: Workflow for a radioligand binding assay to determine NK1 receptor affinity.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-Substance P), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12][21]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the Substance P-induced increase in intracellular calcium levels, which is a downstream signaling event of NK1 receptor activation.[22][23][24][25][26]

Experimental Workflow:

Calcium Mobilization Assay cluster_0 Cell Preparation cluster_1 Compound Addition cluster_2 Measurement & Analysis Cells Cells expressing NK1 Receptor DyeLoading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cells->DyeLoading AddAntagonist Add Test Compound (Antagonist) DyeLoading->AddAntagonist AddAgonist Add Substance P (Agonist) AddAntagonist->AddAgonist Measure Measure Fluorescence (e.g., FLIPR) AddAgonist->Measure Analyze Calculate IC50 value Measure->Analyze

Caption: Workflow for a calcium mobilization assay to assess NK1 receptor antagonism.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the human NK1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Incubation: Incubate the cells to allow for de-esterification of the dye.

  • Antagonist Addition: Add varying concentrations of the test compound (antagonist) to the wells.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, stimulate the cells with a fixed concentration of Substance P (agonist).

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).

Conclusion

The journey from a synthetic intermediate like N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide to a clinically effective drug such as Netupitant exemplifies the intricate process of modern drug development. This guide has provided a comparative analysis of Netupitant with other nicotinamide-based NK1 receptor antagonists, highlighting its favorable pharmacokinetic profile and potent in vitro activity. The detailed experimental protocols and SAR insights offer a valuable resource for researchers and scientists working to advance the field of neuropharmacology and develop next-generation therapeutics. The continued exploration of the nicotinamide scaffold holds significant promise for the discovery of novel modulators of a wide range of biological targets.

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A Researcher's Guide to Validating PARP Inhibitor Bioactivity: A Comparative Analysis of Olaparib

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Drug Development Professionals and Cancer Researchers

This guide provides a comprehensive framework for validating the bioactivity of Poly (ADP-ribose) polymerase (PARP) inhibitors, using the well-characterized clinical agent, Olaparib, as a primary example. We will objectively compare its performance with other notable PARP inhibitors and provide detailed experimental protocols to support in-house validation studies.

Introduction: The Critical Role of PARP in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial players in the cellular response to DNA damage.[1][2] PARP1 acts as a first responder, detecting single-strand breaks (SSBs) in DNA and initiating their repair.[2][3] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more complex double-strand breaks (DSBs)—homologous recombination (HR)—is defective.[4][5] These cancer cells become heavily reliant on PARP-mediated repair for survival.

PARP inhibitors exploit this dependency through a concept known as synthetic lethality.[3][6] By blocking PARP's enzymatic activity, SSBs are not repaired efficiently.[6] During DNA replication, these unrepaired SSBs lead to the collapse of replication forks and the formation of DSBs.[2] In BRCA-deficient cells that cannot properly repair DSBs, this accumulation of DNA damage triggers cell death.[3][6] This targeted approach allows for the selective killing of cancer cells while sparing healthy cells with functional HR pathways.[3] Olaparib (marketed as Lynparza) was the first PARP inhibitor to receive FDA approval and is used for the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers.[4][5]

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of action for Olaparib and other PARP inhibitors involves competitive inhibition at the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2.[7][8] This blocks the synthesis of poly (ADP-ribose) (PAR) chains, a key step in recruiting other DNA repair factors.[3]

However, a critical aspect of their efficacy is "PARP trapping."[9][10] The inhibitor-bound PARP enzyme remains trapped on the DNA at the site of the break, forming a cytotoxic PARP-DNA complex.[9] This physical obstruction is more cytotoxic than the mere inhibition of PARP's catalytic activity.[8] The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA.[8][10]

Caption: Mechanism of Olaparib-induced synthetic lethality.

Comparative Bioactivity of PARP Inhibitors

While several PARP inhibitors are now clinically approved, they exhibit differences in their biochemical potency, PARP trapping ability, and clinical efficacy.[10][11] Below is a comparison of Olaparib with other widely used PARP inhibitors.

InhibitorTarget(s)IC50 (Cell-Free)Relative PARP Trapping PotencyKey Clinical Indications[4][12][13]
Olaparib PARP1/2~5 nM (PARP1), ~1 nM (PARP2)[7]Moderate[10]Ovarian, Breast, Prostate, Pancreatic Cancer
Rucaparib PARP1/2/3Varies by studyModerate[10]Ovarian, Prostate Cancer
Niraparib PARP1/2Varies by studyHigh[10]Ovarian Cancer
Talazoparib PARP1/2Varies by studyVery High (~100x Olaparib)[10]Breast, Prostate Cancer

Note: IC50 values can vary significantly between different assays and experimental conditions. The values presented are representative. The cytotoxicity of these inhibitors often correlates more strongly with their PARP-trapping ability than their catalytic inhibition.[8] For instance, Talazoparib is a significantly more potent PARP trapper than Olaparib and demonstrates high cytotoxicity.[10]

A network meta-analysis of clinical trials in ovarian cancer suggested no significant difference in progression-free survival among Olaparib, Niraparib, and Rucaparib.[14] However, Olaparib was associated with fewer grade 3 or higher adverse events compared to the other two.[14]

Experimental Protocols for Bioactivity Validation

Validating the bioactivity of a PARP inhibitor requires a multi-faceted approach, from confirming target engagement in a cellular context to quantifying the downstream effects on cell viability.

Workflow for PARP Inhibitor Validation

Validation_Workflow Start Start: Compound Synthesis CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Start->CETSA Confirm Intracellular Binding Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) CETSA->Cell_Viability Assess Functional Consequence IC50_Determination IC50 Determination (Potency) Cell_Viability->IC50_Determination Quantify Potency Endpoint Endpoint: Validated Bioactivity IC50_Determination->Endpoint

Caption: High-level workflow for validating PARP inhibitor bioactivity.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[17][18]

Objective: To confirm that the test compound binds to PARP1 in intact cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-436, which is BRCA1 deficient)

  • Test compound (e.g., Olaparib at 10 µM) and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Equipment: PCR thermocycler, centrifuges, equipment for Western blotting or AlphaScreen.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or DMSO for 1 hour at 37°C.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 67°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 25°C.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]

  • Detection: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

  • Analysis: Analyze the amount of soluble PARP1 in each sample. This can be done via quantitative Western blotting or a higher-throughput method like AlphaScreen.[19] A successful result will show a higher amount of soluble PARP1 at elevated temperatures in the compound-treated samples compared to the DMSO control, indicating thermal stabilization upon binding.[19]

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

To quantify the cytotoxic or cytostatic effect of the PARP inhibitor, a cell viability assay is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.[20][21]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the PARP inhibitor in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., a BRCA-deficient line like HCC-1937 and a BRCA-proficient line like MDA-MB-231 for comparison).[22]

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings.[21]

  • CellTiter-Glo® Reagent.[20]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into the wells of an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.[21]

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., Olaparib, from 0.01 µM to 50 µM). Add the compounds to the cells and incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[21]

  • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[21] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[20][21]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition: Record the luminescence using a plate reader.[23]

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value. A lower IC50 value indicates higher potency. In most breast cancer cell lines, Olaparib demonstrates IC50 values in the low micromolar range (e.g., 4.2 to 19.8 µM in an MTT assay).[22]

Conclusion and Future Directions

The validation of a PARP inhibitor's bioactivity is a systematic process that confirms its mechanism of action and quantifies its potency. By employing assays such as CETSA for target engagement and robust cell viability assays like CellTiter-Glo®, researchers can generate the critical data needed to advance promising compounds. As demonstrated, while Olaparib is a potent and effective drug, the landscape of PARP inhibitors is diverse, with newer agents showing different trapping potencies which may translate to different clinical outcomes.[8][10] Future research will continue to focus on developing next-generation inhibitors with improved selectivity and on identifying novel combination therapies to overcome resistance.[10][12]

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A Comparative Guide to the Efficacy of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological efficacy of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and its clinically relevant derivatives, primarily focusing on their emerging role as potential anti-cancer agents. While N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a key synthetic intermediate, this guide will focus on the efficacy of its final drug products, Netupitant and Fosnetupitant, in various cancer cell lines. A comparative analysis with other prominent neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant and Rolapitant, is included to provide a broader context for researchers, scientists, and drug development professionals.

Introduction: From Synthetic Intermediate to Therapeutic Agent

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a crucial chemical building block in the synthesis of Netupitant, a selective antagonist of the neurokinin-1 (NK-1) receptor. Netupitant, and its intravenous prodrug Fosnetupitant, are clinically approved in combination with Palonosetron for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] The primary mechanism for this antiemetic effect is the blockade of substance P, a neuropeptide that mediates emesis by binding to NK-1 receptors in the central nervous system.[3]

Recent research, however, has unveiled a potential dual role for Netupitant, suggesting direct anticancer activity. This guide will explore this emerging therapeutic avenue, comparing the in vitro efficacy of Netupitant and other NK-1 receptor antagonists in various cancer cell lines.

The Dual Role of Netupitant: Antiemetic and Emerging Anticancer Agent

Established Role in CINV Management

Netupitant, as a component of AKYNZEO® (Netupitant/Palonosetron), has demonstrated significant efficacy in preventing both acute and delayed CINV in patients undergoing highly and moderately emetogenic chemotherapy.[1][4][5] Its high binding affinity for the NK-1 receptor and long plasma half-life contribute to its sustained antiemetic effect.[6] Fosnetupitant, being rapidly converted to Netupitant in the body, offers a parenteral alternative with comparable efficacy.[7][8]

Emerging Anticancer Efficacy of Netupitant

A recent pioneering study has illuminated the direct anticancer properties of Netupitant in breast cancer cell lines.[9][10] This research has provided the first evidence of Netupitant's ability to inhibit cancer cell proliferation and induce apoptosis, independent of its antiemetic function.

The study investigated the effects of Netupitant on the SK-BR-3 (HER2-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined.[2][11]

Cell LineCancer TypeNetupitant IC50 (µM)
SK-BR-3Breast Adenocarcinoma (HER2+)16.15 ± 4.25[9]
MDA-MB-231Triple-Negative Breast Cancer24.02 ± 4.19[9]

These findings demonstrate that Netupitant exhibits cytotoxic activity against different subtypes of breast cancer cells at micromolar concentrations.

Comparative Analysis with Other NK-1 Receptor Antagonists

The discovery of Netupitant's anticancer potential prompts a comparison with other drugs in its class, notably Aprepitant and Rolapitant, which have also been investigated for their antitumor properties.[12][13]

Aprepitant: A Precursor in Anticancer Research

Aprepitant, another clinically approved NK-1 receptor antagonist for CINV, has been more extensively studied for its direct anticancer effects across a wide range of malignancies.[14][15]

The following table summarizes the reported IC50 values for Aprepitant in different cancer cell lines. It is important to note that experimental conditions can vary between studies, potentially affecting the absolute IC50 values.

Cell LineCancer TypeAprepitant IC50 (µM)
SW480Colorectal CancerNot specified, but induced apoptosis[16]
Various GI Cancer CellsPancreatic, Gastric, ColonInhibits 100% of cells in a concentration-dependent manner[12]
Breast Cancer Cell LinesBreast Cancer>90 µM for normal breast epithelial cells, lower for cancer cells[14]
Acute Myeloid Leukemia CellsLeukemia10-fold lower than for lymphocytes[13]

While direct comparative studies with Netupitant are not yet available, the existing data suggests that both Netupitant and Aprepitant have promising, albeit potentially cell-line dependent, anticancer activity.

Rolapitant: Limited Data on Direct Anticancer Effects

Rolapitant is another NK-1 receptor antagonist used for CINV prevention.[4][17] However, to date, there is a lack of published studies specifically investigating its direct anticancer efficacy and IC50 values in cancer cell lines.

Mechanisms of Anticancer Action: Beyond NK-1 Receptor Blockade

The anticancer effects of NK-1 receptor antagonists appear to be multifaceted and may extend beyond simple receptor blockade.

Netupitant's Unique Mechanism: Targeting AGK and the PI3K/AKT/mTOR Pathway

The groundbreaking study on Netupitant revealed a novel mechanism of action for its anticancer activity.[9][10] Netupitant was found to target Acylglycerol Kinase (AGK), a lipid kinase overexpressed in breast cancer.[18] By inhibiting AGK, Netupitant suppresses the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and inhibits apoptosis.[19][20][21] This inhibition of the PI3K/AKT/mTOR pathway ultimately leads to the induction of apoptosis in breast cancer cells.[9]

Netupitant_Anticancer_Mechanism cluster_pathway PI3K/AKT/mTOR Pathway Netupitant Netupitant AGK Acylglycerol Kinase (AGK) Netupitant->AGK Inhibits PI3K PI3K AGK->PI3K Activates AKT AKT PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits NK1R_Antagonist_General_Mechanism cluster_effects Downstream Effects NK1R_Antagonist NK-1 Receptor Antagonist NK1R NK-1 Receptor NK1R_Antagonist->NK1R Blocks Proliferation Proliferation NK1R_Antagonist->Proliferation Inhibits Angiogenesis Angiogenesis NK1R_Antagonist->Angiogenesis Inhibits Metastasis Metastasis NK1R_Antagonist->Metastasis Inhibits Apoptosis_Inhibition Inhibition of Apoptosis NK1R_Antagonist->Apoptosis_Inhibition Promotes Apoptosis CancerCell Cancer Cell NK1R->CancerCell Promotes SubstanceP Substance P SubstanceP->NK1R Binds CancerCell->Proliferation CancerCell->Angiogenesis CancerCell->Metastasis CancerCell->Apoptosis_Inhibition

Caption: General anticancer mechanisms of NK-1 receptor antagonists.

Experimental Protocols for Efficacy Assessment

For researchers interested in investigating the anticancer efficacy of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide derivatives or other NK-1 receptor antagonists, the following are standard in vitro protocols.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, late apoptotic cells are Annexin V and PI positive, and necrotic cells are Annexin V negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

While N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide serves as a critical intermediate in the synthesis of Netupitant, it is the final drug product that has demonstrated therapeutic efficacy. The established role of Netupitant in managing CINV is now complemented by exciting new evidence of its direct anticancer activity, particularly in breast cancer cell lines. The proposed mechanism, involving the inhibition of AGK and the PI3K/AKT/mTOR pathway, opens new avenues for research and potential therapeutic applications.

Comparative analysis with Aprepitant suggests that the anticancer effects may be a class-wide property of NK-1 receptor antagonists, although the specific mechanisms and potency can vary. Further research is warranted to:

  • Investigate the anticancer efficacy of Netupitant and Fosnetupitant in a broader range of cancer cell lines.

  • Conduct head-to-head comparative studies of different NK-1 receptor antagonists to determine their relative potency and optimal applications.

  • Elucidate the detailed molecular mechanisms underlying the anticancer effects of these compounds in different cancer types.

  • Explore the potential for synergistic effects when combining NK-1 receptor antagonists with conventional chemotherapeutic agents or other targeted therapies.

The dual functionality of Netupitant as both a supportive care agent and a potential anticancer drug presents a compelling opportunity for drug repurposing and the development of novel cancer treatment strategies.

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A Researcher's Guide to Characterizing the Selectivity of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkpoint, but a fundamental necessity for developing safe and effective therapeutics. Off-target interactions can lead to unforeseen toxicities or confound the interpretation of efficacy studies, ultimately contributing to the high attrition rates in clinical trials.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the nicotinamide derivative, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, as a central case study.

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (CAS 342417-04-3) is documented as a key intermediate in the synthesis of neurokinin (NK) receptor antagonists, such as Netupitant, which are used to manage chemotherapy-induced nausea and depression.[3] While its primary utility is in chemical synthesis, its core structure, a substituted nicotinamide, is a privileged scaffold found in a multitude of biologically active compounds, including numerous kinase inhibitors.[4] This structural alert immediately prompts a critical question for any drug development professional: what is the broader biological interaction profile of this molecule? Should it, or any of its analogs, be considered for therapeutic development, a thorough understanding of its selectivity is paramount.

This guide is structured to provide a logical, tiered approach to selectivity profiling, moving from broad, high-throughput screening to more focused cellular validation. The experimental choices described herein are grounded in the principles of robust assay design and data interpretation, empowering researchers to build a comprehensive selectivity profile for any novel compound.

Part 1: Foundational Selectivity Assessment - A Tiered Approach

A systematic investigation of cross-reactivity begins with broad screening against large panels of potential biological targets. This initial phase is designed to cast a wide net and identify any potential off-target "hits" that warrant further investigation.

Tier 1A: Kinome Profiling

The nicotinamide moiety is a well-established hinge-binding motif in many ATP-competitive kinase inhibitors. Therefore, the first essential step is to evaluate the compound's interaction profile across the human kinome. Dysregulation of kinase activity is implicated in a vast array of diseases, making kinases a common source of both therapeutic targets and off-target liabilities.[5][6]

A competition binding assay is a highly effective method for initial kinome-wide screening. It measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large number of kinases. This approach is independent of the kinase's activation state and can identify interactions with both active and inactive conformations.

G

Experimental Protocol: KINOMEscan® Competition Binding Assay

This protocol is based on the principles of the KINOMEscan® platform, a widely used service for kinase profiling.[7][8]

  • Compound Preparation: Solubilize N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in 100% DMSO to create a 100 mM stock solution. Prepare a working solution by diluting the stock to 100 µM in a suitable assay buffer.

  • Assay Setup: A panel of human kinases, expressed as fusions with a DNA tag, is used. In separate wells of a microtiter plate, combine the kinase-DNA fusion, an immobilized ligand that binds to the kinase active site, and the test compound (e.g., at a final concentration of 10 µM).

  • Competition: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing: Wash the plate to remove unbound components.

  • Quantification: The amount of kinase-DNA fusion captured by the immobilized ligand is quantified using qPCR with primers specific for the DNA tag.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The result is expressed as a percentage of inhibition. A lower signal indicates stronger binding of the test compound.

Tier 1B: GPCR Panel Screening

Given that derivatives of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide are known to target neurokinin receptors (which are G-protein coupled receptors, or GPCRs), it is crucial to screen for cross-reactivity against a broad panel of GPCRs.[3] Radioligand binding assays are the gold standard for this purpose, providing sensitive and direct measurement of a compound's ability to displace a known radiolabeled ligand from its receptor.[9][10]

G

Experimental Protocol: Radioligand Displacement Assay for GPCRs

This protocol outlines a general procedure for screening a compound against a panel of GPCRs.[11][12]

  • Reagent Preparation:

    • Membranes: Use prepared cell membranes from cell lines overexpressing the GPCR target of interest.

    • Radioligand: Select a suitable radiolabeled ligand for each GPCR target with known high affinity and specificity.

    • Test Compound: Prepare a dilution series of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in assay buffer.

  • Assay Reaction: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and the test compound or vehicle (DMSO).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of radioligand binding at each concentration of the test compound relative to the vehicle control.

Part 2: Hit Validation and Potency Determination

Any "hits" identified in the broad screening panels must be validated to confirm the interaction and to quantify the compound's potency. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Screening Results

The results from the initial screens should be tabulated to provide a clear overview of the compound's activity.

Table 1: Hypothetical Kinome Scan Data for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide at 10 µM

Kinase Target% Inhibition
CDK28%
MAPK112%
Kinase X 92%
PI3Kα5%
Kinase Y 88%
SRC15%
... (400+ other kinases)< 20%

Table 2: Hypothetical GPCR Binding Data for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide at 10 µM

GPCR Target% Inhibition
ADRB23%
DRD211%
Receptor Z 75%
OPRM17%
... (90+ other receptors)< 20%

From this hypothetical data, "Kinase X," "Kinase Y," and "Receptor Z" are identified as primary hits requiring follow-up IC50 determination.

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in DMSO, then dilute into the appropriate assay buffer.

  • Assay Performance: Perform the same kinase or GPCR binding assay as described in Tier 1, but using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Cellular Target Engagement and Functional Impact

Biochemical and binding assays are essential, but they do not fully recapitulate the complex environment inside a living cell. The final tier of selectivity profiling aims to confirm that the compound engages its putative off-targets in a cellular context and to understand the functional consequences of these interactions.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates.[13][14] It is based on the principle that a protein's thermal stability increases when it is bound to a ligand.[15]

G

Experimental Protocol: CETSA for Kinase X

This protocol describes a method to validate the binding of our test compound to "Kinase X" in a cellular environment.[16]

  • Cell Culture and Treatment: Culture a cell line known to express Kinase X to ~80% confluency. Treat the cells with a high concentration (e.g., 10-50 µM) of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble Kinase X at each temperature point by Western blotting using a specific antibody.

  • Data Interpretation: A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating stabilization upon binding.

Comparative Analysis and Conclusion

The ultimate goal of this workflow is to build a comprehensive selectivity profile that can be objectively compared against alternative compounds.

Table 3: Comparative Selectivity Profile

FeatureN-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamideAlternative Compound A
Primary Target (intended) NK1/NK3 Antagonist (Hypothesized)NK1/NK3 Antagonist
Kinase Off-Target Hits (>50% Inh. at 10 µM) Kinase X, Kinase YKinase Z
IC50 for Kinase X0.5 µM> 20 µM
IC50 for Kinase Y1.2 µM> 20 µM
GPCR Off-Target Hits (>50% Inh. at 10 µM) Receptor ZNone
IC50 for Receptor Z2.5 µM> 20 µM
Cellular Target Engagement (CETSA) Confirmed for Kinase X at 10 µMNot Applicable

This comparative table clearly demonstrates how a structured approach to cross-reactivity testing provides actionable data. In this hypothetical scenario, N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide displays significant off-target activity against two kinases and one GPCR, which is confirmed in a cellular context. In contrast, "Alternative Compound A" shows a much cleaner selectivity profile. This data would be critical for a go/no-go decision in a drug development program.

By employing this tiered, evidence-based approach, researchers can move beyond simple assumptions based on chemical structure and generate a robust, reliable selectivity profile. This commitment to rigorous preclinical characterization is essential for identifying compounds with the highest potential for clinical success and, ultimately, for delivering safer and more effective medicines to patients.

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The Pivotal Role of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide in the Landscape of Neurokinin Receptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 21, 2026 – In the intricate world of drug discovery, the exploration of molecular scaffolds that can effectively modulate therapeutic targets is a cornerstone of progress. This guide delves into the structure-activity relationship (SAR) of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, a key intermediate in the development of neurokinin (NK) receptor antagonists, particularly those targeting the NK1 and NK3 receptors. These receptors are implicated in a range of physiological processes, and their antagonists are under investigation for treating conditions such as depression, chemotherapy-induced nausea and vomiting, and menopausal vasomotor symptoms.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative analysis of this nicotinamide derivative and its analogs, supported by experimental data and detailed protocols.

The Neurokinin System: A Target for Therapeutic Intervention

The neurokinin family of peptides, including Substance P (SP) and Neurokinin B (NKB), exert their effects through three primary G-protein coupled receptors: NK1, NK2, and NK3.[3] The activation of these receptors is involved in pain transmission, inflammation, and the regulation of mood and hormonal pathways.[3] Consequently, the development of antagonists for these receptors has been a significant focus of pharmaceutical research.[4] Dual antagonism of NK1 and NK3 receptors is emerging as a particularly promising strategy for treating complex neurological disorders.[5]

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide: A Core Scaffold

The chemical entity N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, with CAS number 342417-04-3, serves as a foundational structure in the synthesis of potent neurokinin receptor antagonists.[6] Its structure features a central nicotinamide core, which is a derivative of niacin (vitamin B3), substituted at key positions to optimize its interaction with the target receptors. The strategic placement of the tert-butyl group, the chlorine atom, and the o-tolyl moiety is critical for its biological activity and serves as a template for further analog development.

Deconstructing the Structure-Activity Relationship

While specific, publicly available SAR data for a comprehensive library of direct analogs of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is limited, we can infer key relationships from broader studies on nicotinamide-based neurokinin antagonists and related heterocyclic compounds. The following sections dissect the probable contributions of each key structural feature.

The Nicotinamide Core: A Versatile Anchor

The nicotinamide scaffold provides a rigid framework for the presentation of various substituents in a defined spatial orientation. The amide functionality is crucial for establishing hydrogen bonding interactions within the receptor binding pocket.

The 4-Aryl Moiety: The Role of the o-Tolyl Group

The presence of an aryl group at the 4-position of the pyridine ring is a common feature in this class of compounds. The o-tolyl group, with its methyl substituent, likely engages in hydrophobic interactions within a specific sub-pocket of the NK1 and NK3 receptors. The ortho-positioning of the methyl group may induce a specific torsional angle between the pyridine and phenyl rings, which could be optimal for receptor binding.

Comparative Analysis:

To illustrate the importance of the 4-aryl substituent, we can draw parallels from SAR studies on other 4-arylpyridine derivatives. For instance, in a series of 4-(pyrazol-3-yl)-pyridines developed as JNK inhibitors, substitutions on the phenyl ring significantly impacted potency and selectivity.[7] While the target is different, this highlights the general principle that modifications to the 4-aryl group are a critical determinant of biological activity.

The 6-Chloro Substituent: Modulating Electronics and Binding

The chlorine atom at the 6-position of the nicotinamide ring is an electron-withdrawing group, which can influence the overall electronic properties of the molecule and potentially enhance binding affinity. It may also occupy a specific halogen-binding pocket within the receptor.

Comparative Analysis:

In the development of other heterocyclic compounds, the introduction of a chlorine atom has been shown to be crucial for activity. For example, in a series of 6-chloro-2-arylvinylquinolines with antimalarial activity, the chloro-substituent was a key feature of the most potent analogs.[5]

The N-tert-butyl Group: Impact on Potency and Pharmacokinetics

The bulky tert-butyl group on the amide nitrogen is likely to play a significant role in both potency and pharmacokinetic properties. It can provide a strong hydrophobic interaction with the receptor and may also shield the amide bond from metabolic degradation, thereby improving oral bioavailability.

Comparative Analysis:

The influence of N-alkyl substituents on the activity of nicotinamide derivatives has been explored in various contexts. For instance, in a series of N-phenylsulfonylnicotinamide derivatives as EGFR inhibitors, the nature of the substituent on the amide nitrogen was a key factor in determining potency.[8]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide and its analogs.

Synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide Analogs

A general synthetic route for this class of compounds starts from 6-chloronicotinic acid.[6] A key step involves the selective 1,4-addition of a Grignard reagent to introduce the aryl group at the 4-position, followed by oxidation.[6] The final amide formation can be achieved by coupling the resulting carboxylic acid with the appropriate amine.

Workflow for Analog Synthesis:

SynthesisWorkflow Start 6-Chloronicotinic Acid Step1 Grignard Addition (e.g., o-tolylmagnesium bromide) Start->Step1 Intermediate1 Dihydropyridine Intermediate Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 4-(o-tolyl)-6-chloronicotinic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., tert-butylamine, coupling agent) Intermediate2->Step3 Product N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide Step3->Product

Caption: General synthetic workflow for N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

Detailed Protocol for Amide Coupling:

  • To a solution of 4-(o-tolyl)-6-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (e.g., tert-butylamine) (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted nicotinamide derivative.

In Vitro Evaluation of NK1/NK3 Receptor Antagonism

The potency of the synthesized compounds as NK1 and NK3 receptor antagonists can be determined using in vitro binding and functional assays.[9]

Workflow for In Vitro Assays:

InVitroWorkflow Start Synthesized Analogs BindingAssay Radioligand Binding Assay (e.g., [3H]Substance P for NK1, [3H]SR142801 for NK3) Start->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization Assay) Start->FunctionalAssay DataAnalysis Data Analysis (IC50 / Ki Determination) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis

Caption: Workflow for in vitro evaluation of NK1/NK3 receptor antagonists.

Protocol for Radioligand Binding Assay:

  • Prepare cell membranes from a stable cell line expressing the human NK1 or NK3 receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]Substance P for NK1) and varying concentrations of the test compound.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Comparative Data and Future Directions

The following table summarizes hypothetical data for a series of analogs based on the N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide scaffold, illustrating potential SAR trends.

Compound R1 (N-substituent) R2 (4-Aryl) R3 (6-substituent) NK1 Ki (nM) NK3 Ki (nM)
1 tert-butylo-tolylCl1015
2 isopropylo-tolylCl2535
3 tert-butylphenylCl5070
4 tert-butylo-tolylF1520
5 tert-butylo-tolylOCH₃150200

This data is illustrative and intended to demonstrate potential SAR trends.

The development of dual NK1/NK3 receptor antagonists represents a promising avenue for the treatment of various central nervous system disorders. The N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide scaffold has proven to be a valuable starting point for the design of such agents. Future research should focus on synthesizing and testing a broader range of analogs to further refine the SAR and optimize the pharmacokinetic and pharmacodynamic properties of this important class of molecules.

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A Comparative Guide to the Synthesis of Netupitant Precursors: An In-Depth Analysis of "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide" as a Potential Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern antiemetic therapies, Netupitant, a selective neurokinin-1 (NK1) receptor antagonist, stands as a cornerstone for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] The efficient and scalable synthesis of this complex molecule is a critical concern for pharmaceutical manufacturing. A pivotal aspect of this synthesis lies in the strategic construction of its core pyridine scaffold and the introduction of its key substituents. This guide provides a comprehensive comparison of established synthetic routes to key Netupitant precursors, with a special focus on evaluating the potential of "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide" as a viable, alternative starting material.

Understanding the Core Challenge: The Synthesis of the Netupitant Backbone

The chemical structure of Netupitant, 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide, presents several synthetic hurdles.[3][4] The central aminopyridine ring is highly substituted, requiring precise control of regioselectivity during functionalization. The synthesis of the key intermediate, N-methyl-4-(o-tolyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine, is a frequent focal point of process optimization. This guide will dissect and compare established routes to this intermediate and propose a novel pathway originating from "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide."

Established Synthetic Routes to Key Netupitant Precursors

Current manufacturing processes for Netupitant, as disclosed in various patents, primarily revolve around the construction of the substituted pyridine ring followed by the amidation with the 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride side chain.[5] Two prominent routes for the synthesis of the key aminopyridine intermediate are outlined below.

Route A: The Hoffmann-La Roche Approach

This widely referenced method commences with 6-chloropyridin-3-amine and proceeds through a multi-step sequence to introduce the necessary substituents.

Experimental Protocol (Summarized from Patent Literature):

  • Protection: 6-chloropyridin-3-amine is reacted with di-tert-butyl dicarbonate ((Boc)2O) to yield tert-butyl (6-chloropyridin-3-yl)carbamate.

  • Ortho-iodination: The protected amine undergoes ortho-directed metalation followed by iodination to introduce an iodine atom at the 4-position.

  • Methylation: The carbamate is methylated to give tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate.

  • Deprotection: The Boc group is removed under acidic conditions to yield 6-chloro-4-iodo-N-methylpyridin-3-amine.

  • Suzuki Coupling: A Suzuki-Miyaura coupling reaction with o-tolylboronic acid introduces the o-tolyl group at the 4-position, affording 6-chloro-N-methyl-4-(o-tolyl)pyridin-3-amine.

  • Nucleophilic Aromatic Substitution: The chloro group at the 6-position is displaced by 1-methylpiperazine to furnish the key intermediate, N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine.

Data Summary for Route A:

StepKey TransformationReagentsTypical Yield
1Boc Protection(Boc)2O, Dioxane~78%
2-4Iodination & Deprotectionn-BuLi, I2; TFA~97% (over 2 steps)
5Suzuki Couplingo-tolylboronic acid, Pd(OAc)2, PPh3~55%
6Piperazine Substitution1-methylpiperazineHigh
Route B: An Alternative Patented Approach

Seeking to improve upon the initial synthesis, alternative routes have been developed. One such approach begins with 4-methoxy-3-nitropyridine, aiming for a more streamlined and cost-effective process.

Experimental Protocol (Summarized from Patent Literature):

  • Chlorination and Nitration: 4-methoxy-3-nitropyridine is converted to 2,4-dichloro-5-nitropyridine.

  • Selective Substitution: Reaction with 1-methylpiperazine selectively displaces the chlorine at the 2-position to give 1-(4-chloro-5-nitropyridin-2-yl)-4-methylpiperazine.

  • Suzuki Coupling: The remaining chlorine at the 4-position is subjected to a Suzuki coupling with o-tolylboronic acid.

  • Nitro Reduction: The nitro group is reduced to an amine, yielding 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine.

  • Methylation: The primary amine is methylated to give the final intermediate.

Data Summary for Route B:

StepKey TransformationReagentsTypical Yield
1-2Chlorination & SubstitutionPOCl3; 1-methylpiperazineModerate to Good
3Suzuki Couplingo-tolylboronic acid, Pd catalyst~80%
4Nitro ReductionFe/Acetic Acid~75%
5MethylationTrimethylorthoformate, LiAlH4Good

Proposed Synthetic Route via "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide"

Herein, we propose a novel synthetic pathway that utilizes "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide" as a strategic starting material. The rationale behind this approach is to leverage a pre-functionalized pyridine core, potentially simplifying the subsequent reaction sequence.

Diagram of Proposed Synthetic Pathway:

G A N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide B 6-chloro-4-(o-tolyl)nicotinamide A->B Amide Deprotection (e.g., Acid Hydrolysis) C 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide B->C Nucleophilic Substitution (1-methylpiperazine) D 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine C->D Hofmann Rearrangement E N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine D->E Reductive Amination (Formaldehyde, Reducing Agent)

Caption: Proposed synthesis of a key Netupitant intermediate.

Experimental Protocol (Proposed):

  • Synthesis of the Starting Material: "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide" can be synthesized via a Suzuki coupling between a suitable 4-halonicotinamide derivative and o-tolylboronic acid.[5][6] The N-tert-butyl group can be introduced by reacting 6-chloronicotinoyl chloride with tert-butylamine.

  • Amide Deprotection: The N-tert-butyl group is a robust protecting group. Its removal can be achieved under strong acidic conditions, such as refluxing in aqueous hydrochloric or sulfuric acid, to yield the primary amide, 6-chloro-4-(o-tolyl)nicotinamide.[7][8]

  • Nucleophilic Aromatic Substitution: The resulting primary amide would then undergo a nucleophilic aromatic substitution reaction with 1-methylpiperazine, displacing the chlorine atom at the 6-position to afford 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide.

  • Hofmann Rearrangement: The primary amide can be converted to the corresponding primary amine, 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, via a Hofmann rearrangement using reagents such as bromine and sodium hydroxide.

  • Reductive Amination: The final methylation step can be accomplished through reductive amination. The primary amine is treated with formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid to yield the target intermediate, N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine.

Comparative Analysis of Synthetic Routes

FeatureRoute A (Hoffmann-La Roche)Route B (Alternative Patent)Proposed Route
Starting Material 6-chloropyridin-3-amine4-methoxy-3-nitropyridineN-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide
Key Steps Ortho-iodination, Suzuki Coupling, Piperazine SubstitutionChlorination, Selective Substitution, Suzuki Coupling, Nitro ReductionAmide Deprotection, Piperazine Substitution, Hofmann Rearrangement
Potential Advantages Well-established and documented.Potentially more cost-effective starting material.Convergent approach with pre-installed o-tolyl group.
Potential Disadvantages Multi-step, use of organolithium reagents.Use of hazardous reagents (POCl3), multi-step.Requires harsh conditions for deprotection, Hofmann rearrangement can have variable yields.
Overall Plausibility High (industrially practiced)High (patented alternative)Moderate (requires experimental validation)

Conclusion

The established synthetic routes to Netupitant precursors, while effective, involve multiple steps and the use of challenging reagents. The proposed synthetic pathway starting from "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide" offers a conceptually different and potentially more convergent approach. The key challenges in this proposed route lie in the efficiency of the N-tert-butyl deprotection and the Hofmann rearrangement.

Further experimental investigation is warranted to validate this proposed route and to optimize the reaction conditions for each step. Should these steps prove to be high-yielding and scalable, this pathway could represent a valuable alternative for the synthesis of this critical antiemetic agent. The choice of the optimal synthetic route will ultimately depend on a careful evaluation of factors such as overall yield, process safety, cost of raw materials, and scalability for industrial production.

References

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]

  • Methods of making netupitant and intermediates thereof. (2017).
  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. (2024). National Institutes of Health. [Link]

  • N-tert-butyl-6-chloro-4-(4-fluoro-2-methylphenyl)nicotinamide. (n.d.). LookChem. [Link]

  • Evans, V., Mahon, M., & Webster, R. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron. [Link]

  • Netupitant. (2014). New Drug Approvals. [Link]

  • Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. (2017). ResearchGate. [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. (n.d.). Organic Chemistry Portal. [Link]

  • ChemInform Abstract: A Mild, Copper-Catalyzed Amide Deprotection Strategy: Use of tert-Butyl as a Protecting Group. (2014). ResearchGate. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide. (n.d.). Sandoo Pharma. [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of Nicotinamide-Based Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic from a laboratory benchtop to clinical application is fraught with challenges, primary among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides an in-depth analysis of establishing an in vitro to in vivo correlation (IVIVC), a critical framework in modern drug development.[1][2][3][4] While the initial compound of interest, "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide," is a key intermediate in the synthesis of neurokinin receptor antagonists, public domain data on its specific biological effects is scarce.[5][6]

Therefore, to robustly illustrate the principles of IVIVC, this guide will focus on a well-characterized, clinically evaluated nicotinamide derivative: KPT-9274 (Padnarsertib) . This first-in-class, orally bioavailable small molecule offers a compelling case study due to its dual mechanism of action and the availability of both preclinical and clinical data.

Introduction to the Target Compound: KPT-9274

KPT-9274 is a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[3][7]

  • PAK4: A serine/threonine kinase often overexpressed in various cancers, playing a crucial role in cell proliferation, survival, and migration.[7]

  • NAMPT: The rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular metabolism and energy production.[7][8] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway.[9]

The dual inhibition of these targets is hypothesized to produce a synergistic anti-tumor effect by simultaneously disrupting key signaling pathways and inducing metabolic collapse through energy depletion, leading to cell cycle arrest and apoptosis.[7]

In Vitro Evaluation: Establishing a Mechanistic Fingerprint

The primary objective of in vitro testing is to determine a compound's potency, mechanism of action, and initial spectrum of activity in a controlled cellular environment. For KPT-9274, a battery of assays is employed to characterize its dual-target effects.

A. Target Engagement & Potency:

  • NAMPT Enzymatic Assay:

    • Objective: To determine the direct inhibitory effect of KPT-9274 on NAMPT enzyme activity.

    • Methodology: A cell-free colorimetric assay using recombinant NAMPT enzyme is performed. The production of NAD+ is measured in the presence of varying concentrations of KPT-9274.[10][11]

    • Endpoint: Calculation of the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

  • PAK4 Protein Level Analysis:

    • Objective: To confirm KPT-9274's effect on PAK4 protein levels, as it is known to reduce its steady-state levels.[6]

    • Methodology: Cancer cell lines are treated with KPT-9274 for a specified duration (e.g., 72 hours). Cell lysates are then subjected to Western blot analysis using antibodies specific for PAK4.

    • Endpoint: Quantification of the reduction in PAK4 protein bands relative to a loading control (e.g., β-actin).

B. Cellular Effects:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®):

    • Objective: To assess the cytotoxic and cytostatic effects of KPT-9274 across a panel of cancer cell lines.

    • Methodology: Cancer cells (e.g., renal, triple-negative breast cancer, non-Hodgkin's lymphoma cell lines) are seeded in 96-well plates and treated with a dose range of KPT-9274 for 72 hours.[10] Viability is measured by assessing metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo®).[11]

    • Endpoint: Determination of IC50 values for cell growth inhibition.

  • Apoptosis and Cell Cycle Analysis:

    • Objective: To elucidate the mechanism of cell death and proliferation arrest.

    • Methodology: Treated cells are stained with markers like Annexin V (for apoptosis) and propidium iodide (for DNA content/cell cycle phase) and analyzed via flow cytometry.[10]

    • Endpoint: Quantification of the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Cellular NAD+ Level Measurement:

    • Objective: To confirm that the inhibition of NAMPT translates to a reduction in cellular NAD+ levels.

    • Methodology: Cancer cells are treated with KPT-9274 for various time points (e.g., 6, 24, 48 hours). Intracellular NAD+ levels are then measured using a luminescent-based assay (e.g., NAD/NADH-Glo™).[11]

    • Endpoint: Time- and dose-dependent reduction in cellular NAD+ concentrations.

InVitro_Workflow cluster_target Target Engagement cluster_cellular Cellular Assays cluster_endpoints Key In Vitro Endpoints T1 NAMPT Enzymatic Assay E1 Enzymatic IC50 T1->E1 Potency T2 PAK4 Western Blot E3 Mechanism of Action T2->E3 C1 Cell Viability (MTT) E2 Cellular IC50 C1->E2 Cytotoxicity C2 Apoptosis (Annexin V) C2->E3 C3 Cell Cycle (PI Stain) C3->E3 C4 NAD+ Level Assay C4->E3 Target Effect InVivo_Workflow cluster_model Model Development cluster_study Efficacy Study cluster_analysis Analysis & Endpoints M1 Cell Implantation (Immunodeficient Mice) M2 Tumor Growth & Randomization M1->M2 S1 Oral Dosing (KPT-9274 vs. Vehicle) M2->S1 S2 Monitor Tumor Volume & Body Weight S1->S2 A1 Pharmacokinetics (PK) (Plasma Drug Levels) S1->A1 A2 Pharmacodynamics (PD) (Tumor Biomarkers) S2->A2 Tumor Excision A3 Efficacy Endpoint (Tumor Growth Inhibition) S2->A3 A4 Safety Endpoint (Body Weight, Clinical Signs) S2->A4

Caption: Workflow for the in vivo evaluation of KPT-9274.

The Correlation: Connecting In Vitro Potency to In Vivo Efficacy

The ultimate goal of IVIVC in oncology is to use in vitro data to predict the in vivo drug exposure required for anti-tumor activity. [12][13]This is not a direct 1:1 correlation but a complex relationship influenced by the drug's PK/PD properties.

  • Exposure-Response Relationship: The core of the correlation lies in linking the in vitro cellular IC50 to the in vivo drug concentration maintained in the tumor over time. Anti-tumor activity is often observed when the trough plasma concentration (the lowest drug level between doses) or the average concentration in the tumor remains above the in vitro IC50 for a significant portion of the dosing interval.

  • The Role of Pharmacokinetics: A potent compound in vitro will fail in vivo if it has poor oral bioavailability, is rapidly metabolized, or does not achieve sufficient concentration at the tumor site. The PK data for KPT-9274, demonstrating its oral bioavailability, is essential for designing a dosing regimen that can achieve and maintain therapeutic concentrations. [14]

  • Biomarker Confirmation: The PD analysis serves as the mechanistic bridge. Observing target modulation (decreased PAK4 and NAD+) in tumors from treated animals at efficacious doses confirms that the in vivo anti-tumor effect is driven by the same mechanism of action identified in vitro. [15]

KPT-9274 has demonstrated significant tumor growth inhibition in multiple xenograft models, including triple-negative breast cancer and renal cell carcinoma. [10][15][16]For example, in an MDA-MB-231 breast cancer model, oral administration of KPT-9274 resulted in a nearly five-fold reduction in tumor volume compared to controls. [15]This efficacy is achieved at doses that produce plasma and tumor drug concentrations that bracket the in vitro IC50 values.

In contrast, while other NAMPT inhibitors like FK866 showed promising preclinical results, their clinical development was often hampered by a narrow therapeutic window, with dose-limiting toxicities occurring before robust efficacy could be achieved. [17]The dual-targeting nature of KPT-9274 may contribute to its efficacy at tolerable exposures. Furthermore, the strategy of co-administering niacin to rescue normal tissues (which can utilize niacin to produce NAD+ via the NAPRT1 enzyme) while still targeting NAPRT1-deficient tumors is a key clinical strategy to widen this therapeutic window. [3]

IVIVC_Model cluster_invitro In Vitro Data cluster_invivo In Vivo Study IV1 Cellular IC50 (e.g., 0.2 µM) PK Pharmacokinetics (Oral Dosing → Plasma Conc.) IV1->PK Target Exposure Level IV2 Mechanism of Action (NAD+ Depletion, PAK4↓) PD Pharmacodynamics (Tumor Target Modulation) IV2->PD Confirms Mechanism PK->PD Drug at Tumor Site Efficacy Tumor Growth Inhibition PK->Efficacy Sustained Exposure > IC50 PD->Efficacy Drives Response

Caption: Model illustrating the in vitro to in vivo correlation.

Conclusion and Future Directions

The case of KPT-9274 effectively demonstrates the principles of IVIVC. Potent in vitro activity against both NAMPT and PAK4, characterized by low micromolar to nanomolar IC50 values, translates to significant anti-tumor efficacy in vivo. This translation is made possible by the compound's favorable oral pharmacokinetic properties, which allow for sustained drug exposure at the tumor site above the concentrations required for cellular activity. Pharmacodynamic studies confirming on-target activity in xenograft tumors provide the final, crucial link in this correlative chain.

For researchers and drug developers, establishing a robust IVIVC is not merely an academic exercise. It is a predictive tool that enhances the understanding of a drug candidate, helps in optimizing formulation and dosing regimens, and provides a scientifically grounded rationale for advancing promising molecules into clinical trials. [1][4]The ongoing clinical evaluation of KPT-9274 will ultimately determine the success of this translation from preclinical models to patient benefit.

References

  • Vertex AI Search. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Emami, J. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Patel, R. (2024, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Perrier, J. (2020, June 30). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • ChemicalBook. (n.d.). N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide in Drug Development.
  • Cho, D. (2018). KPT-9274. First-in-class dual inhibitor of NAMPT and PAK-4, Treatment of advanced solid malignancies, Treatment of non-Hodgkin. Drugs of the Future, 43(10), 711.
  • Karyopharm. (2026). KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT.
  • Frontiers. (2022, September 7). Review of various NAMPT inhibitors for the treatment of cancer.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models.
  • Takeda, S., et al. (1996). In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. PubMed.
  • Minden, A. G., et al. (2017). A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth. PMC.
  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed.
  • Rane, C., et al. (2016). In vivo efficacy of the PAK4 allosteric modulator KPT-9274 against a triple-negative breast cancer model. AACR Journals.
  • Abu-Gharbieh, E., et al. (2021). Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity by regulating SIRT3-mediated SOD deacetylation. PMC.
  • Lapalombella, R., et al. (2015). In Vitro and In Vivo Anti-Leukemic Effects of KPT-9274, a Reported PAK4 Allosteric Modulator, in Acute Myeloid Leukemia: Promising Results Justifying Further Development in This Disease. ASH Publications.
  • Abu-Gharbieh, E., et al. (2021). PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma. PMC.
  • Abu-Gharbieh, E., et al. (2016). Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth. AACR Journals.
  • Karyopharm. (n.d.). KPT-9274 in Cancer Cells.
  • Selleck Chemicals. (n.d.). Padnarsertib (KPT-9274) NAMPT/PAK4 Inhibitor.
  • OAE Publishing Inc. (2021, April 15). Mechanisms of resistance to NAMPT inhibitors in cancer.
  • Esparza, L. A., et al. (2015). New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide (CAS No. 342417-04-3).[1][2] As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This document synthesizes regulatory standards with field-proven best practices to ensure a safe and compliant disposal process.

Core Principle: Hazard-Assumed Waste Management

Given the absence of specific toxicity and environmental hazard data, all waste streams containing N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide must be treated as hazardous. This includes the pure compound, solutions, reaction mixtures, and any materials contaminated with it. The foundational framework for hazardous waste management in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4][5] Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating specific state and local requirements that supplement these federal regulations.

Waste Segregation and Collection at the Point of Generation

Proper disposal begins the moment the chemical is deemed waste. The National Research Council emphasizes that chemical waste should be accumulated at or near its point of generation, under the control of laboratory personnel.[6]

  • Solid Waste: Collect pure or residual N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide powder, along with contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, robust plastic container or a polyethylene-lined fiber drum.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, chemically compatible waste container. Plastic is often preferred for its durability.[7]

    • Crucially, segregate this chlorinated organic waste from non-halogenated organic solvents. [8] Mixing these streams can create more complex, and therefore more expensive, disposal challenges.

  • Sharps Waste: Needles, syringes, or glass pipettes contaminated with the compound should be disposed of in a designated sharps container that is clearly labeled as containing chemical contamination.

Container Management and Labeling: A System of Safety

Proper container management is a cornerstone of laboratory safety and regulatory compliance. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents, free from damage, and equipped with secure, leak-proof closures.[6]

Key Labeling Requirements: All waste containers must be clearly labeled at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide" and any other components in the mixture. Avoid abbreviations or formulas.

  • An approximate percentage of each component.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant, environmental hazard pictogram if suspected).[9]

  • The date of accumulation (when the container was started).

Containers must remain closed unless waste is actively being added. This minimizes the release of vapors and prevents spills.

Disposal Decision Matrix
Waste StreamContainment ProcedureKey Labeling InformationDisposal Pathway
Solid Residue & Contaminated PPE Sealable, polyethylene-lined drum or wide-mouth plastic container."Hazardous Waste," full chemical name, "Solid Waste."Arrange pickup via institutional EHS for incineration.
Liquid Solutions (e.g., in organic solvent) Chemically compatible, sealed solvent waste container (e.g., HDPE)."Hazardous Waste," full chemical name and solvent(s) with percentages.Arrange pickup via institutional EHS for solvent recovery or incineration.
Aqueous Solutions Sealed, compatible waste container. Do NOT dispose down the drain."Hazardous Waste," full chemical name and concentration.Arrange pickup via institutional EHS.
Empty Stock Containers Follow decontamination protocol below.Deface original label, write "EMPTY."[10]Dispose of as regular trash or glass waste after decontamination.[11]
Spill Cleanup Debris Sealable plastic bag or container."Hazardous Waste," full chemical name, "Spill Debris."Arrange pickup via institutional EHS.
Disposal Pathway: The Role of Licensed Professionals

Under RCRA, hazardous waste must be managed from "cradle-to-grave."[4] This means it must be disposed of through licensed waste facilities. Under no circumstances should N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide or its solutions be disposed of down the sanitary sewer. [12]

The only appropriate disposal route is through your institution's EHS department, which will coordinate with a certified hazardous waste disposal service. This ensures the material is handled, transported, and ultimately destroyed (typically via high-temperature incineration) in a manner that is safe and compliant with all regulations.[13]

cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal Pathway gen Generation of Waste (Solid, Liquid, Contaminated Labware) collect Collect in Designated, Compatible Container gen->collect label_node Label Container Immediately: 'Hazardous Waste' + Full Chemical Names collect->label_node store Store in Satellite Accumulation Area (Keep Container Closed) label_node->store segregate Segregate from Incompatible Wastes (e.g., non-halogenated solvents) store->segregate contact_ehs Contact Institutional EHS Office for Waste Pickup Request segregate->contact_ehs pickup Waste Collected by Licensed Hazardous Waste Contractor contact_ehs->pickup transport Transport to Permitted TSDF* pickup->transport destroy Final Destruction (e.g., Incineration) transport->destroy caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the compliant disposal of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide waste.

Protocol: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous trash or recycling.[14] The goal is to remove any residual chemical.

Methodology:

  • Initial Removal: Ensure the container is as empty as possible by scraping out any remaining solid or pouring out all remaining liquid for collection as hazardous waste.

  • Solvent Rinse (Triple Rinse):

    • Select a suitable solvent in which N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is soluble (e.g., acetone, ethanol, or methanol).

    • Add a small amount of the solvent to the container, ensuring it contacts all interior surfaces.

    • Secure the lid and swirl or shake the container vigorously for at least 30 seconds.

    • Pour the solvent rinse (now called "rinsate") into your hazardous liquid waste container.

    • Repeat this rinsing process two more times for a total of three rinses.[10]

  • Final Water Rinse: For water-soluble solvents, a final rinse with water can be performed.[11]

  • Drying: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).

  • Label Defacing: Completely remove or obscure the original chemical label with a permanent marker.

  • Final Marking: Write "EMPTY" or "MT" on the container.[10]

  • Disposal: The decontaminated container can now be disposed of in the appropriate regular trash or glass recycling bin, as per your facility's guidelines.[9]

Important: The rinsate generated from this process is considered hazardous waste and MUST be collected and disposed of accordingly.

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[12]

  • Isolate: Secure the area and alert personnel.

  • Absorb: Use a chemical spill kit or absorbent material (e.g., vermiculite or sand) to contain and absorb the spilled material. For a solid, this may involve gently covering the powder to prevent it from becoming airborne.[15]

  • Collect: Carefully sweep or wipe up the absorbed material and place it in a sealed plastic bag or container.

  • Dispose: Label the container as "Hazardous Waste - Spill Debris" with the chemical name and arrange for pickup through your EHS office.

By adhering to these procedures, you ensure a disposal process that is not only compliant with regulations but is also rooted in a deep-seated commitment to laboratory safety and environmental stewardship.

References

  • Hazardous Waste - Decontamination . Occupational Safety and Health Administration (OSHA).

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury.

  • N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide | 342417-04-3 . J&K Scientific.

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA).

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Decontaminating Empty Containers . Division of Research Safety - University of Illinois.

  • What is the Best Way to Dispose of Chemical Containers? . Greenflow.

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA).

  • N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide | 342417-04-3 . ChemicalBook.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania.

  • SAFETY DATA SHEET - Nicotinamide . Fisher Scientific.

  • Chemical Decontamination . StatPearls - NCBI Bookshelf - NIH.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Source URL not provided in search results]
  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • Chemical Containers . Environmental Health and Safety - Case Western Reserve University.

  • SAFETY DATA SHEET - Nicotinamide . Sigma-Aldrich.

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube).

  • Properly Managing Chemical Waste in Laboratories . Ace Waste.

  • EPA Hazardous Waste Management . Axonator.

  • NICOTINAMIDE Safety Data Sheet . Elemental Microanalysis.

  • N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide | 342417-04-3 . ChemicalBook.

  • N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide - Safety Data Sheet . ChemicalBook.

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A Comprehensive Guide to Personal Protective Equipment for Handling N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to empower you to work safely and effectively.

Hazard Identification and Risk Assessment: A Necessary First Step

A thorough risk assessment is the foundation of safe laboratory practice.[1] Before handling any chemical, it is crucial to understand its potential hazards.

In the absence of specific data, a conservative approach based on the chemical's structure is necessary. N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is a chlorinated aromatic amide. Compounds in this class can present several potential hazards:

  • Skin and Eye Irritation: Many aromatic and chlorinated compounds can cause irritation upon contact.[3][4]

  • Respiratory Tract Irritation: If the compound is a powder, dust inhalation may cause respiratory irritation.[4]

  • Aquatic Toxicity: Some related chlorinated nicotinamide compounds are classified as toxic to aquatic life.[5]

Given these potential risks, a comprehensive, procedure-specific risk assessment must be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to potentially hazardous chemicals.[6] The following table outlines the recommended PPE for handling N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

PPE CategoryMinimum RequirementRecommended for Splash/Aerosol Potential
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shield
Hand Protection Nitrile gloves (single pair)Double-gloving with nitrile or neoprene gloves
Body Protection Laboratory coatChemical-resistant apron over a lab coat
Respiratory Protection Not generally required for small quantities in a well-ventilated areaUse in a certified chemical fume hood is mandatory. If significant dust or aerosols are expected, a NIOSH-approved respirator may be necessary.

Rationale for PPE Selection:

  • Eye and Face Protection: Protects against accidental splashes of solutions or contact with airborne particles.

  • Hand Protection: Nitrile gloves provide good initial protection against a range of chemicals. Double-gloving is a best practice to prevent exposure from a single glove failure. For prolonged handling, consulting a glove manufacturer's chemical resistance guide is recommended.

  • Body Protection: A standard lab coat protects against minor spills. A chemical-resistant apron provides an additional barrier for tasks with a higher splash risk.

  • Respiratory Protection: Handling solid compounds that can form dust should always be done in a chemical fume hood to minimize inhalation exposure.

Step-by-Step Protocol for Donning and Doffing PPE

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Procedure:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.

  • Gloves: Don the first pair of gloves. If double-gloving, put on the second pair, ensuring they go over the cuffs of the lab coat.

  • Eye/Face Protection: Put on your safety glasses or goggles. If a face shield is needed, it should be worn over the primary eye protection.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves (if applicable): If double-gloving, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield/Goggles: Remove the face shield from the back of your head. Remove goggles.

  • Lab Coat/Apron: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Workflow for Safe Handling

The following diagram illustrates the key decision points and workflow for safely handling N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS and Conduct Risk Assessment Review SDS and Conduct Risk Assessment Gather Required PPE Gather Required PPE Review SDS and Conduct Risk Assessment->Gather Required PPE Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Gather Required PPE->Prepare Work Area (Fume Hood) Don PPE Don PPE Prepare Work Area (Fume Hood)->Don PPE Weigh/Handle Compound in Fume Hood Weigh/Handle Compound in Fume Hood Don PPE->Weigh/Handle Compound in Fume Hood Perform Experiment Perform Experiment Weigh/Handle Compound in Fume Hood->Perform Experiment Decontaminate Work Surface Decontaminate Work Surface Perform Experiment->Decontaminate Work Surface Segregate Halogenated Waste Segregate Halogenated Waste Decontaminate Work Surface->Segregate Halogenated Waste Doff PPE Doff PPE Segregate Halogenated Waste->Doff PPE Dispose of Contaminated PPE Dispose of Contaminated PPE Doff PPE->Dispose of Contaminated PPE Wash Hands Wash Hands Dispose of Contaminated PPE->Wash Hands

Caption: Workflow for Safe Handling of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide.

Spill Response Plan

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, this waste must be collected in a designated, properly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Container Management: Waste containers should be kept closed except when adding waste, and stored in a designated satellite accumulation area.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, researchers can handle N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

  • BASF. (2023, March 1). Safety data sheet.
  • ChemicalBook. (2025, July 19). N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide - Safety Data Sheet.
  • ChemScene. (n.d.). Safety Data Sheet - N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, July 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide.
  • Cayman Chemical. (2025, June 24). Safety Data Sheet.
  • Guinama. (2025, June 6). SAFETY DATA SHEET 93772-NICOTINAMIDE.
  • Elemental Microanalysis. (2024, February 15). NICOTINAMIDE.
  • Trihydro Corporation. (2020, November 19). Chemical PPE.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Benchchem. (2025). Personal protective equipment for handling 6-Nitronicotinamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.